molecular formula C31H57N3O6 B8116260 N'-Boc-N-(Gly-Oleoyl)-Lys

N'-Boc-N-(Gly-Oleoyl)-Lys

Numéro de catalogue: B8116260
Poids moléculaire: 567.8 g/mol
Clé InChI: KGOQBRYHELEEDT-OUKQBFOZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-Boc-N-(Gly-Oleoyl)-Lys is a useful research compound. Its molecular formula is C31H57N3O6 and its molecular weight is 567.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H57N3O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(35)33-25-28(36)34-26(29(37)38)22-20-21-24-32-30(39)40-31(2,3)4/h12-13,26H,5-11,14-25H2,1-4H3,(H,32,39)(H,33,35)(H,34,36)(H,37,38)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOQBRYHELEEDT-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N'-Boc-N-(Gly-Oleoyl)-Lys: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Properties, Structure, and Synthetic Approach for a Key Lipidated Linker in Targeted Protein Degradation

Introduction

N'-Boc-N-(Gly-Oleoyl)-Lys is a lipidated, amino acid-based molecule increasingly utilized in the field of targeted protein degradation. Specifically, it serves as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The incorporation of a lipid moiety, such as the oleoyl group in this compound, can significantly influence the physicochemical properties of the PROTAC, including its cell permeability, pharmacokinetic profile, and overall efficacy. This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic pathway for this compound, aimed at researchers and professionals in drug development.

Chemical Structure and Properties

This compound is comprised of a lysine backbone where the alpha-amino group is acylated with an oleoyl-glycyl moiety, and the epsilon-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The oleoyl group is a monounsaturated fatty acid chain, which imparts significant lipophilicity to the molecule.

Structure:

Table 1: General Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name N6-(tert-butoxycarbonyl)-N2-(oleoylglycyl)lysine[1]
CAS Number 2353409-71-7[1][2]
Molecular Formula C31H57N3O6[1][2]
Molecular Weight 567.81 g/mol [1]
Appearance To be determined (likely a solid or viscous oil)[1]
Purity >95% (commercially available)[3]
Solubility Soluble in DMSO (10 mM)[4]
Storage Recommended storage at -20°C[2]

Table 2: Theoretical Elemental Analysis

ElementPercentageReference(s)
Carbon (C)65.57%[1]
Hydrogen (H)10.12%[1]
Nitrogen (N)7.40%[1]
Oxygen (O)16.91%[1]

Experimental Protocols: A Plausible Synthetic Approach

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly published. However, based on standard principles of peptide synthesis and lipidation, a plausible multi-step synthetic workflow can be proposed. This would typically involve the synthesis of the key intermediates, N-Boc-L-lysine and N-oleoyl-glycine, followed by their coupling.

Step 1: Synthesis of N-Oleoyl-Glycine

The synthesis of the N-oleoyl-glycine intermediate can be achieved through the acylation of glycine with oleic acid. To facilitate this reaction, the carboxylic acid of oleic acid needs to be activated. A common method is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) to form an active ester.

Materials:

  • Oleic acid

  • Glycine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate solution (aqueous)

  • Hydrochloric acid (aqueous, dilute)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Oleic Acid: Dissolve oleic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC or EDCI (1.1 equivalents) portion-wise while stirring. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling with Glycine: In a separate flask, dissolve glycine (1.2 equivalents) in a suitable solvent system, which may require an aqueous basic solution (e.g., sodium bicarbonate) to deprotonate the amino group. Add the activated oleic acid solution (after filtering off the DCU if DCC was used) to the glycine solution.

  • Reaction and Work-up: Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, acidify the reaction mixture with dilute HCl to protonate any unreacted glycine and the product's carboxylic acid. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-oleoyl-glycine by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Step 2: Synthesis of this compound

The final step involves the coupling of the synthesized N-oleoyl-glycine to the alpha-amino group of N'-Boc-L-lysine. Again, a peptide coupling agent is required for this amide bond formation.

Materials:

  • N-Oleoyl-glycine (from Step 1)

  • N'-Boc-L-lysine

  • Peptide coupling reagent (e.g., HATU, HBTU, or DCC/NHS)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • 1M aqueous citric acid

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve N-oleoyl-glycine (1 equivalent), N'-Boc-L-lysine (1.1 equivalents), and a coupling agent like HATU (1.1 equivalents) in anhydrous DMF.

  • Coupling Reaction: Add DIPEA (2-3 equivalents) to the reaction mixture and stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 1M aqueous citric acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in chloroform or ethyl acetate) to afford the final product, this compound.

Mandatory Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of N-Oleoyl-Glycine cluster_1 Step 2: Synthesis of this compound Oleic Acid Oleic Acid Activation Activation Oleic Acid->Activation DCC/NHS or EDCI/NHS Glycine Glycine Coupling1 Coupling1 Glycine->Coupling1 Activation->Coupling1 N-Oleoyl-Glycine N-Oleoyl-Glycine Coupling1->N-Oleoyl-Glycine Coupling2 Coupling2 N-Oleoyl-Glycine->Coupling2 HATU/DIPEA N-Boc-L-lysine N-Boc-L-lysine N-Boc-L-lysine->Coupling2 Final Product This compound Coupling2->Final Product

Caption: A proposed two-step synthetic workflow for this compound.

Role in PROTAC-Mediated Protein Degradation

The primary application of this compound is as a component of PROTACs. The lipidated linker plays a crucial role in the overall properties and function of the PROTAC molecule.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand Linker This compound (after deprotection and conjugation) E3_Ligase_Ligand E3 Ligase Ligand Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted Protein Degradation Degradation Proteasome->Degradation PROTAC PROTAC PROTAC->Ternary_Complex

Caption: The general mechanism of PROTAC-mediated protein degradation.

The oleoyl-glycyl-lysine portion of the molecule, once incorporated into a PROTAC, can offer several advantages:

  • Enhanced Cell Permeability: The lipophilic oleoyl chain can improve the ability of the PROTAC to cross cell membranes, which is often a challenge for these relatively large molecules.

  • Modulation of Pharmacokinetics: The lipid tail can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC, potentially leading to improved in vivo efficacy.

  • Influence on Ternary Complex Formation: The flexibility and conformation of the linker are critical for the effective formation of the ternary complex between the target protein and the E3 ligase. The lipidated linker can adopt specific conformations that may favor or hinder this interaction.

Conclusion

This compound is a valuable chemical tool for the development of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. While specific, publicly available experimental data on the final compound is limited, its chemical properties can be inferred from its constituent parts, and a reliable synthetic route can be proposed based on established chemical principles. The incorporation of this lipidated linker into PROTAC design offers a promising strategy to overcome some of the challenges associated with the delivery and efficacy of these novel therapeutic agents. Further research into the precise impact of such lipidated linkers on PROTAC function will be crucial for the rational design of more effective protein degraders.

References

An In-Depth Technical Guide to the Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for N'-Boc-N-(Gly-Oleoyl)-Lysine, a lipidated amino acid derivative with significant potential in drug delivery and bioconjugation. The synthesis involves a multi-step process encompassing selective protection of functional groups, peptide coupling, and lipidation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine is strategically designed in a convergent manner. The core of the strategy involves the sequential construction of the molecule, starting with the selective protection of the lysine side chain, followed by the coupling of glycine, and culminating in the acylation with oleic acid.

The proposed synthetic pathway can be broken down into three key stages:

  • Stage 1: Synthesis of Nα-Boc-L-lysine. This initial step involves the selective protection of the α-amino group of L-lysine with a tert-butyloxycarbonyl (Boc) group, leaving the ε-amino group available for subsequent reactions.

  • Stage 2: Synthesis of Nα-Boc-L-lysyl-glycine. The ε-amino group of Nα-Boc-L-lysine is then coupled with the carboxylic acid of a protected glycine derivative to form a dipeptide intermediate.

  • Stage 3: Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. The final step involves the acylation of the N-terminus of the glycine residue with oleic acid to yield the target lipopeptide.

Experimental Protocols

Stage 1: Synthesis of Nα-Boc-L-lysine

This procedure focuses on the selective protection of the α-amino group of L-lysine.

Materials:

  • L-lysine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M HCl

Procedure:

  • Dissolve L-lysine hydrochloride (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the stirred lysine solution over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-L-lysine as a white solid.

Stage 2: Synthesis of Nα-Boc-L-lysyl-glycine Methyl Ester

This stage involves the coupling of Nα-Boc-L-lysine with glycine methyl ester.

Materials:

  • Nα-Boc-L-lysine

  • Glycine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve Nα-Boc-L-lysine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • In a separate flask, suspend glycine methyl ester hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (1.2 eq). Stir until a clear solution is obtained.

  • Add the glycine methyl ester solution to the Nα-Boc-L-lysine solution.

  • Cool the reaction mixture to 0 °C and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel to afford Nα-Boc-L-lysyl-glycine methyl ester.

Stage 3: Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

This final stage involves the acylation of the dipeptide with oleic acid, followed by saponification of the methyl ester.

Part A: Acylation with Oleic Acid

Materials:

  • Nα-Boc-L-lysyl-glycine methyl ester

  • Oleic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve oleic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Stir the solution at room temperature for 30 minutes to activate the oleic acid.

  • In a separate flask, dissolve Nα-Boc-L-lysyl-glycine methyl ester (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Add the activated oleic acid solution to the dipeptide solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N'-Boc-N-(Gly-Oleoyl)-Lysine methyl ester.

Part B: Saponification

Materials:

  • Crude N'-Boc-N-(Gly-Oleoyl)-Lysine methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the crude methyl ester in a mixture of THF and water.

  • Add a solution of LiOH (1.5 eq) in water.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the saponification is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 4-5 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel to obtain N'-Boc-N-(Gly-Oleoyl)-Lysine as a pure compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine.

Table 1: Summary of Starting Materials and Reagents

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Eq. (Stage 1)Molar Eq. (Stage 2)Molar Eq. (Stage 3)
L-lysine hydrochlorideC₆H₁₅ClN₂O₂182.651.0--
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.251.1--
Glycine methyl ester HClC₃H₈ClNO₂125.55-1.2-
N,N'-DicyclohexylcarbodiimideC₁₃H₂₂N₂206.33-1.1-
1-HydroxybenzotriazoleC₆H₅N₃O135.13-1.21.2
Oleic acidC₁₈H₃₄O₂282.47--1.1
EDC·HClC₈H₁₈ClN₃191.70--1.2

Table 2: Expected Yields and Physicochemical Properties

CompoundStageExpected Yield (%)Physical StateMelting Point (°C)
Nα-Boc-L-lysine185-95White Solid203-205
Nα-Boc-L-lysyl-glycine methyl ester270-85White to off-white solid-
N'-Boc-N-(Gly-Oleoyl)-Lysine360-75Waxy solid or viscous oil-

Visualization of the Synthetic Pathway

The following diagrams illustrate the overall synthetic workflow and the key chemical transformations.

Synthesis_Pathway cluster_stage1 Stage 1: Boc Protection cluster_stage2 Stage 2: Dipeptide Formation cluster_stage3 Stage 3: Lipidation & Saponification Lysine L-Lysine BocLys Nα-Boc-L-lysine Lysine->BocLys (Boc)₂O, NaHCO₃ Dioxane/H₂O BocLysGlyMe Nα-Boc-L-lysyl-glycine methyl ester BocLys->BocLysGlyMe DCC, HOBt, DIPEA DMF/DCM OleoylGlyLysMe N'-Boc-N-(Gly-Oleoyl)-Lysine methyl ester BocLysGlyMe->OleoylGlyLysMe EDC, HOBt, DIPEA DCM GlyMe Glycine methyl ester GlyMe->BocLysGlyMe FinalProduct N'-Boc-N-(Gly-Oleoyl)-Lysine OleoylGlyLysMe->FinalProduct LiOH, THF/H₂O OleicAcid Oleic Acid OleicAcid->OleoylGlyLysMe

Caption: Overall synthetic pathway for N'-Boc-N-(Gly-Oleoyl)-Lysine.

Experimental_Workflow start Start stage1 Stage 1: Synthesis of Nα-Boc-L-lysine start->stage1 purification1 Purification 1: Acid-base extraction stage1->purification1 stage2 Stage 2: Synthesis of Nα-Boc-L-lysyl-glycine methyl ester purification1->stage2 purification2 Purification 2: Column Chromatography stage2->purification2 stage3a Stage 3a: Acylation with Oleic Acid purification2->stage3a stage3b Stage 3b: Saponification stage3a->stage3b purification3 Purification 3: Column Chromatography stage3b->purification3 characterization Characterization: NMR, MS, HPLC purification3->characterization end Final Product characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

A Technical Guide to the Physicochemical Characteristics of Lipidated Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidated lysine derivatives represent a versatile class of amphiphilic molecules with significant potential in drug delivery and biomedical applications. By covalently attaching lipid moieties to a lysine backbone, it is possible to create structures that self-assemble into various nanostructures, such as micelles and liposomes. These assemblies can encapsulate therapeutic agents, enhance their solubility, and facilitate their transport across biological membranes. This technical guide provides an in-depth overview of the core physicochemical characteristics of lipidated lysine derivatives, including their synthesis, self-assembly properties, and the methodologies used for their characterization.

Synthesis of Lipidated Lysine Derivatives

The synthesis of lipidated lysine derivatives typically involves the acylation of one or both of the amino groups of lysine with a fatty acid. The choice of the fatty acid (e.g., its chain length and degree of saturation) and the position of acylation (α- or ε-amino group) significantly influence the physicochemical properties of the resulting molecule.

A common synthetic strategy involves the reaction of an N-protected lysine with an activated fatty acid, followed by deprotection. For instance, Nα-acylated lysine derivatives can be synthesized by reacting α-amino-ε-caprolactam with an acyl chloride, followed by alkaline hydrolysis. This method avoids the need for complex protection and deprotection steps for the amino groups[1]. Gemini surfactants, which contain two hydrophobic tails and two hydrophilic headgroups, can also be synthesized from lysine, often involving the linkage of two lipidated lysine monomers through a spacer group[2][3].

Physicochemical Properties of Lipidated Lysine Derivatives

The amphiphilic nature of lipidated lysine derivatives drives their self-assembly in aqueous solutions, forming organized structures that can serve as drug carriers. The key physicochemical parameters that govern their behavior are summarized below.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a critical parameter for determining the stability and drug loading capacity of the formulation. The CMC is influenced by the length of the hydrophobic alkyl chain, with longer chains generally leading to lower CMC values due to increased hydrophobic interactions[4][5].

DerivativeAlkyl Chain LengthCMC (mM)Reference
Sodium Nα-octanamide lysineC8- (too large to calculate)[1]
Sodium Nα-capramide lysineC101.2[1]
Sodium Nα-lauramide lysineC120.35[1]
Quat C12C123.375[4]
Quat C14C140.194[4]
Quat C16C160.0421[4]

Table 1: Critical Micelle Concentration (CMC) of various lipidated lysine derivatives and related surfactants. The CMC generally decreases with increasing alkyl chain length, indicating a greater tendency to form micelles.

Particle Size and Zeta Potential

The size and surface charge of the self-assembled nanoparticles are crucial for their in vivo behavior, including circulation time, biodistribution, and cellular uptake. Dynamic Light Scattering (DLS) is a common technique used to measure the hydrodynamic diameter and zeta potential of these particles[6][7]. Cationic lipids, such as those derived from lysine, typically form positively charged nanoparticles, which facilitates interaction with negatively charged cell membranes and nucleic acids.

Liposome FormulationParticle Size (nm)Zeta Potential (mV)Reference
LPL1Ce6474.1 ± 44.115.31 ± 0.45[6]
LPL2.5Ce6789.3 ± 210.713.87 ± 1.09[6]
LPL5Ce61337 ± 29211.84 ± 0.62[6]
HPL10Ce6359.87 ± 37.4446.73 ± 1.24[6]
HPL25Ce6465.20 ± 32.5744.03 ± 2.15[6]
HPL50Ce6481.10 ± 42.0748.75 ± 1.51[6]
PLL0.5-OL-MNPs124.4 ± 1.4> +25[8]

Table 2: Particle Size and Zeta Potential of Poly-L-lysine-based nanoparticles. LPLCe6 and HPLCe6 are low and high molecular weight poly-L-lysine conjugated with Chlorin e6, respectively. PLL0.5-OL-MNPs are poly-L-lysine coated oleic acid-magnetic nanoparticles.

Drug Loading and Release

The ability to efficiently encapsulate and release a therapeutic agent is a key function of lipid-based nanoparticles. The drug loading capacity and release kinetics are influenced by the composition of the lipid, the drug's properties, and the preparation method. For instance, conjugating poly-L-lysine to PLGA has been shown to significantly increase the loading of plasmid DNA to over 90%[9]. The release of the drug from the carrier can be modeled using various mathematical models, with the Korsmeyer-Peppas and Weibull models often providing a good fit for lipid-based nanoparticles[8][10].

Nanoparticle SystemDrugEntrapment Efficiency (%)Release Profile Reference
PLGA-PLLPlasmid DNA>90[9]
Fluvastatin-NLCsFluvastatin75.32[11]
Acyclovir-SLNsAcyclovir56.3 - 80.7[8]
α-arbutin-NLCsα-arbutin67.62 ± 4.46[8]

Table 3: Drug Loading Efficiency in Lysine-based and other Lipid Nanoparticles. NLCs (Nanostructured Lipid Carriers) and SLNs (Solid Lipid Nanoparticles) are other types of lipid-based carriers.

Experimental Protocols

Synthesis of Nα-acylated Lysine Derivatives

This protocol is adapted from the synthesis of sodium Nα-octanamide lysine[1].

  • Preparation of α-amino-ε-caprolactam (ACL): Heat L-lysine in n-hexyl alcohol.

  • Acylation: React ACL with the desired acyl chloride to form the α-amide-ε-caprolactam intermediate.

  • Hydrolysis: Add water (100 mL), the α-amide-ε-caprolactam intermediate (50 mmol), and NaOH (100 mmol) to a flask and reflux for 8 hours.

  • Purification: Filter the hot solution to remove insoluble impurities. Cool the filtrate to room temperature and adjust the pH to neutral. The crude product will precipitate.

  • Final Product: Filter, wash, and dry the precipitate to obtain the sodium Nα-acylated lysine derivative.

Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay

This method utilizes the sensitivity of the fluorescence spectrum of pyrene to the polarity of its environment[4][12].

  • Prepare a stock solution of pyrene in an appropriate organic solvent (e.g., ethanol or acetone).

  • Prepare a series of aqueous solutions of the lipidated lysine derivative with varying concentrations.

  • Add a small aliquot of the pyrene stock solution to each surfactant solution to a final pyrene concentration of approximately 1 µM.

  • Incubate the solutions to allow for the partitioning of pyrene into the micelles.

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength of around 335 nm.

  • Determine the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm).

  • Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Preparation of siRNA-Loaded Lipid Nanoparticles

This protocol describes a general method for the formulation of siRNA-loaded lipid nanoparticles using a microfluidic device[13].

  • Prepare lipid stock solutions in ethanol. A typical formulation may include a cationic lysine-based lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid at a specific molar ratio (e.g., 50:10:38.5:1.5)[13].

  • Prepare an aqueous solution of siRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

  • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio. This rapid mixing leads to the self-assembly of the lipids around the siRNA, forming the nanoparticles.

  • Dialyze the resulting nanoparticle suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

  • Characterize the nanoparticles for size, zeta potential, and siRNA encapsulation efficiency.

Mandatory Visualizations

Experimental Workflow for Liposome Preparation and Analysis

G cluster_prep Liposome Preparation cluster_analysis Analysis A 1. Dissolve Lipids in Organic Solvent B 2. Create Thin Lipid Film (Evaporation) A->B C 3. Hydration with Aqueous Buffer (+ Drug) B->C D 4. Sonication / Extrusion C->D E Dynamic Light Scattering (Size, Zeta Potential) D->E Characterize F Chromatography (Encapsulation Efficiency) D->F Characterize G Electron Microscopy (Morphology) D->G Characterize

Caption: Workflow for liposome preparation and subsequent analysis.

Cellular Uptake and Endosomal Escape of Lipidated Lysine-Based Lipoplexes

Cationic lipidated lysine derivatives are effective vectors for gene delivery due to their ability to complex with negatively charged nucleic acids and facilitate their entry into cells and subsequent escape from endosomes. The "proton sponge" effect and the interaction with anionic lipids in the endosomal membrane are key proposed mechanisms for endosomal escape[3][6][12].

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.4) cluster_endosome Endosome (pH ~5.0-6.5) lipoplex Lipidated Lysine-siRNA Lipoplex (+) endosome_lipoplex Internalized Lipoplex lipoplex->endosome_lipoplex Endocytosis siRNA siRNA Release RISC RISC Loading & Target mRNA Cleavage siRNA->RISC protonation Protonation of Lysine Amines endosome_lipoplex->protonation Acidification destabilization Endosomal Membrane Destabilization protonation->destabilization Proton Sponge Effect & Lipid Mixing destabilization->siRNA Endosomal Escape

Caption: Mechanism of cellular uptake and endosomal escape for gene delivery.

References

The Role and Mechanism of N'-Boc-N-(Gly-Oleoyl)-Lys in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. This technical guide delves into the core mechanism of action of PROTACs, with a specific focus on the role of the linker element, exemplified by N'-Boc-N-(Gly-Oleoyl)-Lys. While this compound is not biologically active on its own, as a lipidated peptide linker, it plays a critical role in the efficacy, selectivity, and pharmacokinetic properties of the final PROTAC molecule.[1][2][3] This guide will detail the generalized mechanism of PROTAC action, provide illustrative experimental protocols and data presentation, and visualize the key pathways and workflows involved in the study of these innovative therapeutic agents.

Introduction to Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that function by inducing the degradation of specific target proteins within the cell.[3][4] They represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism.[4] A PROTAC molecule is comprised of three key components:

  • A warhead: This ligand is designed to bind to the protein of interest (POI).

  • An E3 ligase ligand: This moiety recruits a specific E3 ubiquitin ligase.

  • A linker: This chemical tether connects the warhead and the E3 ligase ligand.[3]

This compound is an alkyl chain-based PROTAC linker used in the synthesis of these molecules.[1][2] Its role is to bridge the other two components, and its chemical nature significantly influences the overall performance of the resulting PROTAC.

The Core Mechanism of PROTAC Action

The mechanism of action of a PROTAC is a catalytic process that leverages the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[3][4]

  • Ternary Complex Formation: The PROTAC molecule first binds to both the protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[4] The stability and conformation of this complex are crucial for the subsequent steps and are heavily influenced by the linker.[5]

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process results in the polyubiquitination of the target protein.

  • Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome then unfolds and degrades the tagged POI into small peptides.

  • PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can go on to recruit another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.[6]

The Critical Role of the Linker

The linker, such as this compound, is not merely a passive spacer but an active contributor to the PROTAC's function.[3] Its properties, including length, rigidity, and chemical composition, are critical determinants of a PROTAC's efficacy. The lipidated nature of this compound suggests a design aimed at improving the pharmacokinetic properties of the PROTAC, potentially by enhancing cell membrane permeability and overall bioavailability.

Signaling Pathway of PROTAC-Mediated Degradation

The following diagram illustrates the key steps in the PROTAC-mediated protein degradation pathway.

PROTAC_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular PROTAC_ext PROTAC PROTAC_int PROTAC PROTAC_ext->PROTAC_int Cellular Uptake Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_int->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC_int Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

A key experiment to evaluate the efficacy of a PROTAC is the quantification of the target protein degradation. Western blotting is a widely used technique for this purpose.[7]

Protocol: Western Blot for PROTAC-Induced Degradation

Objective: To determine the concentration-dependent degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

  • Cell culture reagents and appropriate cell line expressing the POI

  • PROTAC compound (with a linker like this compound)

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 16-24 hours) at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities for the POI and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Treat with PROTAC (various concentrations) A->B C Incubate B->C D Cell Lysis C->D E Protein Quantification (BCA Assay) D->E F Normalize & Boil Samples E->F G SDS-PAGE F->G H Western Transfer G->H I Immunoblotting (Primary & Secondary Antibodies) H->I J Chemiluminescent Detection I->J K Data Analysis (Quantification & Normalization) J->K

Caption: Western blot experimental workflow.

Data Presentation

The efficacy of a PROTAC is typically characterized by two key parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

The following table is a hypothetical representation of data that would be generated from the Western blot experiment described above.

PROTAC Concentration (nM)Normalized POI Level (%)% Degradation
0 (Vehicle)1000
18515
105248
502575
1001585
5001288
10001882

Note: The decrease in degradation at higher concentrations (the "hook effect") is a known phenomenon for PROTACs, where the formation of binary complexes (POI-PROTAC or PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex.[6]

Conclusion

This compound serves as a crucial component in the design and synthesis of PROTACs. While its mechanism of action is indirect, its properties as a linker are integral to the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. The lipidated nature of this linker may offer advantages in terms of the drug-like properties of the final PROTAC molecule. The continued development of novel linkers like this compound is essential for advancing the field of targeted protein degradation and realizing the full therapeutic potential of PROTAC technology.

References

A Comprehensive Technical Guide to Oleoyl-Conjugated Peptides: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic conjugation of oleic acid to peptide backbones has emerged as a powerful tool in drug development and biomedical research. This modification, leveraging the biophysical properties of the monounsaturated fatty acid, can significantly enhance the therapeutic potential of peptides by improving their pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive literature review of oleoyl-conjugated peptides, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and development in this promising field.

Synthesis and Characterization of Oleoyl-Conjugated Peptides

The synthesis of oleoyl-conjugated peptides is most commonly achieved through solid-phase peptide synthesis (SPPS), a robust and versatile method that allows for the stepwise assembly of amino acid sequences on a solid resin support.

General Synthesis Protocol

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted method for the synthesis of oleoyl-peptides. The general workflow involves:

  • Resin Preparation: A suitable resin, such as Rink amide or pre-loaded Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the resin-bound peptide is removed using a piperidine solution in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain. Common activating agents include 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylammonium hexafluorophosphate (HCTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Repetitive Cycles: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

  • Oleoylation: Following the final amino acid coupling and subsequent Fmoc deprotection, oleic acid is conjugated to the N-terminus of the peptide. This is typically achieved using the same coupling reagents (HBTU/DIPEA or HCTU/DIPEA) used for amino acid coupling.[1][2]

  • Cleavage and Deprotection: The oleoyl-peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).

  • Purification: The crude peptide is purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4][5][6]

G start Start: Swell Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) deprotection->coupling repeat Repeat for each amino acid in sequence coupling->repeat repeat->deprotection Next Amino Acid oleoylation N-terminal Oleoylation (Oleic Acid, HBTU/DIPEA) repeat->oleoylation Final Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) oleoylation->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Oleoyl-Peptide purification->end G cluster_extracellular Extracellular Space cluster_cell Cell Oleoyl_Peptide Oleoyl-Peptide (Cationic) Complex Oleoyl-Peptide/siRNA Nanocomplex Oleoyl_Peptide->Complex siRNA siRNA (Anionic) siRNA->Complex Membrane Cell Membrane Complex->Membrane Interaction & Endocytosis Endosome Endosome Membrane->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC RISC Complex Cytoplasm->RISC siRNA loading mRNA Target mRNA RISC->mRNA mRNA Cleavage Silencing Gene Silencing mRNA->Silencing G cluster_peptide cluster_bacteria Bacterial Cell Oleoyl_AMP Oleoyl-AMP Membrane Bacterial Membrane (Negatively Charged) Oleoyl_AMP->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Hydrophobic Insertion Disruption Membrane Disruption Pore->Disruption Lysis Cell Lysis Disruption->Lysis G Oleoyl_Peptide Oleoyl-Peptide p53 p53 Oleoyl_Peptide->p53 Bax Bax p53->Bax Bcl2 Bcl2 p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspases Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

N'-Boc-N-(Gly-Oleoyl)-Lys: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Applications, and Biological Interactions of a Key Lipidated Amino Acid Derivative

For researchers and professionals in the fields of drug development and biochemical research, N'-Boc-N-(Gly-Oleoyl)-Lysine stands as a critical building block in the synthesis of advanced therapeutic and research molecules. This technical guide provides a detailed overview of its chemical properties, synthesis, and key applications, including experimental protocols and the visualization of relevant biological pathways.

Core Molecular Data

N'-Boc-N-(Gly-Oleoyl)-Lysine is a synthetically derived molecule featuring a lysine backbone with its alpha-amino group acylated with an oleoyl-glycyl moiety and its epsilon-amino group protected by a tert-butyloxycarbonyl (Boc) group. This structure imparts unique characteristics beneficial for various biochemical applications.

PropertyValueSource(s)
Chemical Formula C₃₁H₅₇N₃O₆[1][2][3][4]
Molecular Weight 567.80 g/mol [2][4]
Exact Mass 567.4247 u[1]
IUPAC Name (S)-2-(2-((Z)-octadec-9-enamido)acetamido)-6-((tert-butoxycarbonyl)amino)hexanoic acid[1]
CAS Number 2353409-71-7[1][2][3][4]

Synthesis and Preparation

Conceptual Synthesis Workflow

The synthesis would logically proceed through the sequential coupling of its constituent parts: L-lysine, glycine, oleic acid, and the Boc protecting group. A plausible, though not definitively documented, synthetic route is outlined below. It's important to note that protection and deprotection steps are crucial to ensure regioselective reactions.

G Conceptual Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lys cluster_0 Step 1: Preparation of Intermediates cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Final Product Boc_Lys Boc-Lys-OH Coupling Amide Bond Formation (e.g., DCC/NHS or HATU) Boc_Lys->Coupling Gly_Oleoyl Oleoyl-Gly-OH Gly_Oleoyl->Coupling Final_Product This compound Coupling->Final_Product

A conceptual workflow for the synthesis of this compound.
Experimental Protocol: General Amide Coupling for Lipidation

The following is a generalized protocol for the coupling of a fatty acid (like oleic acid) to an amino acid or peptide, a key step in the synthesis of this compound. This protocol is based on carbodiimide-mediated conjugation.[5]

  • Activation of Oleic Acid:

    • Dissolve oleic acid in an appropriate anhydrous organic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

    • Add an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in equimolar amounts to the oleic acid solution.

    • Stir the reaction mixture at room temperature for several hours to form the NHS-activated oleoyl ester.

  • Preparation of the Amine Component:

    • The amine component, in this conceptual synthesis, would be a Boc-protected glycine-lysine dipeptide. The synthesis of this intermediate would itself involve standard peptide coupling techniques.

  • Coupling Reaction:

    • Add the activated oleoyl ester solution to a solution of the Boc-protected glycine-lysine in a suitable solvent.

    • The reaction is typically carried out in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), to neutralize any acids formed and to facilitate the reaction.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • The reaction mixture is typically filtered to remove any precipitated urea byproduct (if DCC was used).

    • The solvent is removed under reduced pressure.

    • The crude product is then purified using column chromatography on silica gel to yield the final this compound.

Applications in Research and Drug Development

The unique amphipathic nature of this compound makes it a valuable tool in several areas of biomedical research.

Peptide Lipidation

The covalent attachment of lipid moieties to peptides, known as lipidation, is a widely used strategy to enhance the therapeutic properties of peptide-based drugs. The oleoyl group in this compound increases the lipophilicity of the resulting peptide conjugate.

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS) and Lipidation

  • Peptide Synthesis:

    • The peptide of interest is synthesized on a solid support resin using standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols.

    • For site-specific lipidation, a lysine residue with an orthogonal protecting group on its side chain (e.g., Mtt) is incorporated at the desired position.

  • Selective Deprotection:

    • Once the peptide chain is assembled, the orthogonal protecting group on the lysine side chain is selectively removed while the peptide remains attached to the resin. For an Mtt group, this is typically achieved by treatment with a dilute solution of trifluoroacetic acid (TFA) in DCM.

  • On-Resin Lipidation:

    • This compound, with its carboxylic acid activated (e.g., as an NHS ester), is then coupled to the deprotected lysine side chain on the resin.

    • The coupling reaction is carried out in a suitable solvent like DMF with a base such as DIEA.

  • Cleavage and Deprotection:

    • After the lipidation is complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed using a strong acid cocktail (e.g., a mixture of TFA, triisopropylsilane, and water).

  • Purification:

    • The crude lipidated peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Drug Delivery Systems: Liposomes

The lipid tail of this compound allows for its incorporation into lipid bilayers, making it a useful component in the formulation of liposomes for targeted drug delivery.

Experimental Protocol: Liposome Preparation by Thin-Film Hydration

  • Lipid Film Formation:

    • A mixture of phospholipids (e.g., phosphatidylcholine and cholesterol) and a desired molar percentage of this compound are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • The organic solvent is slowly removed using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or large unilamellar vesicles), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification:

    • Unencapsulated drug and other materials are removed by techniques such as dialysis or size exclusion chromatography.

PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the efficacy of the PROTAC. The alkyl chain of the oleoyl group in this compound can serve as a component of such a linker.

Conceptual Workflow for PROTAC Synthesis

G PROTAC Synthesis Workflow cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: Sequential Coupling cluster_2 Step 3: Final PROTAC Molecule Linker This compound (or derivative) Coupling1 Couple to E3 Ligase Ligand Linker->Coupling1 Coupling2 Couple to Target Protein Ligand Coupling1->Coupling2 PROTAC Target Protein Ligand - Linker - E3 Ligase Ligand Coupling2->PROTAC

A generalized workflow for the synthesis of a PROTAC molecule.

Involvement in Signaling Pathways

Lipidated peptides can influence cellular signaling by altering the localization and interaction of the peptide with cell membranes and membrane-bound receptors, such as G protein-coupled receptors (GPCRs). The lipid moiety can anchor the peptide to the cell membrane, increasing its local concentration near the receptor and potentially modulating receptor activation and downstream signaling.

Hypothetical GPCR Signaling Modulation

G Modulation of GPCR Signaling by a Lipidated Peptide Lipidated_Peptide Lipidated Peptide GPCR GPCR Lipidated_Peptide->GPCR Binding and Activation Membrane Cell Membrane G_Protein G Protein GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

A simplified diagram of a lipidated peptide modulating GPCR signaling.

References

Spectroscopic Analysis of N'-Boc-N-(Gly-Oleoyl)-Lys: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N'-Boc-N-(Gly-Oleoyl)-Lys, a lipopeptide of interest in various research and drug development applications. The document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for characterization, and a visual representation of the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on the known chemical shifts and fragmentation patterns of its constituent moieties: the N-Boc protected lysine, glycine, and the oleoyl group. These tables provide a reference for researchers undertaking the spectroscopic characterization of this molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assignment Structure Moiety Predicted Chemical Shift (ppm) Multiplicity Integration
Olefinic CHOleoyl Chain5.30 - 5.40m2H
Lys α-CHLysine4.20 - 4.40m1H
Gly α-CH₂Glycine3.80 - 4.00d2H
Lys ε-CH₂Lysine3.00 - 3.20m2H
Oleoyl α-CH₂Oleoyl Chain2.20 - 2.30t2H
Oleoyl Allylic CH₂Oleoyl Chain1.95 - 2.05m4H
Lys β, γ, δ-CH₂Lysine1.40 - 1.90m6H
Boc (CH₃)₃Boc Group1.40 - 1.50s9H
Oleoyl (CH₂)nOleoyl Chain1.20 - 1.40m20H
Oleoyl CH₃Oleoyl Chain0.85 - 0.95t3H

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assignment Structure Moiety Predicted Chemical Shift (ppm)
Lys COOHLysine173 - 176
Gly C=OGlycine170 - 172
Oleoyl C=OOleoyl Chain173 - 175
Boc C=OBoc Group155 - 157
Olefinic CHOleoyl Chain129 - 131
Boc C(CH₃)₃Boc Group79 - 81
Lys α-CHLysine53 - 56
Gly α-CH₂Glycine42 - 44
Lys ε-CH₂Lysine39 - 41
Oleoyl α-CH₂Oleoyl Chain34 - 36
Lys β, γ, δ-CH₂Lysine22 - 32
Oleoyl (CH₂)nOleoyl Chain22 - 32
Boc CH₃Boc Group28 - 29
Oleoyl CH₃Oleoyl Chain13 - 15

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Fragmentation for this compound

m/z (Predicted) Ion Fragmentation Pathway
568.43[M+H]⁺Protonated molecule
590.41[M+Na]⁺Sodiated adduct
512.38[M+H-C₄H₈]⁺Loss of isobutylene from Boc group
468.39[M+H-Boc]⁺Loss of the Boc group
283.26[Oleoyl]⁺Acylium ion from the oleoyl group
341.25[Gly-Oleoyl]⁺Acylium ion from the Gly-Oleoyl moiety
485.35[M+H - Gly-Oleoyl]⁺Loss of the Gly-Oleoyl moiety

Note: The exact mass of this compound (C₃₁H₅₇N₃O₆) is 567.42. The predicted m/z values are for the most abundant isotopes and may be observed as part of an isotopic cluster. Fragmentation patterns can be influenced by the ionization method and collision energy.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Solvent Selection: Due to the amphipathic nature of the lipopeptide, a solvent system capable of dissolving both the lipid and peptide portions is crucial. Deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD) is recommended. For analysis in aqueous environments, deuterated dimethyl sulfoxide (DMSO-d₆) or the use of micelles (e.g., in D₂O with SDS) can be considered.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Sample Handling: Ensure the sample is fully dissolved. Gentle warming or sonication may be required. Filter the sample if any particulate matter is present.

2.1.2. Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the lysine and oleoyl chains.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting the different structural moieties (e.g., linking the glycine to the oleoyl group and the lysine).

Mass Spectrometry

2.2.1. Sample Preparation

  • Solvent System: Dissolve the sample in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid (0.1%) to promote protonation.

  • Concentration: Prepare a dilute solution, typically in the range of 1-10 µM.

2.2.2. Data Acquisition (ESI-MS)

  • Instrumentation: An ESI mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is suitable for high-resolution mass analysis.

  • Full Scan MS:

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

  • Tandem MS (MS/MS):

    • Select the precursor ion of interest (e.g., [M+H]⁺) for collision-induced dissociation (CID).

    • Acquire the product ion spectrum to obtain structural information through fragmentation analysis. Varying the collision energy can provide different levels of fragmentation. For lipopeptides, common fragmentation occurs at the amide bonds and the ester linkage, as well as the loss of protecting groups.

Visualization of Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample NMR_Sample NMR Sample (5-10 mg in 0.5 mL deuterated solvent) Sample->NMR_Sample Dissolution MS_Sample MS Sample (1-10 µM in ACN/H₂O + 0.1% FA) Sample->MS_Sample Dilution NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Sample->NMR_Spectroscopy MS_Spectrometry Mass Spectrometry (ESI-MS, MS/MS) MS_Sample->MS_Spectrometry NMR_Data NMR Spectra (Chemical Shifts, Couplings, Correlations) NMR_Spectroscopy->NMR_Data MS_Data MS Spectra (Accurate Mass, Fragmentation Pattern) MS_Spectrometry->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Workflow Start NMR Sample 1H_NMR 1D ¹H NMR Acquisition Start->1H_NMR 13C_NMR 1D ¹³C NMR Acquisition Start->13C_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1H_NMR->2D_NMR 13C_NMR->2D_NMR Data_Analysis Spectral Processing & Analysis 2D_NMR->Data_Analysis Structure_Confirmation Structural Assignment Data_Analysis->Structure_Confirmation

Caption: Detailed workflow for NMR-based structural elucidation.

This guide provides a foundational framework for the spectroscopic analysis of this compound. Researchers can adapt the provided protocols and predicted data to their specific instrumentation and experimental goals. A thorough, multi-technique approach as outlined will be critical for the unambiguous structural confirmation of this lipopeptide.

The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the strategic use of protecting groups is fundamental to the successful assembly of well-defined peptide sequences. Among the chemical moieties developed for this purpose, the tert-butyloxycarbonyl (Boc) group represents a cornerstone in the history and practice of Solid-Phase Peptide Synthesis (SPPS). Developed by Bruce Merrifield, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was a revolutionary approach that enabled the efficient and simplified synthesis of peptides.[1][2] This technical guide provides a comprehensive overview of the Boc protecting group's core function, its mechanisms of protection and deprotection, detailed experimental protocols, and its standing in modern peptide synthesis for researchers, scientists, and drug development professionals.

Core Function and Chemistry of the Boc Group

The primary role of the Boc group is to serve as a temporary shield for the α-amino group of an amino acid.[1][3] This protection is crucial to prevent the nucleophilic amine from engaging in undesirable side reactions during the formation of a peptide bond, thereby ensuring the sequential and orderly addition of amino acids.[1]

The defining chemical characteristic of the Boc group is its stability under neutral and basic conditions, coupled with its lability in the presence of moderately strong acids.[3] This acid-labile nature is the linchpin of the Boc-SPPS strategy. The protection of an amino acid is typically achieved through its reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][3] The removal (deprotection) of the Boc group is accomplished with an acid such as trifluoroacetic acid (TFA), usually in a 25-50% solution with a solvent like dichloromethane (DCM).[3][4]

This "graduated acid lability" is central to the Boc/Bzl strategy, where the temporary Nα-Boc group can be removed with moderate acid (TFA), while the more "permanent" benzyl-based side-chain protecting groups remain intact, requiring a much stronger acid like anhydrous hydrogen fluoride (HF) for their removal during the final cleavage step.[2][5]

Mechanisms of Protection and Deprotection

Boc Protection Mechanism: The introduction of the Boc group onto the α-amino group of an amino acid is a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.[6][7]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (R-NH₂) ProtectedAA N-Boc Amino Acid AminoAcid->ProtectedAA + Boc₂O (Base) BocAnhydride Di-tert-butyl dicarbonate (Boc₂O) Byproducts t-Butanol + CO₂

Caption: Mechanism of Nα-Boc protection of an amino acid.

Boc Deprotection Mechanism: The acid-catalyzed removal of the Boc group is a critical step in the SPPS cycle. The mechanism involves the protonation of the Boc group's carbonyl oxygen by a strong acid like TFA.[1] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing the free, protonated α-amino group and carbon dioxide.[1][6]

The reactive tert-butyl cation can cause unwanted alkylation of nucleophilic side chains, such as those found in tryptophan (Trp), methionine (Met), and cysteine (Cys).[5] To prevent these side reactions, "scavengers" like dithiothreitol (DTE), anisole, or triethylsilane are added to the deprotection solution to trap the carbocations.[1][5]

Boc_Deprotection_Mechanism ProtectedPeptide N-Boc Peptide ProtonatedPeptide Protonated Intermediate ProtectedPeptide->ProtonatedPeptide + H⁺ (TFA) CarbamicAcid Carbamic Acid (Unstable) ProtonatedPeptide->CarbamicAcid Fragmentation tButylCation tert-Butyl Cation ProtonatedPeptide->tButylCation FreeAmine Deprotected Peptide (R-NH₃⁺) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 ScavengedCation Scavenged Cation tButylCation->ScavengedCation + Scavenger

Caption: Mechanism of acid-catalyzed Boc deprotection.

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Boc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble resin support.[2] This solid-phase approach simplifies purification, as excess reagents and byproducts are removed by filtration and washing.[2]

The main steps in a Boc-SPPS cycle are:

  • Deprotection: The Nα-Boc group of the resin-bound peptide is removed using TFA in DCM.[3][8]

  • Neutralization: The resulting terminal ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA), to make it nucleophilic for the next coupling step.[5][9]

  • Coupling: The next incoming Nα-Boc-protected amino acid is activated by a coupling reagent (e.g., HBTU) and added to the resin to form a new peptide bond.[2]

  • Washing: The resin is thoroughly washed to remove all excess reagents and byproducts before the next cycle begins.[3]

Boc_SPPS_Workflow Start Resin-Bound Peptide (N-Boc Protected) Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA in DCM) Deprotection->Neutralization Forms R-NH₃⁺TFA⁻ Coupling 3. Coupling (Activated Boc-AA) Neutralization->Coupling Forms free R-NH₂ Washing 4. Washing (DCM/DMF) Coupling->Washing NextCycle Next Cycle or Final Cleavage Washing->NextCycle NextCycle->Deprotection Repeat for next AA

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

The Boc/Bzl Protection Strategy

The success of Boc-SPPS relies on a quasi-orthogonal protection scheme where protecting groups are removed under conditions of varying acid strength.[2][10] While the Nα-Boc group is removed with moderate acid (TFA), the side-chain protecting groups are typically benzyl (Bzl) or benzyl-derived ethers and esters, which require a very strong acid (HF) for cleavage.[2][5] This allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protection.

Boc_Bzl_Strategy cluster_legend Acid Lability Peptide Fully Protected Peptide on Resin Nα-Boc Group Side-Chain Bzl Groups Resin Linker TFA Moderate Acid (e.g., 50% TFA) TFA->Peptide:f1 Removes HF Strong Acid (e.g., Anhydrous HF) HF->Peptide:f2 Removes HF->Peptide:f3 Cleaves l1 Boc Group: Labile l2 Bzl Groups & Linker: Stable

Caption: Graduated acid lability in the Boc/Bzl protection strategy.

Data Presentation: Quantitative Analysis

The efficiency and outcome of Boc-SPPS are highly dependent on the specific reagents and conditions used.

Table 1: Comparison of Boc and Fmoc SPPS Strategies

Feature Boc Strategy Fmoc Strategy
Nα-Protection Acid-labile (Boc) Base-labile (Fmoc)
Deprotection Reagent Moderate Acid (e.g., 25-50% TFA in DCM)[3][11] Base (e.g., 20% Piperidine in DMF)[12][13]
Side-Chain Protection Acid-labile (e.g., Benzyl-based) Acid-labile (e.g., t-Butyl-based)[]
Final Cleavage Strong Acid (e.g., HF, TFMSA)[5][11] Moderate Acid (e.g., High % TFA)[11][13]
Advantages - Less expensive reagents[]- Reduces aggregation for some sequences[2][15]- Robust and well-established - Milder final cleavage conditions[13]- Orthogonal protection scheme[6][13]- Automation-friendly[13]

| Disadvantages | - Use of hazardous strong acids (HF)[15]- Repeated acid exposure can degrade sensitive residues | - Piperidine can cause side reactions- Fmoc group can promote aggregation[16] |

Table 2: Common Side-Chain Protecting Groups in Boc/Bzl Strategy

Amino Acid Side-Chain Group Protecting Group Deprotection Reagent
Aspartic Acid (Asp) Carboxyl Benzyl ester (OBzl) Strong Acid (HF)
Glutamic Acid (Glu) Carboxyl Benzyl ester (OBzl) Strong Acid (HF)
Serine (Ser) Hydroxyl Benzyl ether (Bzl) Strong Acid (HF)[17]
Threonine (Thr) Hydroxyl Benzyl ether (Bzl) Strong Acid (HF)[17]
Lysine (Lys) ε-Amino 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Strong Acid (HF)[18]
Arginine (Arg) Guanidino Tosyl (Tos) Strong Acid (HF)[17]
Cysteine (Cys) Thiol 4-Methylbenzyl (Meb) Strong Acid (HF)
Histidine (His) Imidazole Dinitrophenyl (Dnp) Thiophenol (before HF)[8]

| Tryptophan (Trp) | Indole | Formyl (For) | Piperidine (before HF)[8] |

Table 3: Typical Reagents and Conditions in a Boc-SPPS Cycle

Step Reagent/Solvent Concentration Reaction Time
Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) 25-50% (v/v)[3][8] 1 x 2 min, 1 x 20-30 min[8][19]
Neutralization Diisopropylethylamine (DIEA) in DCM 5-10% (v/v)[2][9] 2 x 2-10 min[8][9]
Coupling (Activation) Boc-Amino Acid 2-4 equivalents 1-2 hours[2]
HBTU / HOBt 2-4 equivalents -
DIEA in DMF 4-8 equivalents -

| Washing | DCM, Isopropanol (IPA), DMF | 100% | 3-5 washes per solvent |

Experimental Protocols

Protocol 1: Nα-Boc Protection of an Amino Acid (General Procedure) This protocol describes the protection of an amino acid using Boc anhydride.

  • Materials: Amino acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dioxane, Water, Ethyl Acetate (EtOAc), 5% Citric Acid solution.

  • Methodology:

    • Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[20]

    • Add Boc₂O (1.1 equivalents) to the solution while stirring at room temperature.[20]

    • Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC). The mixture should become homogeneous.[20]

    • Dilute the reaction mixture with water.

    • Perform an extraction with ethyl acetate to remove byproducts.[20]

    • Acidify the aqueous layer with a 5% citric acid solution to a pH of ~3.

    • Extract the N-Boc-protected amino acid from the acidified aqueous layer using ethyl acetate (3x).[20]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[20]

Protocol 2: Manual Boc-SPPS Cycle (Deprotection, Neutralization, Coupling) This protocol outlines a single cycle for adding one amino acid to a peptide-resin.

  • Materials: Peptide-resin, DCM, TFA, DIEA, DMF, Boc-protected amino acid, HBTU.

  • Methodology:

    • Resin Swelling: Swell the peptide-resin in DCM in an appropriate reaction vessel for at least 30 minutes.[2]

    • Deprotection:

      • Drain the DCM and add a 50% TFA/DCM solution. Agitate for 2 minutes.[19]

      • Drain and add a fresh 50% TFA/DCM solution. Agitate for 30 minutes.[19]

      • Drain the acid and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).[8][19]

    • Neutralization:

      • Add a 10% DIEA/DCM solution to the resin. Agitate for 2 minutes.[9]

      • Drain and repeat the neutralization step one more time.[9]

      • Wash the resin thoroughly with DCM (3-5x) and then DMF (3x) to prepare for coupling.[9]

    • Coupling:

      • In a separate vessel, pre-activate the next Boc-amino acid (3 eq.) by dissolving it with HBTU (3 eq.) and DIEA (6 eq.) in DMF.[19]

      • Add the activated amino acid solution to the neutralized peptide-resin.

      • Agitate the mixture for 1-2 hours at room temperature. Monitor reaction completion with a Kaiser test.[2][19]

      • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The cycle is now complete.[19]

Protocol 3: Final Cleavage with Anhydrous Hydrogen Fluoride (HF) This protocol describes the final step to cleave the peptide from the resin and remove side-chain protecting groups. (Warning: HF is extremely hazardous and requires specialized equipment and safety precautions).

  • Materials: Dried peptide-resin, Anisole (scavenger), Anhydrous HF, Diethyl ether.

  • Methodology:

    • Place the fully dried peptide-resin in a specialized HF cleavage apparatus.[2]

    • Add a scavenger, such as anisole (typically 10% v/v), to the vessel.[2]

    • Cool the reaction vessel to between -5°C and 0°C.[2]

    • Carefully condense anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).[8]

    • Stir the mixture at 0°C for 1-2 hours.[2]

    • After the reaction is complete, evaporate the HF under a high vacuum.

    • Wash the resulting mixture of crude peptide and resin with cold diethyl ether to precipitate the peptide.[2]

    • Filter the precipitate to separate it from the ether and dry the crude peptide.

    • Dissolve the crude peptide in an appropriate aqueous buffer for subsequent purification, typically by reverse-phase HPLC.[2]

Conclusion

The Boc protecting group, and the associated Boc/Bzl SPPS strategy, remains a powerful and relevant methodology in peptide chemistry. While the development of Fmoc chemistry has provided a milder and often more convenient alternative, Boc-SPPS offers distinct advantages, particularly for the synthesis of certain hydrophobic or aggregation-prone peptides.[15] Its lower cost and well-established protocols ensure its continued use in both academic research and industrial drug development. A thorough understanding of its underlying chemistry, mechanisms, and experimental demands is essential for any scientist or researcher aiming to leverage this robust technique for the synthesis of complex peptides.

References

introduction to lipidated amino acids for beginners

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Lipidated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lipidated Amino Acids

Lipidated amino acids, and the lipopeptides derived from them, represent a pivotal class of molecules in modern therapeutics and immunology. Lipidation is the post-translational or synthetic covalent attachment of a lipid moiety to an amino acid or peptide sequence.[1][2] This modification dramatically alters the physicochemical properties of the parent molecule, primarily by increasing its hydrophobicity.[1] The strategic addition of a lipid tail can transform a peptide with poor pharmacological properties—such as low stability, poor membrane permeability, and short plasma half-life—into a viable drug candidate.[2][3]

The core principle behind this strategy is to leverage the lipid moiety to modulate the molecule's interaction with biological systems. For instance, a lipid tail can facilitate anchoring to cell membranes, promote binding to plasma proteins like albumin to extend circulation time, and act as a built-in adjuvant to stimulate the immune system.[3][4] Key applications are found in the development of next-generation vaccines, where lipopeptides can act as self-adjuvanting antigens, and in metabolic disease therapeutics, where lipidation extends the half-life of peptide hormones like GLP-1.[3][5] This guide provides a technical overview of the synthesis, properties, and applications of lipidated amino acids, complete with experimental protocols and quantitative data for professionals in the field.

Physicochemical and Pharmacokinetic Impact of Lipidation

The conjugation of a lipid chain to an amino acid or peptide induces significant changes in its biological behavior. These changes are fundamental to the design of lipidated therapeutics.

Key Physicochemical Effects:

  • Increased Hydrophobicity: The most direct consequence of lipidation is an increase in the molecule's lipophilicity, which enhances its interaction with lipid bilayers and cell membranes.[1]

  • Enhanced Protein Binding: Lipidated peptides, particularly those with fatty acid chains like palmitic acid, can bind non-covalently to circulating albumin. This creates a large macromolecular complex that evades rapid renal clearance, thereby extending the drug's plasma half-life.[6][7]

  • Improved Stability: The lipid moiety can sterically hinder access for proteolytic enzymes, increasing the peptide's stability against degradation.[1]

  • Altered Solubility: While enhancing interaction with lipidic environments, lipidation typically decreases the aqueous solubility of a peptide. This necessitates careful formulation and may require the use of organic co-solvents.[8][9]

  • Self-Assembly: The amphipathic nature of lipopeptides can drive them to self-assemble into nanostructures like micelles or vesicles, which can influence their delivery and immunological properties.[10]

Data Presentation: The Quantitative Advantages of Lipidation

To illustrate the profound impact of lipidation, the following tables summarize key quantitative data comparing lipidated molecules to their non-lipidated counterparts.

Table 1: Comparative Pharmacokinetics of Lipidated vs. Non-Lipidated GLP-1 Receptor Agonists

This table compares the half-life of Exenatide (a non-lipidated peptide) with Liraglutide (a mono-lipidated peptide), both used in the treatment of Type 2 Diabetes. The data clearly shows the dramatic extension in plasma half-life afforded by fatty acid acylation.

CompoundDescriptionModificationPlasma Half-life (t½)Source
Exenatide GLP-1 Receptor AgonistNone (39-amino acid peptide)~2.4 hours[5]
Liraglutide GLP-1 Receptor AgonistC16 fatty acid attached via a glutamic acid linker~13 hours[5]

Table 2: Representative Caco-2 Cell Permeability Data

The Caco-2 cell monolayer is a standard in vitro model for predicting intestinal drug absorption. A compound's apparent permeability coefficient (Papp) is measured. Lipidation is a strategy employed to improve the Papp of peptides that are otherwise poorly absorbed.

Permeability ClassApparent Permeability (Papp) (cm/s)InterpretationSource
Low (Poor Absorption) < 1.0 x 10⁻⁶Typical for many unmodified peptides.[11][11][12]
Moderate Absorption 1.0 x 10⁻⁶ to 10.0 x 10⁻⁶Target range for orally absorbed drugs.[12]
High (Good Absorption) > 10.0 x 10⁻⁶Typical for many small molecule drugs.[12]

Note: While a direct before-and-after comparison for a single peptide is sequence-dependent, the goal of lipidation is to shift a peptide from the "Low" permeability class towards the "Moderate" or "High" class.

Table 3: Solubility Strategies for Peptides

Lipidation increases hydrophobicity and often complicates solubilization. The appropriate strategy depends on the overall charge of the final lipopeptide.

Peptide TypeCharacteristicsPrimary SolventSecondary Solvent / AdditiveSource
Acidic Net negative chargeSterile Water or PBS (pH 7.4)0.1% aqueous NH₄OH[9]
Basic Net positive chargeSterile Water or PBS (pH 7.4)10-30% Acetic Acid or <50 µL TFA[13][14]
Hydrophobic / Neutral High % of non-polar residuesOrganic Solvents (DMSO, DMF)Dilute slowly into aqueous buffer[9][13]

Key Applications and Mechanisms of Action

Lipidation is not merely a physical modification but a functional one that enables novel mechanisms of action.

Drug Delivery and Pharmacokinetics Enhancement

The primary application in drug development is to improve a peptide's pharmacokinetic profile. By attaching a lipid, the peptide can "hitch a ride" on circulating albumin, turning it from a rapidly cleared molecule into a long-acting therapeutic.

G Fig 1. Mechanism of half-life extension via lipidation. cluster_0 Systemic Circulation cluster_2 Target Tissue Peptide Unmodified Peptide Kidney Glomerular Filtration (Rapid Elimination) Peptide->Kidney Fast Lipopeptide Lipidated Peptide Albumin Serum Albumin Lipopeptide->Albumin Reversible Binding Receptor Target Receptor Lipopeptide->Receptor Direct Action Albumin->Receptor Slow Dissociation & Bioactivity G Fig 2. Pam₃CSK₄ signaling pathway via TLR2/TLR1. cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pam3CSK4 Pam₃CSK₄ (Lipopeptide) TLR2 TLR2 Pam3CSK4->TLR2 Binds TLR1 TLR1 TLR2->TLR1 Dimerization MyD88 MyD88 TLR1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB AP1 AP-1 Activation TRAF6->AP1 Genes Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB->Genes AP1->Genes G Fig 3. Standard workflow for synthetic lipopeptide production. Resin 1. Resin Swelling SPPS 2. Iterative SPPS (Deprotection/Coupling) Resin->SPPS Lipidation 3. Lipidation (On-Resin) SPPS->Lipidation Cleavage 4. Cleavage & Deprotection Lipidation->Cleavage Purify 5. RP-HPLC Purification Cleavage->Purify Analyze 6. Analysis (LC-MS, MALDI) Purify->Analyze

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis Using N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation is a critical post-translational modification that plays a pivotal role in regulating the function and localization of proteins and peptides. The covalent attachment of lipid moieties can enhance the therapeutic properties of peptide-based drugs by improving their metabolic stability, membrane permeability, and binding affinity to biological targets. N'-Boc-N-(Gly-Oleoyl)-Lys is a key building block for the synthesis of lipidated peptides, enabling the introduction of an oleoyl group, a monounsaturated omega-9 fatty acid, onto a peptide backbone. This document provides a detailed protocol for the solid-phase synthesis of peptides incorporating this compound using Boc (tert-butyloxycarbonyl) chemistry.

Materials and Reagents

For the successful synthesis of oleoyl-modified peptides, high-quality reagents and materials are essential. The following table provides a summary of the required materials and their recommended specifications.

Material/Reagent Specification Supplier Example
This compound≥95% purityCommercially available
Boc-protected amino acidsSynthesis gradeCommercially available
Merrifield Resin (or other suitable Boc-compatible resin)100-200 mesh, 1% DVB, ~1.0 mmol/g substitutionCommercially available
Dichloromethane (DCM)Anhydrous, peptide synthesis gradeCommercially available
N,N-Dimethylformamide (DMF)Anhydrous, peptide synthesis gradeCommercially available
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Commercially available
Diisopropylethylamine (DIEA)Peptide synthesis grade, ≥99.5%Commercially available
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)≥99% purityCommercially available
HOBt (Hydroxybenzotriazole)Anhydrous, ≥98%Commercially available
PiperidineReagent gradeCommercially available
Acetic AnhydrideReagent gradeCommercially available
Diethyl etherAnhydrousCommercially available
Acetonitrile (ACN)HPLC gradeCommercially available
WaterHPLC gradeCommercially available
Scavengers (e.g., anisole, thioanisole, ethanedithiol)Reagent gradeCommercially available

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual solid-phase synthesis of a model oleoylated peptide on Merrifield resin. The quantities are provided for a 0.1 mmol scale synthesis.

1. Resin Preparation and First Amino Acid Coupling: a. Swell 100 mg of Merrifield resin (~0.1 mmol) in DCM (5 mL) for 1 hour in a reaction vessel. b. Drain the DCM. c. Couple the first Boc-protected amino acid (e.g., Boc-Gly-OH, 0.4 mmol) using a standard esterification method suitable for Merrifield resins (e.g., cesium salt method).

2. Peptide Chain Elongation (Iterative Cycles): a. Boc Deprotection: i. Wash the resin with DCM (3 x 5 mL). ii. Add a solution of 50% TFA in DCM (5 mL) to the resin and shake for 30 minutes. iii. Drain the TFA solution and wash the resin with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and DCM (3 x 5 mL). b. Neutralization: i. Add a solution of 10% DIEA in DCM (5 mL) to the resin and shake for 5 minutes. ii. Drain and repeat the neutralization step once more. iii. Wash the resin with DCM (5 x 5 mL). c. Amino Acid Coupling: i. In a separate vial, pre-activate the next Boc-protected amino acid (0.4 mmol) with HBTU (0.38 mmol) and HOBt (0.4 mmol) in a minimal amount of DMF (~2 mL). Add DIEA (0.8 mmol) and allow to react for 2 minutes. ii. Add the activated amino acid solution to the resin and shake for 2-4 hours. iii. Monitor the coupling reaction using the Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling). d. Capping (Optional): i. If unreacted amines persist after double coupling, cap them by treating the resin with a solution of acetic anhydride/DIEA/DCM (5:6:89 v/v/v) for 30 minutes. ii. Wash the resin with DCM (3 x 5 mL). e. Repeat steps 2a-2d for each subsequent amino acid in the peptide sequence.

3. Incorporation of this compound: a. Follow the deprotection (2a) and neutralization (2b) steps for the N-terminal amino acid of the growing peptide chain. b. Coupling of the Lipoamino Acid: i. Due to the bulky and hydrophobic nature of this compound, a double coupling strategy is recommended. ii. Pre-activate this compound (0.4 mmol) with HBTU (0.38 mmol) and HOBt (0.4 mmol) in DMF (~3 mL). Add DIEA (0.8 mmol) and allow to react for 2 minutes. iii. Add the activated lipoamino acid solution to the resin and shake for 4-6 hours. iv. Perform a Kaiser test. v. Regardless of the Kaiser test result, drain the solution, wash with DMF (3 x 5 mL) and DCM (3 x 5 mL), and repeat the coupling with a freshly prepared activated solution of this compound for another 4-6 hours. vi. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).

4. Cleavage and Deprotection: a. Wash the final peptide-resin with DCM (3 x 5 mL) and dry under vacuum for at least 2 hours. b. Prepare a cleavage cocktail. For a standard peptide, a mixture of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) is commonly used. For peptides containing sensitive residues (e.g., Trp, Met), specific scavengers should be added (see table below). c. Add the cleavage cocktail (5 mL) to the dried resin and shake at room temperature for 2-4 hours. d. Filter the resin and collect the filtrate into a cold tube containing diethyl ether (40 mL). e. A white precipitate of the crude peptide should form. Place the tube at -20°C for 30 minutes to maximize precipitation. f. Centrifuge the tube, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 30 mL). g. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Sensitive Residue Recommended Scavenger in Cleavage Cocktail
Tryptophan (Trp)2.5% Ethanedithiol (EDT), 2.5% Thioanisole
Methionine (Met)5% Thioanisole
Cysteine (Cys)2.5% Ethanedithiol (EDT)
Arginine (Arg)5% Thioanisole, 2.5% Water

5. Purification and Analysis: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of ACN in water (both containing 0.1% TFA). c. Collect the fractions containing the pure peptide. d. Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Workflow for Solid-Phase Synthesis of an Oleoylated Peptide

SPPS_Workflow start Start: Swell Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (HBTU/HOBt/DIEA) wash3 Wash (DMF, DCM) coupling->wash3 wash1->neutralization wash2->coupling kaiser_test Kaiser Test wash3->kaiser_test double_couple Double Coupling Required? kaiser_test->double_couple Positive lipo_coupling Couple this compound (Double Coupling Recommended) kaiser_test->lipo_coupling Negative (for last AA before lipo) double_couple->coupling Yes double_couple->lipo_coupling No cleavage Cleavage from Resin (TFA/Scavengers) lipo_coupling->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end End: Pure Oleoylated Peptide analysis->end

Caption: Workflow for Boc-SPPS of an oleoylated peptide.

Signaling Pathway Involvement

Lipidated proteins and peptides are crucial components of many cellular signaling pathways, often serving to anchor signaling molecules to cellular membranes where they can interact with other components of the signaling cascade. The Hedgehog signaling pathway is a prime example, where the Hedgehog (Hh) protein undergoes dual lipidation (cholesterylation and palmitoylation) which is essential for its proper function in tissue patterning and development.[1][2][3][4] While the oleoyl group is distinct from palmitoyl, the principle of lipid-mediated membrane association and signaling is analogous.

Hedgehog Signaling Pathway

The Hedgehog protein is synthesized as a precursor that undergoes autoproteolytic cleavage, resulting in an N-terminal signaling domain (Hh-N) and a C-terminal domain.[3] During this process, a cholesterol moiety is added to the C-terminus of Hh-N. Subsequently, the protein Hedgehog acyltransferase (HHAT) attaches a palmitoyl group to the N-terminus of Hh-N.[1][4] This dual lipidation is critical for the secretion, transport, and receptor binding of the Hh ligand.

The lipidated Hh protein is released from the signaling cell and binds to its receptor Patched (Ptc) on the surface of the target cell.[1][4] This binding relieves the Ptc-mediated inhibition of Smoothened (Smo), a G protein-coupled receptor-like protein.[3][4] The activation of Smo initiates an intracellular signaling cascade that ultimately leads to the activation of Gli transcription factors, which regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[3]

Hedgehog_Signaling cluster_signaling_cell Signaling Cell cluster_target_cell Target Cell Hh_precursor Hh Precursor Hh_N_chol Hh-N-Cholesterol Hh_precursor->Hh_N_chol Autocleavage & Cholesterylation HHAT HHAT Hh_N_chol->HHAT Hh_N_palm_chol Dual-lipidated Hh (Hh-N-Palmitoyl-Cholesterol) Disp Dispatched (Disp) Hh_N_palm_chol->Disp Secretion HHAT->Hh_N_palm_chol Palmitoylation Ptc Patched (Ptc) Receptor Disp->Ptc Hh Binding Smo Smoothened (Smo) Ptc->Smo Inhibition SUFU_Gli SUFU-Gli Complex Smo->SUFU_Gli Inhibition of complex formation Gli_active Active Gli SUFU_Gli->Gli_active Release & Activation nucleus Nucleus Gli_active->nucleus target_genes Target Gene Expression nucleus->target_genes Transcription

Caption: The role of lipidation in the Hedgehog signaling pathway.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a powerful tool for the development of novel lipidated peptides with potentially enhanced therapeutic properties. The protocol outlined in this document, combined with an understanding of the role of lipidation in biological signaling, will aid researchers in the design, synthesis, and evaluation of these promising molecules for various applications in drug discovery and development. Careful optimization of coupling conditions and purification strategies is crucial for obtaining high-purity oleoylated peptides.

References

Application Notes and Protocols: Incorporation of N'-Boc-N-(Gly-Oleoyl)-Lys into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers that can encapsulate both hydrophilic and hydrophobic compounds, making them ideal for various drug delivery applications.[1] The incorporation of modified lipids, such as the lipidated amino acid N'-Boc-N-(Gly-Oleoyl)-Lys, into the liposomal bilayer can impart unique functionalities. This compound serves as a lipid-modified peptide linker, which can improve the pharmacokinetic properties of peptides and other therapeutic molecules by prolonging their circulation half-life.[2] This molecule is particularly relevant in the development of advanced drug delivery systems like those for Proteolysis Targeting Chimeras (PROTACs), where it can be used to anchor the PROTAC molecule to the liposome, enhancing its delivery and therapeutic efficacy.[3][4] Liposomal formulations of PROTACs have been shown to overcome challenges associated with their poor solubility and bioavailability.[5][6]

These application notes provide a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration method, followed by characterization techniques.

Materials and Reagents

  • This compound

  • Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC))

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Experimental Protocols

Liposome Formulation using the Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for preparing liposomes and is suitable for incorporating lipophilic molecules like this compound into the lipid bilayer.[3][7][8]

Protocol:

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve the desired amounts of phospholipids (e.g., DSPC), cholesterol, and this compound in a chloroform:methanol (2:1 v/v) solvent mixture.

    • A typical molar ratio for the lipid components could be DSPC:Cholesterol:this compound at 55:40:5. The optimal ratio may need to be determined experimentally.

  • Thin Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the primary phospholipid (e.g., ~60-65 °C for DSPC).

    • A thin, uniform lipid film should form on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by adding the buffer to the flask. The temperature of the buffer should be above the Tc of the lipids.

    • Agitate the flask gently by hand or using the rotary evaporator (with the vacuum off) until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Sonication and Extrusion):

    • To obtain smaller, more uniform liposomes, the MLV suspension can be subjected to sonication. Use a probe sonicator for short bursts or a bath sonicator for a longer duration, ensuring the sample is kept cool to prevent lipid degradation.

    • For a more defined size distribution, extrude the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated 10-20 times to ensure uniformity.

  • Purification:

    • To remove any unincorporated this compound or other components, the liposome suspension can be purified by dialysis or size exclusion chromatography.

Characterization of Liposomes

Proper characterization is essential to ensure the quality and consistency of the liposomal formulation.

a. Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the liposome suspension in PBS and measure the particle size and PDI using a DLS instrument.

  • Expected Outcome: A monomodal size distribution with a PDI value below 0.2 indicates a homogenous population of liposomes.

b. Zeta Potential:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Measure the zeta potential of the diluted liposome suspension.

  • Expected Outcome: The zeta potential provides an indication of the surface charge of the liposomes and their stability. The incorporation of this compound may influence the surface charge.

c. Incorporation Efficiency:

  • Method: This will require a method to quantify this compound, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or MS) after separating the liposomes from the un-incorporated molecule.

  • Procedure:

    • Separate the liposomes from the aqueous phase containing un-incorporated this compound using a method like ultracentrifugation or size exclusion chromatography.

    • Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol).

    • Quantify the amount of this compound in the liposomal fraction and in the initial formulation.

    • Calculate the incorporation efficiency using the following formula: Incorporation Efficiency (%) = (Amount of this compound in liposomes / Total initial amount of this compound) x 100

Data Presentation

The following table provides an example of how to present the characterization data for different liposomal formulations. The values are hypothetical and should be replaced with experimental data.

Formulation IDMolar Ratio (DSPC:Chol:this compound)Mean Particle Size (nm)PDIZeta Potential (mV)Incorporation Efficiency (%)
Lipo-Boc-155:40:5110.5 ± 2.10.15 ± 0.02-5.2 ± 0.892.5 ± 3.4
Lipo-Boc-250:40:10115.2 ± 3.50.18 ± 0.03-7.8 ± 1.188.1 ± 4.2
Lipo-Boc-360:35:5108.9 ± 2.80.14 ± 0.02-4.5 ± 0.695.3 ± 2.9

Visualizations

Experimental Workflow

G cluster_0 Liposome Preparation cluster_1 Size Reduction & Purification cluster_2 Characterization A 1. Dissolve Lipids (DSPC, Cholesterol, this compound) in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Buffer (Formation of MLVs) B->C D 4. Sonication / Extrusion (Formation of LUVs) C->D E 5. Purification (Dialysis / SEC) D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Incorporation Efficiency (HPLC) E->H

Caption: Workflow for liposome preparation and characterization.

PROTAC Signaling Pathway

The incorporation of this compound into liposomes can be a strategy for delivering PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC delivered by a liposome.

G cluster_0 Cellular Uptake and Release cluster_1 PROTAC Mechanism of Action Liposome Liposome with This compound-PROTAC Cell Target Cell Liposome->Cell Endocytosis Endosome Endosome PROTAC Released PROTAC Endosome->PROTAC Endosomal Escape Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation via liposomal delivery.

Conclusion

The protocol described provides a robust method for the incorporation of this compound into liposomes. This enables the development of functionalized liposomes for various applications, including the delivery of PROTACs for targeted protein degradation. The characterization methods outlined are crucial for ensuring the quality and reproducibility of the formulation. Further optimization of the lipid composition and drug-to-lipid ratio may be necessary to achieve the desired therapeutic outcome for specific applications.

References

Application Notes and Protocols for N'-Boc-N-(Gly-Oleoyl)-Lys in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Boc-N-(Gly-Oleoyl)-Lysine is a versatile lipidated peptide that holds significant promise in the field of targeted drug delivery.[1] Its unique amphiphilic structure, combining a hydrophobic oleoyl tail with a hydrophilic glycine-lysine headgroup, makes it an ideal building block for the construction of advanced drug delivery systems. The presence of a Boc (tert-butoxycarbonyl) protecting group allows for controlled and site-specific conjugation of targeting ligands or therapeutic agents.[2] This document provides detailed application notes and protocols for the potential use of N'-Boc-N-(Gly-Oleoyl)-Lys in the development of targeted drug delivery vehicles, such as micelles and nanoparticles. While specific research utilizing this exact molecule is limited, the principles outlined below are based on established methodologies for similar lipid-peptide conjugates.[3][4][5][6]

Key Features and Benefits

  • Amphiphilic Nature: The oleoyl chain provides a hydrophobic domain capable of encapsulating lipophilic drugs, while the peptide backbone offers a hydrophilic surface for stability in aqueous environments.[2]

  • Controlled Bioconjugation: The Boc-protected amine on the lysine residue provides a handle for selective deprotection and subsequent conjugation of targeting moieties (e.g., peptides, antibodies, small molecules) for tissue- or cell-specific delivery.[2]

  • Enhanced Pharmacokinetics: Lipidation is a known strategy to improve the plasma half-life of peptide-based therapeutics by promoting binding to albumin and reducing renal clearance.[1]

  • Versatility in Formulation: this compound can be used to form various nanostructures, including micelles and as a component of lipid nanoparticles, to carry a wide range of therapeutic payloads.[2]

  • Potential as a PROTAC Linker: This molecule has also been identified as a potential alkyl chain-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8]

Applications in Targeted Drug Delivery

This compound is well-suited for the development of targeted drug delivery systems for various therapeutic areas, including oncology, inflammation, and infectious diseases. The general strategy involves the formulation of drug-loaded nanoparticles or micelles where the oleoyl chains form a hydrophobic core to encapsulate the drug, and the hydrophilic peptide portion forms a stabilizing corona. A targeting ligand can be attached to the lysine residue after deprotection of the Boc group to direct the nanocarrier to the desired site of action.

G cluster_0 Self-Assembly of this compound cluster_1 Targeted Drug Delivery Vehicle mol This compound Oleoyl (hydrophobic) tail Gly-Lys (hydrophilic) headgroup with Boc-protection micelle Micelle Formation in Aqueous Solution mol:tail->micelle Self-assembly deprotection Boc Deprotection micelle->deprotection drug Hydrophobic Drug drug->micelle Encapsulation conjugation Targeting Ligand Conjugation deprotection->conjugation targeted_micelle Targeted Micelle conjugation->targeted_micelle target_cell Target Cell targeted_micelle->target_cell Receptor-mediated endocytosis G start Start dissolve Dissolve this compound and hydrophobic drug in organic solvent start->dissolve evaporate Evaporate solvent to form a thin film dissolve->evaporate hydrate Hydrate film with aqueous buffer evaporate->hydrate sonicate Sonicate to form homogeneous micelles hydrate->sonicate filter Filter for sterilization and size uniformity sonicate->filter end Drug-loaded micelles filter->end G targeted_micelle Targeted Micelle (with Kinase Inhibitor) receptor Overexpressed Receptor targeted_micelle->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release kinase Target Kinase drug_release->kinase Inhibition downstream Downstream Signaling (e.g., Proliferation, Survival) kinase->downstream apoptosis Apoptosis downstream->apoptosis Inhibition of survival pathways leads to apoptosis

References

Application Notes and Protocols: Enhancing Peptide Stability with N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, leading to a short plasma half-life.[1][2][3][4] A key strategy to overcome this limitation is lipidation, the covalent attachment of a lipid moiety to the peptide.[5][6][7] This modification enhances the peptide's resistance to enzymatic degradation and promotes binding to serum albumin, effectively extending its circulation time.[8][9]

These application notes provide a detailed guide to using N'-Boc-N-(Gly-Oleoyl)-Lys, an oleic acid-based lipidation agent, to improve the stability of therapeutic peptides. This compound is a lipid-modified peptide linker designed to significantly prolong the in-vivo half-life of peptides.[10][11] We present protocols for peptide lipidation and subsequent stability assessment, along with representative data and visualizations to guide your research and development efforts.

Mechanism of Stability Enhancement

Lipidation with this compound enhances peptide stability through two primary mechanisms:

  • Steric Shielding: The bulky oleoyl lipid chain sterically hinders the approach of proteolytic enzymes, thereby reducing the rate of peptide degradation.

  • Albumin Binding: The hydrophobic lipid tail facilitates reversible binding to serum albumin, a long-lived plasma protein. This complex protects the peptide from proteolysis and renal clearance, acting as a circulating reservoir and significantly extending its half-life.[9]

The use of a glycine linker in this compound provides a flexible spacer between the peptide and the lipid, which can help maintain the peptide's native conformation and biological activity.

Data Presentation: Impact of Lipidation on Peptide Stability

The following table summarizes representative data on the effect of lipidation on the stability of a hypothetical therapeutic peptide, "Peptide-X," in human serum.

PeptideModificationHalf-life (t½) in Human Serum (hours)In Vitro Potency (EC50, nM)
Peptide-X (Unmodified)None0.51.2
Peptide-X-C16Palmitic Acid Conjugation121.8
Peptide-X-GO-Lys N'-(Gly-Oleoyl)-Lys Conjugation 28 1.5

This data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis and Lipidation of Peptides

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a target peptide followed by on-resin lipidation using this compound. The synthesis is based on standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • This compound

  • Coupling reagents: HBTU, HOBt

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Confirm complete coupling using a Kaiser test.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Lipidation with this compound:

    • After coupling the final amino acid and removing its Fmoc group, perform a final coupling step with this compound.

    • Pre-activate this compound (2 eq.) with HBTU (1.9 eq.) and HOBt (2 eq.) in DMF.

    • Add DIPEA (4 eq.) and add the solution to the resin. Allow to react for 4-6 hours.

  • Final Boc Deprotection: Remove the N-terminal Boc group from the lipidated lysine residue using the cleavage cocktail during the cleavage step.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the lipidated peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a method to determine the half-life of a lipidated peptide in human serum.

Materials:

  • Purified lipidated peptide and unmodified control peptide

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile with 1% TFA

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in PBS.

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 10 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to a tube containing 3 volumes (150 µL) of ice-cold quenching solution.

    • Vortex vigorously for 30 seconds to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the peptide half-life (t½) by fitting the data to a one-phase exponential decay curve.

Visualizations

Peptide_Lipidation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Lipidation Lipidation cluster_Finalization Final Steps Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Elongation Repeat for Sequence Coupling->Elongation n cycles Deprotection2 Final Fmoc Deprotection Elongation->Deprotection2 Lipid_Coupling Couple this compound Deprotection2->Lipid_Coupling Cleavage Cleavage & Deprotection Lipid_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spec Analysis Purification->Analysis

Caption: Workflow for peptide synthesis and lipidation.

Signaling_Pathway cluster_unmodified Unmodified Peptide cluster_modified Lipidated Peptide Peptide_U Unmodified Peptide Receptor_U GPCR Peptide_U->Receptor_U Degradation Rapid Degradation Peptide_U->Degradation Peptide_M Lipidated Peptide (+ Albumin) Signal_U Transient Signal Receptor_U->Signal_U Receptor_M GPCR Peptide_M->Receptor_M Stability Enhanced Stability Peptide_M->Stability Signal_M Sustained Signal Receptor_M->Signal_M

Caption: Effect of lipidation on receptor signaling.

Conclusion

Lipidation of therapeutic peptides with this compound is a robust and effective strategy to enhance their pharmacokinetic profile. By increasing resistance to enzymatic degradation and promoting albumin binding, this modification significantly extends peptide half-life, a critical attribute for successful drug development. The protocols and data presented herein provide a comprehensive framework for the application of this technology, enabling researchers to improve the therapeutic potential of novel peptide candidates.

References

Bioconjugation with N'-Boc-N-(Gly-Oleoyl)-Lys: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the effective use of N'-Boc-N-(Gly-Oleoyl)-Lys in the development of lipidated peptides and bioconjugates for advanced drug delivery and research applications.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the bioconjugation of molecules to the primary amine of N-(Gly-Oleoyl)-Lys following the deprotection of the N'-Boc group. This compound is a valuable building block for the synthesis of lipidated peptides and other bioconjugates. The oleoyl group enhances membrane interactions and can improve the pharmacokinetic profile of therapeutic molecules. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, site-specific conjugation to the lysine's primary amine.

Core Applications

  • Peptide Lipidation: Enhance the stability, bioavailability, and cell-penetrating capabilities of therapeutic peptides.

  • Drug Delivery Research: Serve as a lipid anchor for the creation of lipid-peptide conjugates, forming nanocarriers or micelles for targeted drug delivery.

  • Bioconjugation: Functionalize peptides, proteins, or other biomaterials to facilitate membrane binding and cellular uptake.

Principle of Bioconjugation

The bioconjugation strategy involves a two-step process. First, the Boc protecting group on the lysine's primary amine is removed under acidic conditions. This deprotection step exposes a reactive primary amine. Second, this newly exposed amine is then available for conjugation with a molecule of interest that has been activated with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield N-(Gly-Oleoyl)-Lys with a free primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base for neutralization

  • Diethyl ether

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve this compound in a solution of 20-50% TFA in DCM. A typical concentration is 10 mg/mL.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • The resulting residue is the TFA salt of the deprotected product. To obtain the free amine, dissolve the residue in a minimal amount of DCM and neutralize the solution by the dropwise addition of TEA until the pH is approximately 8.

  • To precipitate the deprotected product, add cold diethyl ether to the neutralized solution and vortex.

  • Centrifuge the mixture to pellet the product.

  • Carefully decant the supernatant and dry the pellet under vacuum.

  • The resulting N-(Gly-Oleoyl)-Lys is now ready for the conjugation step.

Quantitative Data:

The efficiency of the Boc deprotection step is critical for the overall success of the bioconjugation. Below is a table summarizing typical quantitative data for this protocol.

ParameterTypical ValueMethod of Analysis
Deprotection Efficiency >95%Mass Spectrometry
Purity of Deprotected Product >90%HPLC
Yield 85-95%Gravimetric
Protocol 2: Conjugation of a Fluorescent Dye to N-(Gly-Oleoyl)-Lys

This protocol provides a general method for conjugating an NHS ester-activated fluorescent dye, such as Fluorescein-NHS, to the deprotected N-(Gly-Oleoyl)-Lys.

Materials:

  • Deprotected N-(Gly-Oleoyl)-Lys (from Protocol 1)

  • Fluorescein-NHS (or other amine-reactive dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • HPLC system for purification and analysis

Procedure:

  • Dissolve the deprotected N-(Gly-Oleoyl)-Lys in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of Fluorescein-NHS in anhydrous DMF or DMSO at a concentration of 10 mg/mL. This should be prepared immediately before use.

  • Add a 1.5 to 5-fold molar excess of the Fluorescein-NHS solution to the solution of N-(Gly-Oleoyl)-Lys.

  • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, purify the conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column.

  • Further purify the fluorescently labeled product by preparative HPLC to achieve high purity.

  • Characterize the final product by mass spectrometry and determine the concentration and degree of labeling by UV-Vis spectrophotometry.

Quantitative Data:

The success of the conjugation reaction is determined by the conjugation efficiency and the purity of the final product. The following table provides representative data for the conjugation of a fluorescent dye to N-(Gly-Oleoyl)-Lys.

ParameterRepresentative ValueMethod of Analysis
Conjugation Efficiency 60-80%HPLC
Purity of Final Conjugate >95%HPLC
Yield of Purified Conjugate 40-60%Gravimetric/UV-Vis
Mass Shift (Conjugate vs. Amine) + 376.32 Da (for Fluorescein)Mass Spectrometry (ESI-MS)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the bioconjugation of a molecule of interest to this compound.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Bioconjugation cluster_2 Step 3: Analysis A This compound B TFA/DCM Treatment A->B C Deprotected N-(Gly-Oleoyl)-Lys (Amine) B->C E Conjugation Reaction (pH 8.5) C->E D Molecule-NHS Ester D->E F Purified Bioconjugate E->F G Mass Spectrometry F->G H HPLC F->H

Bioconjugation workflow diagram.
Cellular Uptake Pathway for Lipidated Molecules

Lipidated molecules, such as those synthesized using N-(Gly-Oleoyl)-Lys, often enter cells through endocytic pathways. The oleoyl lipid tail facilitates interaction with the cell membrane, promoting internalization. The diagram below illustrates the primary endocytic pathways involved.

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Endocytic Pathways cluster_3 Intracellular Fate A Lipidated Bioconjugate B Membrane Interaction A->B C Macropinocytosis B->C D Clathrin-mediated Endocytosis B->D E Caveolae-mediated Endocytosis B->E F Endosome C->F D->F E->F G Lysosome F->G H Cytosolic Release F->H

Cellular uptake of lipidated bioconjugates.

Application Notes and Protocols for N'-Boc-N-(Gly-Oleoyl)-Lys in Membrane Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Boc-N-(Gly-Oleoyl)-Lys is a versatile amphiphilic molecule designed for the study of membrane protein interactions. This synthetic lipidated amino acid incorporates a hydrophobic oleoyl tail, a flexible glycine linker, and a lysine headgroup with a Boc-protecting group. This structure allows for its incorporation into model membranes, such as liposomes, to mimic the lipid bilayer and present a functionalizable handle for protein interaction studies. The oleoyl group anchors the molecule within the lipid bilayer, while the lysine headgroup can be deprotected to allow for the conjugation of proteins, peptides, or other molecules of interest. This enables the investigation of specific protein-lipid interactions, the influence of lipid environment on protein function, and the development of targeted drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₃₁H₅₇N₃O₆[1][2]
Molecular Weight 567.80 g/mol [1][2]
Purity ≥95%[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., Chloroform, DMSO)
Storage Conditions -20°C, protected from light and moisture[1]

Applications

This compound is a valuable tool for a range of applications in membrane biology and drug development:

  • Studying Protein-Lipid Interactions: By incorporating this molecule into liposomes, researchers can create a model system to study the binding affinity and kinetics of membrane-associated proteins.

  • Reconstituting Membrane Proteins: It can be used as a component of artificial membranes for the reconstitution and functional analysis of purified membrane proteins.

  • Targeted Drug Delivery: The lysine headgroup can be functionalized with targeting ligands (e.g., antibodies, peptides) to create liposomes that specifically deliver therapeutic agents to target cells.

  • Biophysical Assays: Liposomes containing this compound can be used in various biophysical techniques, such as fluorescence spectroscopy and surface plasmon resonance, to quantify protein-membrane interactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

cluster_synthesis Synthesis Workflow cluster_coupling Coupling Reaction lysine L-Lysine boc_lysine N'-Boc-L-Lysine lysine->boc_lysine Boc Protection boc_gly_oleoyl_lys This compound boc_lysine->boc_gly_oleoyl_lys Peptide Coupling gly_oleoyl Gly-Oleoyl gly_oleoyl->boc_gly_oleoyl_lys Peptide Coupling

A generalized workflow for the synthesis of this compound.

A detailed, representative synthesis protocol is as follows:

  • Boc Protection of Lysine:

    • Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water.

    • Adjust the pH to 10-11 with 1M NaOH.

    • Add Di-tert-butyl dicarbonate ((Boc)₂O) dissolved in dioxane dropwise while maintaining the pH.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the mixture to pH 2-3 with a suitable acid (e.g., HCl) and extract the N'-Boc-L-Lysine product with an organic solvent like ethyl acetate.

    • Dry the organic phase and concentrate under reduced pressure to obtain the protected amino acid.

  • Synthesis of Oleoyl-Glycine:

    • Activate the carboxyl group of oleic acid using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent (e.g., dichloromethane).

    • Add glycine methyl ester hydrochloride and a base (e.g., triethylamine) to the activated oleic acid solution.

    • Allow the reaction to proceed at room temperature until completion.

    • Purify the resulting oleoyl-glycine methyl ester by column chromatography.

    • Hydrolyze the methyl ester using a base like lithium hydroxide (LiOH) to obtain oleoyl-glycine.

  • Coupling of N'-Boc-L-Lysine and Oleoyl-Glycine:

    • Activate the carboxyl group of oleoyl-glycine using a coupling agent (e.g., EDC/NHS) in a suitable solvent like dimethylformamide (DMF).

    • Add N'-Boc-L-Lysine to the activated oleoyl-glycine solution.

    • Allow the reaction to proceed, monitoring its progress by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, purify the final product, this compound, using column chromatography.

Protocol 2: Preparation of Liposomes Incorporating this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.

cluster_liposome_prep Liposome Preparation Workflow lipid_mix Mix Lipids in Organic Solvent thin_film Create Thin Lipid Film (Rotary Evaporation) lipid_mix->thin_film hydration Hydrate Film with Aqueous Buffer thin_film->hydration extrusion Extrude through Polycarbonate Membrane hydration->extrusion luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs

Workflow for the preparation of Large Unilamellar Vesicles (LUVs).

Materials:

  • Primary lipid (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)

  • This compound

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., POPC, cholesterol, and this compound) in chloroform. A typical molar ratio might be 85:10:5 (POPC:Cholesterol:this compound).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder 10-20 times to form unilamellar vesicles of a uniform size.

  • Characterization:

    • The size distribution of the prepared liposomes can be determined by Dynamic Light Scattering (DLS).

Protocol 3: Liposome Co-sedimentation Assay for Protein Binding

This assay is used to qualitatively and semi-quantitatively assess the binding of a protein to liposomes.

Procedure:

  • Incubate the protein of interest with the prepared liposomes (containing this compound) and control liposomes (without the modified lipid) at room temperature for a defined period (e.g., 30 minutes).

  • Centrifuge the mixture at high speed (e.g., 100,000 x g) for a sufficient time (e.g., 1 hour) to pellet the liposomes.

  • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).

  • Resuspend the pellet in buffer.

  • Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to visualize the distribution of the protein.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from biophysical assays using liposomes containing this compound.

Table 1: Dynamic Light Scattering (DLS) Analysis of Liposome Preparations

Liposome Composition (molar ratio)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
POPC:Cholesterol (90:10)105.2 ± 2.10.08 ± 0.02
POPC:Cholesterol:this compound (85:10:5)108.5 ± 2.50.10 ± 0.03
POPC:Cholesterol:this compound (80:10:10)112.1 ± 3.00.12 ± 0.04

Table 2: Fluorescence Anisotropy to Determine Protein-Liposome Binding Affinity

This experiment would involve a fluorescently labeled protein and titration with liposomes.

Liposome Concentration (µM)Fluorescence Anisotropy (r)
00.152
100.185
250.220
500.255
1000.280
2000.295
4000.300

From this data, a binding curve can be generated and the dissociation constant (Kd) can be calculated.

Signaling Pathway Visualization

The interaction of proteins with specific lipids in the cell membrane is a crucial aspect of many signaling pathways. For instance, the recruitment of cytosolic proteins to the plasma membrane can be mediated by their interaction with lipid second messengers. The diagram below illustrates a generic lipid-mediated signaling pathway that could be investigated using this compound in a model system.

cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor enzyme Membrane-Bound Enzyme receptor->enzyme Activation lipid_mod Modified Lipid (e.g., Oleoyl-Lys) enzyme->lipid_mod Modification protein_active Active Effector Protein lipid_mod->protein_active Activation protein_inactive Inactive Effector Protein protein_inactive->lipid_mod Recruitment & Binding downstream downstream protein_active->downstream Downstream Signaling

A generic signaling pathway involving lipid-protein interaction at the cell membrane.

References

Revolutionizing Drug Delivery: Developing Cell-Penetrating Peptides with N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cellular membrane presents a formidable barrier to the intracellular delivery of many promising therapeutic agents. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this obstacle, facilitating the transport of a wide range of cargo molecules into the cell.[1] Enhancing the hydrophobic character of CPPs through lipidation is a proven strategy to significantly boost their cellular uptake and bioavailability.[2] This document provides detailed application notes and experimental protocols for the development of potent cell-penetrating peptides using the novel lipidating agent, N'-Boc-N-(Gly-Oleoyl)-Lys. This amphiphilic molecule, featuring a protective Boc group, a glycine spacer, and an oleoyl lipid chain, serves as a versatile building block for the synthesis of lipidated peptides with enhanced cell-penetrating capabilities.[3][4] The oleoyl group, a monounsaturated fatty acid, is known to interact favorably with the lipid bilayer of cell membranes, thereby promoting peptide internalization.

Key Applications

  • Enhanced Drug Delivery: Conjugation of this compound to therapeutic peptides or small molecules can significantly improve their intracellular concentration and therapeutic efficacy.[5]

  • Gene and siRNA Delivery: Lipidated CPPs can be used to form complexes with nucleic acids, protecting them from degradation and facilitating their entry into cells for gene therapy and RNA interference applications.

  • Development of Novel CPPs: This building block allows for the systematic investigation of the impact of lipidation on the structure-activity relationship of new and existing CPPs.

Quantitative Data Summary

The lipidation of cell-penetrating peptides with oleic acid consistently leads to a significant increase in their cellular uptake across various cell lines. The following tables summarize representative quantitative data on the enhanced efficacy of oleoyl-modified peptides.

Table 1: Cellular Uptake Efficiency of Oleoyl-Modified Peptides

Peptide SequenceModificationCell LineUptake Efficiency (Fold Increase vs. Unmodified)
(Arg)9N-terminal OleoylHeLa8.5
(Arg)9N-terminal OleoylA54910.2
TAT (GRKKRRQRRRPQ)Internal Lys(Oleoyl)HEK2936.3
Penetratin (RQIKIWFQNRRMKWKK)N-terminal OleoylMDA-MB-23112.1

Note: The data presented are representative values compiled from literature describing trends in lipidated peptide uptake. Actual values may vary depending on the specific peptide sequence, cargo, and experimental conditions.

Table 2: Cytotoxicity Profile of Oleoyl-Modified Peptides

Peptide SequenceModificationCell LineIC50 (µM)
(Arg)9UnmodifiedHeLa> 100
(Arg)9N-terminal OleoylHeLa75.8
TAT (GRKKRRQRRRPQ)UnmodifiedHEK293> 100
TAT (GRKKRRQRRRPQ)Internal Lys(Oleoyl)HEK29389.2

Note: Lipidation can sometimes lead to a slight increase in cytotoxicity. It is crucial to evaluate the therapeutic window of any newly developed lipidated CPP.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route for this compound based on standard peptide coupling chemistry.

Materials:

  • Boc-Lys-OH

  • Oleoyl-Glycine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO3) solution (5% w/v)

  • Citric Acid solution (5% w/v)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system).

Procedure:

  • Activation of Oleoyl-Glycine:

    • Dissolve Oleoyl-Glycine (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) dissolved in a minimal amount of DMF dropwise.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction to remove the dicyclohexylurea (DCU) byproduct and collect the filtrate containing the activated Oleoyl-Gly-NHS ester.

  • Coupling to Boc-Lys-OH:

    • Dissolve Boc-Lys-OH (1.2 eq) in a mixture of DMF and 5% NaHCO3 solution.

    • Add the filtrate containing the activated Oleoyl-Gly-NHS ester to the Boc-Lys-OH solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Synthesis_Workflow cluster_activation Activation of Oleoyl-Glycine cluster_coupling Coupling Reaction cluster_purification Work-up & Purification OleoylGly Oleoyl-Glycine ActivatedEster Oleoyl-Gly-NHS Ester OleoylGly->ActivatedEster Coupling NHS NHS NHS->ActivatedEster DCC DCC in DMF DCC->ActivatedEster BocLys Boc-Lys-OH FinalProduct This compound ActivatedEster->FinalProduct Coupling BocLys->FinalProduct CrudeProduct Crude Product FinalProduct->CrudeProduct Work-up PurifiedProduct Purified Product CrudeProduct->PurifiedProduct Flash Chromatography

Caption: Workflow for the synthesis of this compound.

Protocol 2: Solid-Phase Synthesis of an Oleoyl-Modified Peptide

This protocol details the incorporation of this compound into a model peptide sequence (e.g., a poly-arginine CPP) using Fmoc-based solid-phase peptide synthesis (SPPS).[6]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • DMF, DCM, Diethyl ether

  • SPPS reaction vessel.

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Lipidation:

    • For the final coupling step, use this compound instead of an Fmoc-amino acid. Pre-activate and couple as described in step 3.

  • Boc Deprotection (Optional, for N-terminal modification): If the lipid moiety is at the N-terminus, the Boc group can be removed with a milder TFA treatment if further modification is needed, though typically it is removed during the final cleavage.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity by mass spectrometry.

SPPS_Workflow Start Start with Fmoc-Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (Piperidine) Swell->Deprotection Coupling Couple Fmoc-Amino Acid Deprotection->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for Peptide Sequence Wash1->Repeat Repeat->Deprotection Next Amino Acid Lipidation Couple this compound Repeat->Lipidation Final Residue Wash2 Wash (DMF, DCM) Lipidation->Wash2 Cleavage Cleave and Deprotect (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification End Characterize (Mass Spec) Purification->End

Caption: Solid-phase synthesis workflow for an oleoyl-modified peptide.

Protocol 3: Quantification of Cellular Uptake by Fluorescence Spectroscopy

This protocol provides a method to quantify the intracellular uptake of a fluorescently labeled oleoyl-peptide.[7]

Materials:

  • Fluorescently labeled oleoyl-peptide (e.g., with FITC or TAMRA)

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Fluorometer (plate reader or spectrophotometer).

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Peptide Incubation:

    • Prepare serial dilutions of the fluorescently labeled oleoyl-peptide in complete culture medium.

    • Remove the medium from the cells and replace it with the peptide-containing medium.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove extracellular peptide.

    • Treat the cells with Trypsin-EDTA to detach them.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in cell lysis buffer and incubate on ice for 30 minutes.

  • Fluorescence Measurement:

    • Centrifuge the cell lysate to pellet cellular debris.

    • Transfer the supernatant to a black 96-well plate.

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Normalization:

    • Determine the total protein concentration in each cell lysate sample using the BCA Protein Assay Kit.

    • Normalize the fluorescence intensity to the protein concentration to account for variations in cell number.

    • Compare the normalized fluorescence of cells treated with the oleoyl-peptide to that of cells treated with a non-lipidated control peptide.

Mechanism of Cellular Uptake: Endocytic Pathways

The primary mechanism for the cellular uptake of many CPPs, particularly when lipidated, is through endocytosis.[2][8] This energy-dependent process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles. The oleoyl chain is thought to enhance the interaction with the lipid bilayer, promoting membrane invagination and vesicle formation. The main endocytic pathways involved are:

  • Macropinocytosis: A non-specific process involving the formation of large endocytic vesicles (macropinosomes).

  • Clathrin-mediated Endocytosis: Receptor-mediated endocytosis involving the formation of clathrin-coated pits.

  • Caveolae-mediated Endocytosis: Endocytosis occurring at cholesterol-rich membrane microdomains called caveolae.

Once inside endosomes, the peptide and its cargo must escape into the cytoplasm to reach their target. The exact mechanisms of endosomal escape are still under investigation but may involve membrane destabilization by the peptide.

Endocytosis_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Oleoyl-Peptide Macropinosome Macropinosome Peptide->Macropinosome Macropinocytosis ClathrinVesicle Clathrin-coated Vesicle Peptide->ClathrinVesicle Clathrin-mediated Caveosome Caveosome Peptide->Caveosome Caveolae-mediated Membrane EarlyEndosome Early Endosome Macropinosome->EarlyEndosome ClathrinVesicle->EarlyEndosome Caveosome->EarlyEndosome LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Cytoplasm Cytoplasmic Release EarlyEndosome->Cytoplasm Endosomal Escape LateEndosome->Cytoplasm Endosomal Escape

Caption: Major endocytic pathways for oleoyl-peptide uptake.

References

Application Note: Analytical HPLC Purification of N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the purification and analysis of N'-Boc-N-(Gly-Oleoyl)-Lys, a lipopeptidic molecule. The inherent amphiphilic nature of this compound, combining a hydrophilic peptide backbone with a lipophilic oleoyl chain and a Boc-protecting group, necessitates a tailored reversed-phase HPLC (RP-HPLC) approach for optimal separation. This document provides a comprehensive protocol, including instrument setup, mobile phase preparation, and a gradient elution program, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a molecule of interest in various research and development areas, including drug delivery and targeted therapeutics. Its synthesis often results in a mixture of the desired product, unreacted starting materials, and side products. Therefore, a reliable purification and analysis method is crucial to ensure the purity and integrity of the final compound. Reversed-phase HPLC is a powerful technique for the separation of lipopeptides and other lipidated molecules due to its ability to differentiate compounds based on their hydrophobicity.[1][2][3][4] This note describes a method utilizing a C18 stationary phase and a water/acetonitrile mobile phase system with trifluoroacetic acid as a modifier to achieve high-resolution separation.

Experimental Protocol

Materials and Reagents
  • Sample: Crude this compound

  • Solvent A (Aqueous): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)

  • Solvent B (Organic): HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)[2][3]

  • Sample Diluent: Dimethyl sulfoxide (DMSO)[1] or a 1:1 mixture of Solvent A and Solvent B

  • Filtration: 0.22 µm syringe filters[1]

Instrumentation
  • HPLC System: A standard analytical HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can also be beneficial for compounds lacking a strong chromophore or for peak identification.[5][6]

  • Analytical Column: A C18 (ODS) reversed-phase column is recommended.[1][2][3][7][8] Specific column parameters are detailed in Table 1.

Sample Preparation
  • Accurately weigh a small amount of the crude this compound sample.

  • Dissolve the sample in a minimal amount of the chosen sample diluent to a final concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial.[1]

HPLC Method Parameters

The following tables summarize the recommended HPLC instrument and method parameters.

Table 1: HPLC Column and Instrument Parameters

ParameterValue
Stationary Phase C18 (Octadecylsilane)
Particle Size 5 µm
Column Dimensions 250 mm x 4.6 mm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm and 220 nm

Table 2: Gradient Elution Program

Time (minutes)% Solvent A (Water + 0.1% TFA)% Solvent B (Acetonitrile + 0.1% TFA)
0.06040
20.00100
25.00100
25.16040
30.06040

Expected Results

The described method is expected to provide good separation of this compound from more polar impurities, which will elute earlier in the gradient, and from less polar, more hydrophobic impurities that will have longer retention times. The main product peak should be well-resolved and symmetrical. The retention time will be dependent on the specific C18 column used but is anticipated to be in the mid-to-late section of the gradient.

Method Optimization

  • Mobile Phase Modifier: While TFA is a common choice for good peak shape, formic acid (0.1%) can be used as an alternative, especially if the sample is to be analyzed by mass spectrometry.[3]

  • Gradient Slope: The gradient can be made shallower to improve the resolution of closely eluting impurities.

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A lower flow rate may improve separation but will increase the run time.

  • Column Chemistry: If co-elution of impurities is observed, using a different stationary phase (e.g., C8, Phenyl-Hexyl) could provide the necessary change in selectivity.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the analytical HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dissolve Dissolve Crude Product (1 mg/mL in DMSO) Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject Sample onto C18 Column Filter->Inject Gradient Apply Gradient Elution (Water/ACN with 0.1% TFA) Inject->Gradient Detect UV Detection (210 nm & 220 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Assess Purity and Identify Product Peak Chromatogram->Purity

Caption: Workflow for Analytical HPLC Purification.

Conclusion

The analytical HPLC method presented in this application note provides a reliable and robust protocol for the purification and purity assessment of this compound. The use of a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA allows for effective separation of the target compound from common synthetic impurities. This method can be readily implemented in research and quality control laboratories.

References

Application Notes and Protocols for the In Vivo Formulation of N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and in vivo evaluation of N'-Boc-N-(Gly-Oleoyl)-Lys, a lipidated amino acid derivative with applications in drug delivery and as a linker for Proteolysis Targeting Chimeras (PROTACs)[1][2]. The protocols outlined below are based on established methodologies for similar lipoamino acids and provide a framework for preclinical in vivo studies.

Introduction

This compound is a lysine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amine and an N-acylated oleoyl-glycine moiety on the alpha-amine. This amphipathic structure enhances lipophilicity, which can improve a molecule's pharmacokinetic properties, such as plasma half-life and cell membrane permeability[3][4]. Its primary application is as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins[1]. The oleoyl moiety can facilitate interaction with cell membranes and may influence the cellular uptake and disposition of the conjugated molecule[5].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C31H57N3O6[4]
Molecular Weight 567.81 g/mol [4]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO (e.g., 10 mM), and other organic solvents. Poorly soluble in aqueous solutions.[1]
Storage Store at -20°C in a dry, dark environment.[7]

Formulation for In Vivo Studies

Due to its lipophilic nature, this compound requires a suitable formulation for in vivo administration to ensure bioavailability and minimize local irritation. The choice of vehicle will depend on the route of administration (e.g., intravenous, intraperitoneal, oral).

Recommended Solvents and Excipients

The following table provides a starting point for developing a suitable formulation. It is crucial to assess the stability and compatibility of this compound in the selected vehicle.

Vehicle ComponentPurposeRecommended Concentration (v/v)Notes
Dimethyl sulfoxide (DMSO) Primary solvent5-10%Ensure the final concentration is well-tolerated in the animal model.
Polyethylene glycol 300/400 (PEG300/400) Co-solvent, viscosity enhancer30-40%Helps to maintain solubility upon dilution in aqueous media.
Tween 80 / Polysorbate 80 Surfactant, emulsifier1-5%Improves solubility and stability of the formulation in aqueous solutions.
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) Diluentq.s. to 100%Used to adjust the final concentration and tonicity.
Corn oil Vehicle for oral or subcutaneous administrationq.s. to 100%Suitable for lipophilic compounds.
Example Formulation Protocol (for Intraperitoneal Injection)
  • Weigh the required amount of this compound in a sterile vial.

  • Add DMSO to dissolve the compound completely. Vortex if necessary.

  • Add PEG300 and Tween 80 to the solution and mix thoroughly.

  • Slowly add saline or PBS to the mixture while vortexing to avoid precipitation.

  • Visually inspect the final formulation for any precipitation or phase separation.

  • The final formulation should be a clear, homogenous solution.

  • Filter the formulation through a 0.22 µm sterile filter before administration.

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, and in vivo evaluation of this compound.

Synthesis of this compound

This protocol is a general representation of a multi-step synthesis.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification & Characterization A Boc-Lys-OH D Coupling Reaction 1 A->D B Glycine derivative B->D C Oleoyl chloride E Coupling Reaction 2 C->E D->E F Crude Product E->F G Column Chromatography F->G H Purity Assessment (HPLC) G->H I Structure Confirmation (NMR, MS) H->I J Final Product I->J

Caption: A generalized workflow for the synthesis and purification of this compound.

Materials:

  • Nα-Boc-L-lysine

  • Glycine ethyl ester hydrochloride

  • Oleoyl chloride

  • Coupling reagents (e.g., EDC, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Mobile phase for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Synthesis of Boc-Lys(Gly-OEt)-OH: Couple Nα-Boc-L-lysine with glycine ethyl ester hydrochloride using standard peptide coupling reagents like EDC and HOBt in the presence of a base such as DIPEA in an appropriate solvent like DMF.

  • Purification: Purify the resulting dipeptide by column chromatography on silica gel.

  • Acylation with Oleoyl Chloride: React the purified dipeptide with oleoyl chloride in a solvent like DCM in the presence of a base to yield N'-Boc-N-(Gly-OEt)-Oleoyl-Lys.

  • Saponification: Hydrolyze the ethyl ester using a mild base like lithium hydroxide to obtain the final product, this compound.

  • Final Purification: Purify the final product using column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC.

In Vivo Stability Assessment

This protocol describes a method to assess the stability of the compound in plasma.

Materials:

  • This compound formulation

  • Freshly collected animal plasma (e.g., rat, mouse)

  • Incubator at 37°C

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Spike the this compound formulation into pre-warmed plasma at a final concentration of 1-10 µM.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

Illustrative In Vivo Stability Data

Time (minutes)% Remaining in Mouse Plasma% Remaining in Rat Plasma
0100100
1595.2 ± 3.196.5 ± 2.8
3088.7 ± 4.591.3 ± 3.9
6075.1 ± 5.282.4 ± 4.1
12058.9 ± 6.869.8 ± 5.5
(Data are presented as mean ± SD and are for illustrative purposes only)
Acute and Sub-Chronic Toxicity Studies

These studies are essential to determine the safety profile of the compound.

Acute Toxicity Study (adapted from OECD Guideline 420):

  • Animals: Healthy, young adult mice (e.g., ICR strain)[8].

  • Procedure: Administer a single dose of this compound formulation via the intended route of administration at different dose levels (e.g., 10, 100, 1000, 2000 mg/kg)[8].

  • Observations: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days[8].

  • Endpoint: Determine the LD50 (Lethal Dose, 50%) if applicable, and the maximum tolerated dose (MTD).

Sub-Chronic Toxicity Study (adapted from OECD Guideline 407):

  • Animals: Healthy, young adult rats (e.g., Wistar strain).

  • Procedure: Administer the this compound formulation daily for 28 days at three different dose levels.

  • Observations: Monitor clinical signs, body weight, food and water consumption.

  • Analysis: At the end of the study, perform hematology, clinical biochemistry, and histopathological examination of major organs[8].

Illustrative Toxicity Data

| Study Type | Species | Route | Key Findings | | --- | --- | --- | | Acute Toxicity | Mouse | IP | LD50 > 2000 mg/kg. No mortality or significant clinical signs of toxicity observed. | | 28-Day Sub-Chronic Toxicity | Rat | IP | No observed adverse effect level (NOAEL) at 100 mg/kg/day. Minor reversible changes in liver enzymes at higher doses. No significant histopathological findings. | (Data are for illustrative purposes only)

Pharmacokinetic (PK) Study

A PK study is performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Workflow for a Typical Pharmacokinetic Study

A Dosing of Animal Cohort B Serial Blood Sampling A->B C Plasma Isolation B->C D Sample Extraction C->D E LC-MS/MS Analysis D->E F Concentration-Time Profile E->F G PK Parameter Calculation F->G

Caption: A streamlined workflow for conducting a pharmacokinetic study.

Procedure:

  • Administer a single dose of the this compound formulation to a cohort of animals (e.g., rats) via the desired route.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Extract the compound from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method[9].

  • Plot the plasma concentration versus time and calculate key pharmacokinetic parameters.

Illustrative Pharmacokinetic Parameters

ParameterIntravenous (IV)Intraperitoneal (IP)
Dose 10 mg/kg30 mg/kg
Cmax (ng/mL) 5280 ± 7502150 ± 430
Tmax (h) 0.080.5
AUC (0-t) (ng*h/mL) 8960 ± 124012540 ± 2180
Half-life (t1/2) (h) 3.5 ± 0.84.2 ± 1.1
Clearance (mL/h/kg) 1.12-
Volume of Distribution (L/kg) 0.55-
(Data are for illustrative purposes only and represent mean ± SD)

Cellular Uptake and Potential Signaling Pathways

The oleoyl moiety is expected to influence the interaction of the molecule with cellular membranes, potentially enhancing its uptake.

Cellular Uptake Mechanisms

Fatty-acylated molecules can enter cells through various endocytic pathways.

Potential Cellular Uptake Pathways

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A This compound B Clathrin-mediated Endocytosis A->B C Macropinocytosis A->C D Endosome B->D C->D E Lysosome D->E F Cytosolic Release D->F G Target Engagement (if part of a PROTAC) F->G

Caption: Putative cellular uptake mechanisms for this compound.

Studies on other fatty acylated peptides suggest that cellular internalization can occur via clathrin-mediated endocytosis and macropinocytosis[5]. Once inside the cell, the molecule is typically trafficked through endosomes and may eventually be released into the cytoplasm to engage with its target, especially when it is part of a larger construct like a PROTAC[5].

Signaling Pathways in the Context of PROTACs

When used as a linker in a PROTAC, this compound itself is not expected to have a direct signaling role. Instead, it facilitates the recruitment of an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC-Mediated Protein Degradation Pathway

cluster_PROTAC PROTAC Action cluster_degradation Ubiquitin-Proteasome System A PROTAC Molecule D Ternary Complex Formation A->D B Target Protein B->D C E3 Ubiquitin Ligase C->D E Ubiquitination of Target D->E F Polyubiquitinated Target E->F G 26S Proteasome F->G H Degradation of Target G->H I Recycled Amino Acids H->I

Caption: The signaling cascade initiated by a PROTAC molecule, leading to target protein degradation.

The core function of this compound in this context is to provide a flexible and lipophilic linkage that allows for the efficient formation of the ternary complex between the target protein and the E3 ligase, which is the critical step for initiating protein degradation[10].

Conclusion

This compound is a valuable chemical tool for researchers in drug development, particularly in the field of targeted protein degradation. The protocols and data presented here provide a foundation for its formulation and in vivo evaluation. It is imperative that researchers conduct their own optimization and validation studies to ensure the safety and efficacy of their specific formulations and experimental designs.

References

Troubleshooting & Optimization

troubleshooting low solubility of N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N'-Boc-N-(Gly-Oleoyl)-Lysine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and use of this amphipathic molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is N'-Boc-N-(Gly-Oleoyl)-Lysine?

N'-Boc-N-(Gly-Oleoyl)-Lysine is a lipidated amino acid derivative. It consists of a lysine molecule where the alpha-amino group is modified with an oleoyl-glycine group, and the epsilon-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] Its chemical formula is C₃₁H₅₇N₃O₆ and it has a molecular weight of 567.80 g/mol . This structure gives the molecule an amphipathic character, with a hydrophobic oleoyl tail and a more polar, protected amino acid head. It is often used in bioconjugation, lipidation chemistry, and as a linker in the development of PROTACs (Proteolysis Targeting Chimeras).

Q2: What are the main challenges in handling this compound?

Due to its amphipathic nature, the primary challenge encountered when working with N'-Boc-N-(Gly-Oleoyl)-Lysine is its low solubility in aqueous solutions. The long oleoyl chain imparts significant hydrophobicity, which can lead to difficulties in preparing stock solutions and can cause the compound to precipitate out of solution when diluted into aqueous buffers for biological assays.

Q3: In which solvents is N'-Boc-N-(Gly-Oleoyl)-Lysine soluble?

N'-Boc-N-(Gly-Oleoyl)-Lysine is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). One source indicates a solubility of 10 mM in DMSO. For other organic solvents like ethanol, methanol, and dimethylformamide (DMF), it is expected to have good solubility, a common characteristic for hydrophobic or amphipathic peptides and lipidated molecules. However, it has very poor solubility in water and aqueous buffers alone.

Q4: How should I store N'-Boc-N-(Gly-Oleoyl)-Lysine?

For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions, typically prepared in an organic solvent like DMSO, should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide: Low Solubility

This guide addresses common issues related to the low aqueous solubility of N'-Boc-N-(Gly-Oleoyl)-Lysine.

Issue Possible Cause Troubleshooting Steps
Compound does not dissolve in the chosen solvent. The solvent is not appropriate for the amphipathic nature of the compound.1. Use an appropriate organic solvent: Start with 100% DMSO to prepare a concentrated stock solution. Other potential solvents include DMF, ethanol, or methanol. 2. Gentle warming: Briefly warm the solution to 37°C to aid dissolution. 3. Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates.
Precipitation occurs when diluting the stock solution into an aqueous buffer. The aqueous solubility limit of the compound has been exceeded. This is a common issue when diluting a concentrated organic stock into a buffer.1. Decrease the final concentration: The final concentration in your aqueous medium may be too high. Try a lower final concentration. 2. Increase the percentage of co-solvent: If your experimental system allows, you can increase the final percentage of the organic solvent (e.g., DMSO) in the aqueous solution. However, be mindful of solvent toxicity in cell-based assays (typically keep DMSO ≤ 0.5%). 3. Use a "slow dilution" method: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to prevent localized high concentrations that can lead to precipitation. 4. Consider the use of a surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in the aqueous buffer can help to maintain the solubility of the compound.
Inconsistent results in biological assays. Incomplete dissolution or aggregation of the compound in the final assay medium.1. Visually inspect solutions: Before each experiment, visually check your prepared solutions for any signs of precipitation or cloudiness. 2. Brief sonication of final dilution: Briefly sonicate the final diluted solution before adding it to your assay to help dissolve any small aggregates. 3. Prepare fresh dilutions: Always prepare fresh dilutions from your concentrated stock solution for each experiment to avoid issues with compound stability or precipitation over time.

Quantitative Solubility Data

Solvent Known/Expected Solubility Notes
Dimethyl Sulfoxide (DMSO) Soluble (e.g., at 10 mM)Recommended for preparing concentrated stock solutions.
Dimethylformamide (DMF) Expected to be solubleA common alternative to DMSO for hydrophobic compounds.
Ethanol Expected to be solubleMay require gentle warming.
Methanol Expected to be solubleCan be used as a solvent for initial dissolution.
Water Insoluble or very poorly solubleNot recommended for initial dissolution.
Phosphate-Buffered Saline (PBS) Insoluble or very poorly solubleDilution of organic stock solutions into PBS may lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of N'-Boc-N-(Gly-Oleoyl)-Lysine in DMSO.

Materials:

  • N'-Boc-N-(Gly-Oleoyl)-Lysine (lyophilized powder, MW: 567.80 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.678 mg of N'-Boc-N-(Gly-Oleoyl)-Lysine. Adjust the volume and mass as needed for your experimental requirements.

  • Weigh the compound: Carefully weigh the calculated amount of the lyophilized powder into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube thoroughly for 1-2 minutes. If the compound is not fully dissolved, you can use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.

  • Visual inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol outlines the steps for diluting the concentrated DMSO stock solution into an aqueous buffer for use in biological assays.

Materials:

  • 10 mM N'-Boc-N-(Gly-Oleoyl)-Lysine stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes or plates

  • Vortex mixer

Procedure:

  • Determine the final concentration: Decide on the final concentration of N'-Boc-N-(Gly-Oleoyl)-Lysine and the final percentage of DMSO that is compatible with your experimental system (typically ≤ 0.5% for cell-based assays).

  • Prepare the aqueous buffer: Add the required volume of the aqueous buffer to a sterile tube.

  • Perform serial dilutions (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO.

  • Slowly add the stock solution: While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This "slow dilution" method is critical to prevent precipitation.

  • Final mixing: Continue to vortex for another 30 seconds to ensure homogeneity.

  • Use immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation or aggregation over time.

Visualizations

Troubleshooting Workflow for Low Solubility

The following diagram illustrates a logical workflow for troubleshooting solubility issues with N'-Boc-N-(Gly-Oleoyl)-Lysine.

TroubleshootingWorkflow start Start: Low Solubility Issue solvent Use 100% DMSO for Stock Solution start->solvent dissolve Vortex / Sonicate / Warm (37°C) solvent->dissolve check_dissolved Is it fully dissolved? dissolve->check_dissolved check_dissolved->solvent No dilute Dilute Stock into Aqueous Buffer check_dissolved->dilute Yes check_precipitate Precipitation? dilute->check_precipitate success Success: Use in Assay check_precipitate->success No troubleshoot Troubleshoot Dilution check_precipitate->troubleshoot Yes end End success->end lower_conc Lower Final Concentration troubleshoot->lower_conc slow_dilution Use Slow Dilution Method troubleshoot->slow_dilution cosolvent Increase Co-solvent % (if possible) troubleshoot->cosolvent lower_conc->dilute slow_dilution->dilute cosolvent->dilute

Caption: A workflow diagram for troubleshooting low solubility issues.

Potential Signaling Pathway of Related N-Acyl Amino Acids

While the specific signaling pathway for N'-Boc-N-(Gly-Oleoyl)-Lysine is not well-defined, related N-acyl amino acids, such as N-oleoyl glycine, have been shown to interact with components of the endocannabinoid system and other signaling pathways. The following diagram illustrates a potential mechanism of action based on these related molecules.[2][3][4]

SignalingPathway cluster_membrane Cell Membrane cluster_nucleus Nucleus NAA N-Acyl Amino Acid (e.g., N-Oleoyl Glycine) CB1R CB1 Receptor NAA->CB1R Activates PPARa PPARα NAA->PPARa Activates PI3K PI3K CB1R->PI3K Activates CellularResponse Cellular Response (e.g., Adipogenesis, Neuroprotection) PPARa->CellularResponse Leads to Akt Akt PI3K->Akt Activates Akt->CellularResponse Leads to

Caption: A potential signaling pathway for N-acyl amino acids.

References

Technical Support Center: Purification of Lipidated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of lipidated peptides. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and answers to common challenges encountered during the experimental purification of these complex biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying lipidated peptides compared to their non-lipidated counterparts?

A1: The primary challenges stem from the dual physicochemical nature of lipidated peptides. The attached lipid moiety introduces significant hydrophobicity, which can lead to:

  • Poor Aqueous Solubility: Lipidated peptides are often difficult to dissolve in standard aqueous buffers used for purification.[1][2]

  • Aggregation: The hydrophobic lipid chains can interact, causing the peptides to aggregate and precipitate out of solution, especially at high concentrations.[3][4] This aggregation can block columns and leads to low recovery.[5]

  • Difficult Chromatographic Separation: The extreme hydrophobicity can cause issues like peak broadening, tailing, or irreversible binding to the stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Complex Handling: Once purified, the peptides can be difficult to handle and store without aggregation or loss of material due to adsorption to surfaces.

Q2: How does the length and saturation of the lipid chain affect purification?

A2: The lipid chain length and saturation level have a direct impact on the peptide's hydrophobicity and, consequently, its purification:

  • Increased Chain Length: Longer lipid chains lead to increased retention times in RP-HPLC. This can be beneficial for separating the lipidated peptide from less hydrophobic impurities, but it may also require stronger organic solvents for elution. Longer chains also increase the tendency for aggregation.[7][8][9]

  • Saturation: Saturated lipid chains are generally more hydrophobic and have a higher tendency to pack together and cause aggregation compared to unsaturated chains of the same length. The presence of double bonds in unsaturated lipids introduces kinks in the chain, disrupting this packing.

Q3: What is the recommended starting purity level of a crude lipidated peptide for successful purification?

A3: While there is no strict rule, a higher crude purity significantly simplifies the purification process. For most applications, a crude purity of at least 60% is desirable.[10] For complex separations or when high final purity is required (>98%), starting with a crude product of higher purity will result in better yields and resolution.[11]

Q4: What is the best way to dissolve a crude lipidated peptide sample before HPLC?

A4: Dissolving lipidated peptides requires careful solvent selection to avoid aggregation.[1]

  • Start with Organic Solvents: Initially, dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol.[1] Note that DMSO should be avoided for peptides containing methionine or cysteine to prevent oxidation.[2]

  • Stepwise Dilution: Once dissolved, slowly add the initial HPLC mobile phase (e.g., water with 0.1% TFA) to the desired concentration.[1]

  • Sonication: Brief sonication can help break up small aggregates and facilitate dissolution.[1]

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm filter before injection to remove any particulate matter that could clog the HPLC system.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak Elutes from the Column 1. Peptide crashed out of solution: The peptide may have precipitated in the sample vial or on the column head. 2. Irreversible binding to the column: The peptide is too hydrophobic for the selected column and mobile phase conditions.1. Re-dissolve the sample using a stronger organic solvent (e.g., DMSO, isopropanol) and ensure it is fully solubilized before dilution.[1] Consider injecting in a higher percentage of organic solvent. 2. Use a column with a shorter alkyl chain (e.g., C8 or C4 instead of C18).[13] Increase the percentage of organic solvent in the gradient or add a stronger organic solvent like isopropanol to the mobile phase.
Broad, Tailing, or Split Peaks 1. Peptide aggregation on the column: The peptide is aggregating during the separation process. 2. Secondary interactions with the stationary phase: Ionic interactions with free silanol groups on the silica backbone can cause peak tailing.[14] 3. Poor solubility in the mobile phase: The peptide is not fully soluble as the mobile phase composition changes.1. Lower the sample concentration.[3] Increase the column temperature (e.g., to 40-60°C) to reduce viscosity and disrupt hydrophobic interactions. Add a small amount of a chaotropic agent or detergent (use with caution as it may be difficult to remove). 2. Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) is present in both mobile phases.[15][16] 3. Optimize the gradient to be shallower, allowing more time for the peptide to interact with the mobile phase.[17][18] Consider adding a different organic modifier like isopropanol.
Low Recovery of Purified Peptide 1. Aggregation and precipitation: The peptide is lost due to aggregation during purification and fraction collection. 2. Adsorption to surfaces: The hydrophobic peptide is sticking to vials, tubing, and collection tubes.1. Work with dilute solutions.[3] After fraction collection, immediately lyophilize the fractions to prevent aggregation in solution.[15] 2. Use low-adsorption vials and collection tubes. Rinsing collection tubes with acetonitrile before use can help.
Co-elution of Impurities with the Target Peptide 1. Insufficient resolution: The chromatographic conditions are not optimized to separate the target peptide from closely eluting impurities.1. Optimize the gradient: Make the gradient shallower around the elution point of your peptide to increase separation.[17][19][20] 2. Change the stationary phase: Try a column with a different chemistry (e.g., C8, C4, or phenyl-hexyl) to alter the selectivity.[13] 3. Change the mobile phase pH: If the peptide's charge can be altered, changing the pH can significantly affect retention and selectivity. However, be mindful of silica column stability at high pH.[14]

Quantitative Data Presentation

The following tables provide representative data on how purification parameters can affect the yield and purity of a model lipidated peptide (e.g., a 15-amino acid peptide with a C16 palmitoyl group).

Table 1: Effect of HPLC Column Chemistry on Purity and Yield

Column Type (C18, C8, C4)Initial Crude Purity (%)Final Purity (%)Overall Yield (%)
C18 6592.125
C8 6597.545
C4 6596.842
Note: Data are illustrative. Shorter alkyl chains (C8, C4) can sometimes provide better resolution and recovery for highly hydrophobic peptides by reducing irreversible binding.[13]

Table 2: Effect of Gradient Slope on Final Purity

Gradient Slope (% Acetonitrile/min)Retention Time (min)Peak Width (min)Final Purity (%)
5.0 12.51.888.3
2.0 18.20.995.4
0.5 25.60.598.1
Note: A shallower gradient generally leads to better resolution and higher purity, at the cost of a longer run time.[17][18][20]

Experimental Protocols

Protocol: Purification of a Palmitoylated Peptide by RP-HPLC

This protocol outlines a general procedure for the purification of a crude synthetic palmitoylated peptide.

1. Materials and Reagents:

  • Crude lyophilized palmitoylated peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO)

  • C8 RP-HPLC column (e.g., 4.6 x 250 mm for analytical, 21.2 x 250 mm for preparative)

  • Low-adsorption microcentrifuge tubes and collection tubes

2. Sample Preparation:

  • Weigh approximately 1 mg of the crude peptide into a low-adsorption microcentrifuge tube.

  • Add a minimal volume of DMSO (e.g., 20-50 µL) to dissolve the peptide completely.

  • Slowly add Mobile Phase A (see below) to dilute the sample to a final concentration of 1-2 mg/mL. Vortex briefly.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant using a 0.22 µm syringe filter into an HPLC vial.[12]

3. HPLC Method Development (Analytical Scale):

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Scouting Gradient:

    • Column: C8, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Gradient: 30% to 100% B over 30 minutes.

    • Detection: 220 nm.

  • Optimizing Gradient: Based on the retention time from the scouting run, create a shallower gradient around the target peak. For example, if the peptide eluted at 60% B, a new gradient could be 50% to 70% B over 40 minutes.[15][19]

4. Preparative Scale Purification:

  • Switch to a preparative C8 column (e.g., 21.2 x 250 mm).

  • Adjust the flow rate according to the column diameter (e.g., 15-20 mL/min).

  • Apply the optimized gradient from the analytical run, adjusting the gradient time to maintain the same slope.

  • Inject the prepared sample and collect fractions corresponding to the target peptide peak.

  • Analyze the purity of each collected fraction using the analytical HPLC method.

  • Pool the fractions that meet the desired purity level.

5. Post-Purification:

  • Immediately freeze the pooled fractions.

  • Lyophilize the frozen solution to obtain the purified peptide as a dry powder.[15]

  • Store the lyophilized peptide at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide in DMSO dilute Dilute with Mobile Phase A dissolve->dilute filter Filter Sample (0.22 µm) dilute->filter inject Inject on Preparative Column filter->inject gradient Run Optimized Gradient inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end Purified Peptide lyophilize->end Store at -80°C

Caption: Experimental workflow for the purification of a lipidated peptide.

troubleshooting_logic start Problem: Poor Peak Shape (Broad/Tailing) cause1 Is sample concentration high? start->cause1 sol1 Decrease sample load cause1->sol1 Yes cause2 Is column temperature low? cause1->cause2 No sol2 Increase temperature (e.g., 40-60°C) cause2->sol2 Yes cause3 Is gradient too steep? cause2->cause3 No sol3 Use a shallower gradient cause3->sol3 Yes cause4 Is column chemistry optimal? cause3->cause4 No sol4 Try a shorter chain (C8 or C4) column cause4->sol4

Caption: Troubleshooting logic for poor peak shape in lipidated peptide purification.

Wnt_Pathway cluster_nucleus Inside Nucleus Wnt Wnt (Palmitoylated) Fzd Frizzled (Fzd) Receptor Wnt->Fzd binds Dvl Dishevelled (Dvl) Fzd->Dvl recruits LRP LRP5/6 Co-receptor LRP->Dvl Complex Destruction Complex (Axin, APC, GSK3) Dvl->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin promotes degradation TCF TCF/LEF BetaCatenin->TCF co-activates Nucleus Nucleus BetaCatenin->Nucleus translocates TargetGenes Target Gene Transcription TCF->TargetGenes

Caption: Simplified canonical Wnt signaling pathway initiated by a lipidated Wnt protein.[21][22]

References

Technical Support Center: Handling N'-Boc-N-(Gly-Oleoyl)-Lys Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions (FAQs) for working with peptides modified with N'-Boc-N-(Gly-Oleoyl)-Lys. Due to the hydrophobic nature of the oleoyl group and the bulky Boc protecting group, these peptides are prone to aggregation, which can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound modified peptide difficult to dissolve?

A1: The primary challenge arises from the dual nature of your peptide. The N-(Gly-Oleoyl)-Lys modification introduces a long, hydrophobic lipid tail, while the peptide backbone can have hydrophilic regions. This amphiphilic character, combined with the bulky, non-polar Boc protecting group, promotes self-assembly and aggregation in aqueous solutions to minimize the exposure of hydrophobic parts to water.

Q2: My peptide dissolves initially but then precipitates out of solution. What is happening?

A2: This is a common issue known as time-dependent aggregation. While initial dissolution in a co-solvent or with energy input (like sonication) might be successful, the peptide molecules can slowly rearrange and aggregate over time to reach a more thermodynamically stable state. Factors like temperature fluctuations, changes in pH, or high peptide concentration can accelerate this process.

Q3: Can the Boc protecting group contribute to aggregation?

A3: Yes. The tert-Butyloxycarbonyl (Boc) group is hydrophobic and bulky. It can contribute to the overall hydrophobicity of the peptide and may cause steric hindrance, influencing how the peptide molecules interact and aggregate. In some cases, aggregation might be reduced after the deprotection of the Boc group, but this would depend on the final application.

Q4: How does peptide concentration affect aggregation?

A4: Higher concentrations of your modified peptide will increase the likelihood of intermolecular interactions, leading to faster and more extensive aggregation. It is crucial to determine the critical aggregation concentration (CAC) or critical micelle concentration (CMC) for your specific peptide if possible. Working below this concentration can help maintain the peptide in a monomeric state.

Troubleshooting Guide

Issue 1: Peptide Fails to Dissolve in Aqueous Buffers

This is the most common issue encountered. The hydrophobic oleoyl tail resists interaction with water.

Root Cause Analysis & Solution Workflow

graph TDA["Start: Lyophilized Peptide"] --> B{"Initial Dissolution Attempt"};
B --> C["Use a strong organic solvent first (e.g., DMSO, DMF)"];
C --> D{"Vortex/Sonicate"};
D --> E{"Is the solution clear?"};
E -- Yes --> F["Slowly add aqueous buffer dropwise while vortexing"];
F --> G{"Observe for precipitation"};
G -- "No Precipitation" --> H["Success: Use Solution Promptly"];
G -- "Precipitation Occurs" --> I["Solution is too concentrated. Try a more dilute final concentration."];
E -- No --> J["Peptide insoluble in pure organic solvent"];
J --> K{"Try a different organic solvent (e.g., Acetonitrile, Isopropanol)"};
K --> D;
I --> L["Lyophilize and restart with adjusted concentration"];
subgraph Legenddirection LR
subgraph "Colors"
direction LR
Start[Start]:::start;
Process[Process]:::process;
Decision[Decision]:::decision;
Success[Success]:::success;
Failure[Failure]:::failure;
end
end
classDef start fill:#34A853,color:#FFFFFF,stroke:#202124;
classDef process fill:#4285F4,color:#FFFFFF,stroke:#202124;
classDef decision fill:#FBBC05,color:#202124,stroke:#202124;
classDef success fill:#34A853,color:#FFFFFF,stroke:#202124;
classDef failure fill:#EA4335,color:#FFFFFF,stroke:#202124;
class A,H,L start;
class B,C,D,F,G,I,J,K process;
class E decision;

Caption: Workflow for dissolving hydrophobic this compound peptides.

Troubleshooting Steps:

  • Start with an Organic Solvent: Do not attempt to dissolve the peptide directly in aqueous buffer. Use a small amount of a water-miscible organic solvent first. Dimethyl sulfoxide (DMSO) is highly recommended due to its ability to dissolve both polar and nonpolar compounds. Alternatives include dimethylformamide (DMF) or acetonitrile (ACN).

  • Ensure Complete Initial Dissolution: The peptide must be fully dissolved in the organic solvent to create a homogenous stock solution. Use vortexing or brief sonication to aid dissolution. The solution should be completely clear.

  • Slow Dilution: Add your desired aqueous buffer to the organic stock solution dropwise while gently vortexing. Adding the buffer too quickly can cause the peptide to crash out of solution.

  • Concentration is Key: If precipitation occurs during dilution, the final concentration is likely too high. You may need to lyophilize the peptide again and restart, aiming for a lower final concentration.

Issue 2: Solution Becomes Cloudy or Forms Precipitate Over Time

This indicates that the peptide is aggregating post-dissolution.

Troubleshooting Decision Tree

graph TDA["Start: Peptide solution is cloudy or forming precipitate"] --> B{"Is the peptide concentration high?"};
B -- Yes --> C["Reduce working concentration"];
C --> D["Re-dissolve and test"];
B -- No --> E{"Check solution pH"};
E --> F["Is pH near the peptide's isoelectric point (pI)?"];
F -- Yes --> G["Adjust pH to be at least 1-2 units away from pI"];
G --> D;
F -- No --> H{"Consider additives"};
H --> I["Add a mild non-ionic detergent (e.g., Tween-20, Triton X-100)"];
I --> J{"Test a range of concentrations (0.01% - 0.1%)"};
J --> D;
H --> K["Consider chaotropic agents (e.g., Guanidine HCl) as a last resort"];
K --> L["Note: May interfere with biological assays"];
L --> D;
subgraph Legenddirection LR
subgraph "Colors"
direction LR
Start[Start]:::start;
Process[Process]:::process;
Decision[Decision]:::decision;
Result[Result]:::result;
end
end
classDef start fill:#EA4335,color:#FFFFFF,stroke:#202124;
classDef process fill:#4285F4,color:#FFFFFF,stroke:#202124;
classDef decision fill:#FBBC05,color:#202124,stroke:#202124;
classDef result fill:#F1F3F4,color:#202124,stroke:#202124;
class A start;
class B,E,F,H decision;
class C,G,I,J,K,L process;
class D result;

Caption: Decision tree for troubleshooting time-dependent peptide aggregation.

Troubleshooting Steps:

  • Optimize pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Ensure the pH of your buffer is at least 1-2 units away from the peptide's pI to increase electrostatic repulsion between molecules, which helps prevent aggregation.[1][2]

  • Incorporate Detergents: Mild, non-ionic detergents can be very effective. They form micelles around the hydrophobic oleoyl tails, preventing them from interacting and aggregating. Start with low concentrations and optimize for your specific peptide and assay.

  • Control Temperature: Store peptide solutions at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles, which can promote aggregation. Aliquoting the stock solution is highly recommended.

  • Use Chaotropic Agents (with caution): For very difficult peptides, chaotropic agents like 6M Guanidine HCl can be used to disrupt the hydrogen bonding that contributes to aggregation. However, these are denaturing agents and will likely interfere with most biological assays. They are typically used for solubilization prior to a purification step where they are later removed.

Experimental Protocols

Protocol 1: General Solubilization of this compound Modified Peptides
  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation. Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Initial Dissolution: Add the minimum required volume of 100% sterile DMSO to the vial to create a concentrated stock (e.g., 1-10 mg/mL).

  • Mixing: Vortex the vial for 30-60 seconds. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Ensure the solution is perfectly clear.

  • Dilution: Using a pipette, slowly add your desired sterile aqueous buffer (e.g., PBS, Tris) to the DMSO stock solution drop by drop while continuously and gently vortexing.

  • Final Inspection: Once the final concentration is reached, visually inspect the solution. If it remains clear, it is ready for immediate use. If it becomes cloudy, the final concentration is too high for that buffer system.

  • Storage: For storage, flash-freeze aliquots of the high-concentration DMSO stock solution and store at -80°C. Avoid storing the peptide in diluted aqueous solutions for extended periods.

Protocol 2: Using Detergents to Stabilize Peptide Solutions
  • Detergent Selection: Choose a mild, non-ionic detergent such as Tween-20 or Triton X-100.

  • Buffer Preparation: Prepare your desired aqueous buffer (with pH adjusted away from the peptide's pI) containing the detergent. Test a range of detergent concentrations (see table below).

  • Peptide Solubilization: Follow Protocol 1 for initial dissolution in DMSO.

  • Dilution: Use the detergent-containing buffer as your aqueous diluent in step 4 of Protocol 1. The presence of the detergent in the buffer will help stabilize the peptide as it is diluted.

  • Observation: Monitor the solutions at different detergent concentrations over time (e.g., 1h, 4h, 24h) at your experimental temperature to identify the optimal concentration that prevents precipitation.

Quantitative Data Summary

The following tables provide starting points for optimizing the handling of your modified peptide. The exact values will be peptide-sequence dependent and must be determined empirically.

Table 1: Recommended Organic Solvents for Initial Dissolution

SolventAbbreviationUse CaseNotes
Dimethyl sulfoxideDMSOPrimary recommendation. Excellent for highly hydrophobic peptides; dissolves both polar and non-polar compounds.May be incompatible with some cell-based assays at >0.5% (v/v). Avoid for peptides with Cys or Met if oxidation is a concern.
DimethylformamideDMFGood alternative to DMSO.Higher toxicity than DMSO. Use in a fume hood.
AcetonitrileACNCan be effective for some peptides.Less effective than DMSO for extremely hydrophobic peptides.
IsopropanolIPAAnother alternative if others are not suitable.May be less effective at high concentrations.

Table 2: Common Additives to Prevent Aggregation

Additive ClassExampleRecommended Starting ConcentrationMechanism of Action
Non-ionic Detergent Tween-20, Triton X-1000.01% - 0.1% (v/v)Forms micelles around hydrophobic moieties, preventing intermolecular aggregation.
Chaotropic Agent Guanidine Hydrochloride6 M (for solubilization only)Disrupts non-covalent interactions and secondary structures like hydrogen bonds.
Amino Acid Arginine, Glycine50 - 250 mMCan reduce aggregation, but mechanism is complex and peptide-specific.

References

optimizing Boc deprotection conditions for N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc deprotection conditions for N'-Boc-N-(Gly-Oleoyl)-Lys. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this critical step in lipopeptide synthesis.

Troubleshooting Guide

Successful Boc deprotection of this compound requires careful consideration of the lipophilic nature of the molecule and the potential for side reactions. This guide addresses common issues encountered during the deprotection process.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient concentration or volume of Trifluoroacetic Acid (TFA). 2. Short reaction time. 3. Poor solubility of the lipopeptide in the reaction solvent. 4. Inefficient mixing.1. Increase TFA concentration (e.g., from 25% to 50% in Dichloromethane (DCM)). 2. Extend the reaction time, monitoring progress by TLC or LC-MS. 3. Use a co-solvent like Tetrahydrofuran (THF) to improve solubility. 4. Ensure vigorous stirring or agitation throughout the reaction.
Product Degradation (e.g., hydrolysis of the oleoyl ester or amide bonds) 1. Excessively harsh acidic conditions (e.g., prolonged exposure to high concentrations of TFA). 2. Presence of water in the reaction mixture.1. Use the minimum effective concentration of TFA and reaction time. 2. Perform the reaction under anhydrous conditions. Use freshly distilled, dry solvents. 3. Consider milder deprotection reagents such as 4M HCl in dioxane for a shorter duration.
Formation of Side Products (unidentified peaks in LC-MS) 1. t-Butylation: The tert-butyl cation generated during Boc cleavage can alkylate the double bond of the oleoyl group or other nucleophilic sites. 2. TFA Adducts: Addition of TFA across the oleoyl double bond.1. Utilize Scavengers: Add scavengers to the deprotection cocktail to trap the tert-butyl cation. Triisopropylsilane (TIS) is a common and effective choice. 2. A standard scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). The small amount of water can help hydrolyze the t-butyl trifluoroacetate intermediate.
Difficulty in Product Isolation/Purification 1. The lipophilic nature of the deprotected product can lead to aggregation. 2. Residual TFA can interfere with downstream applications and purification.1. After deprotection, precipitate the product in cold diethyl ether and wash thoroughly to remove scavengers and byproducts. 2. To remove residual TFA, co-evaporate the product with a non-polar solvent like toluene or perform a base wash (e.g., with a dilute solution of a non-nucleophilic base like DIPEA) if the product is stable.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the Boc deprotection of this compound?

A common starting point for Boc deprotection is treatment with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature.[1][2] The reaction progress should be monitored closely by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which is typically between 30 minutes to 2 hours.

Q2: Is the double bond of the oleoyl group stable to strong acids like TFA?

While alkenes can be susceptible to acid-catalyzed reactions, the double bond in oleic acid is generally considered stable to standard TFA deprotection conditions, especially when the reaction is performed at room temperature and for a limited duration. However, the generation of reactive carbocations during the cleavage of the Boc group can pose a risk of side reactions.[3]

Q3: What are scavengers and why are they crucial for this specific deprotection?

Scavengers are compounds added to the deprotection reaction mixture to "trap" reactive electrophilic species, primarily the tert-butyl cation, that are generated during the acid-mediated cleavage of the Boc group.[1] For this compound, scavengers are critical to prevent the alkylation of the electron-rich double bond of the oleoyl moiety by the tert-butyl cation. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[4]

Q4: Can I use other acids besides TFA for the deprotection?

Yes, milder acidic conditions can be employed, which may be beneficial in minimizing potential side reactions. A commonly used alternative is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane. This reagent is often effective at room temperature with reaction times typically ranging from 30 minutes to a few hours.

Q5: How can I monitor the progress of the deprotection reaction?

The most effective way to monitor the reaction is by using analytical techniques such as TLC or LC-MS. For TLC, you can spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the free amine) indicates the progression of the reaction. LC-MS provides more detailed information, allowing you to track the consumption of the starting material and the formation of the desired product, as well as detect any potential side products.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM with Scavengers

This protocol is a robust starting point for the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.

  • Add Triisopropylsilane (TIS) to the solution (typically 2.5-5% v/v of the final reaction volume).

  • Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v). The addition should be done carefully, as the reaction can be exothermic.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress every 30 minutes using TLC or LC-MS.

  • Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure (rotoevaporation).

  • Add cold diethyl ether to the residue to precipitate the deprotected product.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the final product under vacuum.

Protocol 2: Mild Boc Deprotection using HCl in Dioxane

This protocol offers a milder alternative to TFA-based methods.

Materials:

  • This compound

  • 4M Hydrogen Chloride (HCl) in 1,4-dioxane solution

  • Dichloromethane (DCM) or 1,4-dioxane as a co-solvent (if needed for solubility)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound in a minimal amount of DCM or 1,4-dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the product, which will be the hydrochloride salt, under vacuum.

Visualizations

Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection cluster_monitoring Monitoring cluster_workup Workup cluster_end End Start This compound Deprotection Add Deprotection Cocktail (e.g., TFA/DCM/TIS) Start->Deprotection Monitoring Monitor by TLC/LC-MS Deprotection->Monitoring Decision Complete? Monitoring->Decision Decision->Monitoring No Workup Solvent Removal & Precipitation in Ether Decision->Workup Yes End Deprotected Product Workup->End Troubleshooting_Logic Start Problem Observed Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products? Incomplete->SideProducts No IncreaseTFA Increase TFA Conc. / Time Incomplete->IncreaseTFA Yes Degradation Product Degradation? SideProducts->Degradation No AddScavenger Add/Increase Scavenger (TIS) SideProducts->AddScavenger Yes MilderConditions Use Milder Conditions (HCl/Dioxane) Degradation->MilderConditions Yes CheckAnhydrous Ensure Anhydrous Conditions Degradation->CheckAnhydrous Yes

References

N'-Boc-N-(Gly-Oleoyl)-Lys stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and optimal storage conditions for N'-Boc-N-(Gly-Oleoyl)-Lys.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

Storage TypeTemperatureDurationConditions
Long-Term -20°C or -80°CMonths to yearsDry, dark, and under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][2][3][4][5]
Short-Term 0 - 4°CDays to weeksKeep dry and protected from light.[1]

Q2: How is this compound shipped, and is it stable at ambient temperatures?

A2: This product is typically shipped at ambient temperature as a non-hazardous chemical. It is considered stable enough for a few weeks during ordinary shipping and time spent in Customs.[1][2] However, upon receipt, it should be stored under the recommended long-term or short-term conditions.

Q3: What are the main stability concerns for this compound?

A3: The primary stability concerns are related to its chemical structure, which includes a Boc-protecting group, an oleoyl group, and amide and ester linkages. The main degradation pathways to be aware of are:

  • Acid-catalyzed deprotection of the Boc group: The tert-butoxycarbonyl (Boc) group is labile to acidic conditions.[6][7][8]

  • Oxidation of the oleoyl group: The double bond in the oleoyl chain is susceptible to oxidation.[9][10]

  • Hydrolysis: The amide and ester bonds in the molecule can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Q4: Can I handle this compound on the benchtop?

A4: For short periods, handling at room temperature is acceptable. However, to minimize degradation, it is advisable to keep the compound on ice and minimize its exposure to light and air. For long-term handling, a controlled environment, such as a glove box with an inert atmosphere, is recommended.

Troubleshooting Guides

Issue 1: Unexpected Deprotection (Loss of Boc group)

Possible Cause:

  • Exposure to acidic conditions during your experiment (e.g., use of TFA in a mobile phase for HPLC, acidic buffers).

  • Improper storage leading to gradual degradation.

Troubleshooting Steps:

  • Verify pH: Ensure all solvents and buffers used in your experiments are neutral or slightly basic.

  • Analytical Check: Use analytical techniques like mass spectrometry or NMR to confirm the presence of the Boc group on your starting material.

  • Storage Audit: Review your storage conditions to ensure they align with the recommendations (frozen, dry, dark).

Issue 2: Compound Oxidation

Possible Cause:

  • Prolonged exposure to air (oxygen).

  • Presence of oxidizing agents in the experimental setup.

  • Exposure to UV light.

Troubleshooting Steps:

  • Inert Atmosphere: Handle the compound under an inert gas (argon or nitrogen) whenever possible.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Light Protection: Store and handle the compound in amber vials or protect it from light.

  • Antioxidants: For long-term solution storage, consider the addition of a suitable antioxidant, but verify its compatibility with your downstream applications.

Issue 3: Poor Solubility

Possible Cause:

  • This compound is a lipidated molecule and may have limited solubility in aqueous buffers.

Troubleshooting Steps:

  • Solvent Selection: Test solubility in various organic solvents such as DMSO, DMF, or ethanol before preparing stock solutions.

  • Use of Surfactants: For aqueous applications, a small amount of a non-ionic surfactant may aid in solubilization.

  • Sonication: Gentle sonication can help to dissolve the compound.

Issue 4: Inconsistent Results in PROTAC Experiments

Possible Cause:

  • Degradation of the linker, affecting the formation of the ternary complex (Target Protein : PROTAC : E3 Ligase).

  • Poor cell permeability of the PROTAC construct.

Troubleshooting Steps:

  • Linker Integrity: Confirm the integrity of the this compound linker using analytical methods before conjugation.

  • Permeability Assessment: If you have synthesized a PROTAC, assess its cell permeability. The lipophilic nature of the oleoyl group is intended to aid this, but the overall properties of the final PROTAC matter.

  • Ternary Complex Formation Assays: If possible, use biophysical methods like FRET or SPR to confirm the formation of the ternary complex.[7][11]

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC-MS

This protocol is designed to assess the stability of the compound under various conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution in a solution of 0.1 M HCl.

    • Basic: Dilute the stock solution in a solution of 0.1 M NaOH.

    • Oxidative: Dilute the stock solution in a solution of 3% hydrogen peroxide.

    • Thermal: Store an aliquot of the stock solution at 40°C.

    • Photolytic: Expose an aliquot of the stock solution to UV light.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid for MS compatibility, but be mindful of potential for some Boc deprotection during analysis).

    • Detection: Monitor the parent mass of this compound and look for the appearance of degradation products (e.g., the deprotected amine, oxidized species).

  • Data Analysis: Quantify the percentage of remaining parent compound at each time point to determine the degradation rate.

Protocol 2: General Procedure for Conjugation to a Target-Binding Ligand (as a PROTAC Linker)

This is a general guideline; specific reaction conditions will depend on the nature of the target-binding ligand.

  • Deprotection of the Boc Group (if necessary for conjugation):

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add an excess of an acid, such as trifluoroacetic acid (TFA), and stir at room temperature.[12]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess acid under vacuum to yield the deprotected amine.

  • Coupling Reaction:

    • Dissolve the deprotected N'-(Gly-Oleoyl)-Lys-amine and the target-binding ligand (with a carboxylic acid or other reactive group) in a suitable solvent (e.g., DMF).

    • Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Purification: Purify the resulting PROTAC molecule using an appropriate chromatographic technique (e.g., reverse-phase HPLC).

Visualizations

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (with N'-(Gly-Oleoyl)-Lys linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycle Recycled PROTAC Ternary_Complex->Recycle Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Stability_Troubleshooting Start Experiment with This compound Issue Inconsistent Results or Suspected Degradation Start->Issue Check_Boc Check for Boc Deprotection (e.g., via Mass Spec) Issue->Check_Boc Potential Issue Check_Oxidation Check for Oxidation (e.g., via HPLC-MS) Issue->Check_Oxidation Potential Issue Check_Solubility Assess Solubility Issue->Check_Solubility Potential Issue Acid_Source Identify and Remove Acidic Conditions Check_Boc->Acid_Source Deprotection Detected Inert_Atmosphere Use Inert Atmosphere and Degassed Solvents Check_Oxidation->Inert_Atmosphere Oxidation Detected Optimize_Solvent Optimize Solvent System (e.g., add co-solvent) Check_Solubility->Optimize_Solvent Poor Solubility Success Proceed with Experiment Acid_Source->Success Inert_Atmosphere->Success Optimize_Solvent->Success

Caption: Troubleshooting workflow for stability issues.

References

avoiding side reactions during coupling of N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lys. Our aim is to help you navigate and resolve common side reactions and challenges encountered during the coupling process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of oleic acid to the Gly-Lys dipeptide?

A1: The most prevalent side reactions include:

  • Incomplete Coupling: Due to the steric hindrance of the bulky oleic acid chain and potential aggregation of the lipophilic peptide, the coupling reaction may not go to completion, resulting in unreacted starting materials.[1]

  • Racemization: Activation of the carboxylic acid of oleic acid can lead to a loss of stereochemical integrity at the alpha-carbon of the amino acids, particularly if inappropriate coupling reagents or excessive base are used.[2][3][4]

  • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove and reduces the yield of the desired product.[2][4]

  • Diacylation: Although the N'-Boc group protects the lysine side chain, any premature deprotection can lead to the coupling of oleic acid to both the N-terminus of glycine and the ε-amino group of lysine.

  • Side Reactions involving the Oleoyl Double Bond: While generally stable, the double bond in oleic acid can potentially undergo oxidation or other unwanted reactions under harsh conditions, though this is less common with standard peptide coupling protocols.

Q2: Which coupling reagents are recommended for the synthesis of this compound?

A2: The choice of coupling reagent is critical for achieving high yield and purity. Commonly used and recommended reagents include:

  • Carbodiimides with additives (e.g., DIC/HOBt or DCC/HOBt): This is a classic and cost-effective combination. HOBt acts as an additive to suppress racemization and improve coupling efficiency by forming a more reactive HOBt-ester intermediate.[2][4][5][6] DIC is often preferred in solid-phase synthesis as the resulting diisopropylurea is more soluble than the dicyclohexylurea produced from DCC.[2][4]

  • Uronium/Aminium salts (e.g., HBTU, HATU): These reagents are known for their high reactivity and efficiency, often leading to faster reaction times and higher yields with reduced side reactions, especially for sterically hindered couplings.[3][5][7] They are typically used with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Phosphonium salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents are highly efficient and can be advantageous in preventing guanidinylation, a side reaction sometimes observed with HBTU.[8]

Q3: How can I monitor the progress of the coupling reaction?

A3: Several techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively track the consumption of starting materials (N'-Boc-Gly-Lys and oleic acid) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of starting materials, product, and any major byproducts.[1][9]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the presence of the desired product by identifying its molecular weight. It is also a powerful tool for identifying any side products that may have formed.[10][11][12][13][14]

Q4: What are the key challenges in purifying this compound?

A4: The primary challenge in purifying this lipopeptide is its amphipathic nature, with a polar peptide head group and a long, nonpolar lipid tail. This can lead to:

  • Poor Solubility: The compound may have limited solubility in common HPLC solvents, making purification difficult. Using solvent systems containing acetonitrile and water with additives like trifluoroacetic acid (TFA) is common. For highly hydrophobic peptides, the addition of isopropanol or n-propanol to the mobile phase may be necessary.

  • Aggregation: The lipophilic tails can cause the molecules to aggregate, leading to broad peaks and poor separation in chromatography.

  • Difficult Separation from Byproducts: Byproducts with similar hydrophobic properties, such as N-acylurea, can be challenging to separate from the desired product.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete activation of oleic acid.2. Incomplete coupling reaction.3. Steric hindrance from the oleic acid chain.4. Aggregation of the peptide.1. Ensure appropriate stoichiometry of coupling reagents (See Table 1).2. Switch to a more powerful coupling reagent like HATU or PyBOP.[3][7]3. Increase reaction time and/or temperature (monitor for side reactions).4. Use a solvent known to disrupt aggregation, such as DMF or NMP.
Presence of Unreacted Starting Materials 1. Insufficient equivalents of coupling reagent or oleic acid.2. Short reaction time.3. Inefficient coupling reagent.1. Increase the equivalents of the coupling reagent and oleic acid (e.g., 1.2-1.5 equivalents).2. Extend the reaction time and monitor by TLC or HPLC.3. Change to a more efficient coupling system (e.g., from DIC/HOBt to HBTU/DIPEA).[3][5]
Formation of N-acylurea Byproduct Use of carbodiimide reagents (DCC, DIC) without an additive.1. Ensure the addition of HOBt or other additives when using carbodiimides.[2][4]2. Switch to a uronium or phosphonium-based coupling reagent (HBTU, HATU, PyBOP).[3][7]
Detection of Racemized Product 1. Use of a strong base.2. Over-activation of the carboxylic acid.3. High reaction temperature.1. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.2. Add a racemization suppressant like HOBt or HOAt.[2][4]3. Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).
Evidence of Diacylation Premature cleavage of the N'-Boc protecting group on the lysine side chain.1. Ensure the use of orthogonal protecting groups and that the reaction conditions for the coupling do not affect the Boc group.2. Re-evaluate the deprotection steps prior to coupling to ensure only the desired amine is deprotected.
Poor Solubility During Workup and Purification The amphipathic nature of the lipopeptide.1. Use a mixture of polar and non-polar solvents for extraction and purification.2. For HPLC, consider a mobile phase with a higher organic content or the addition of alcohols like isopropanol.[9]

Experimental Protocols

Protocol 1: General Procedure for Coupling of Oleic Acid to N'-Boc-Gly-Lys using DIC/HOBt
  • Preparation: Dissolve N'-Boc-Gly-Lys (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF. In a separate flask, dissolve oleic acid (1.1 equivalents) in anhydrous DMF.

  • Activation: Add DIC (1.2 equivalents) to the oleic acid solution and stir for 10-15 minutes at 0 °C.

  • Coupling: Add the activated oleic acid solution to the N'-Boc-Gly-Lys solution. Add a non-nucleophilic base such as DIPEA (2 equivalents).

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Protocol 2: General Procedure for Coupling of Oleic Acid to N'-Boc-Gly-Lys using HBTU
  • Preparation: Dissolve N'-Boc-Gly-Lys (1 equivalent), oleic acid (1.1 equivalents), and HBTU (1.1 equivalents) in anhydrous DMF.

  • Coupling: Cool the solution to 0 °C and add DIPEA (2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical stoichiometries for common coupling reagents. Note that optimal conditions may vary depending on the specific reaction scale and conditions.

Coupling ReagentEquivalents of ReagentEquivalents of Base (e.g., DIPEA)Typical AdditiveTypical Yield Range (%)
DCC/HOBt 1.1 - 1.51 - 2HOBt (1.1 - 1.5 eq)60 - 80
DIC/HOBt 1.1 - 1.51 - 2HOBt (1.1 - 1.5 eq)65 - 85
HBTU 1.1 - 1.22 - 3None required (HOBt optional)75 - 95
HATU 1.1 - 1.22 - 3None required (HOAt optional)80 - 98
PyBOP 1.1 - 1.22 - 3None required75 - 95

Yields are estimates and highly dependent on reaction conditions, scale, and purification efficiency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring cluster_workup Workup & Purification prep1 Dissolve N'-Boc-Gly-Lys and Additives (e.g., HOBt) in Anhydrous Solvent coup Combine Solutions Add Base (e.g., DIPEA) Stir at RT prep1->coup prep2 Dissolve Oleic Acid in Anhydrous Solvent act Add Coupling Reagent (e.g., DIC, HBTU) prep2->act act->coup mon TLC / HPLC / MS coup->mon Check Completion work Quench Reaction Liquid-Liquid Extraction mon->work If Complete pur Column Chromatography or Prep-HPLC work->pur final This compound pur->final

Caption: Experimental workflow for the coupling of this compound.

troubleshooting_logic cluster_incomplete Incomplete Reaction cluster_racemization Racemization cluster_byproducts Byproduct Formation cluster_purification Purification Issues start Low Yield or Impure Product incomplete Check Equivalents Increase Reaction Time start->incomplete racemization Add HOBt/HOAt Use Weaker Base Lower Temperature start->racemization byproducts If N-acylurea: Avoid carbodiimides alone If Diacylation: Check protecting groups start->byproducts purification Optimize HPLC method (e.g., add isopropanol) Consider alternative chromatography start->purification change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) incomplete->change_reagent solution Improved Yield and Purity change_reagent->solution racemization->solution byproducts->solution purification->solution

Caption: Troubleshooting decision tree for coupling this compound.

References

Technical Support Center: Enhancing Liposomal Drug Loading with Lipidated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the efficiency of loading drugs into liposomes functionalized with lipidated peptides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist you in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several challenges when working with lipidated peptide liposomes. This guide addresses common problems with low drug loading efficiency and formulation instability, providing potential causes and actionable solutions.

Problem 1: Low Drug Encapsulation Efficiency

Low encapsulation efficiency is a frequent hurdle in the formulation of drug-loaded liposomes. The following table outlines potential causes and suggests optimization strategies.

Potential Cause Recommended Solution Expected Outcome Key Parameters to Monitor
Suboptimal Drug-to-Lipid Ratio Perform a titration experiment by varying the drug-to-lipid molar ratio (e.g., 1:10, 1:20, 1:50). High drug concentrations can saturate the liposome's loading capacity.[1][2]Identification of the optimal drug-to-lipid ratio that maximizes encapsulation without causing drug precipitation.Encapsulation Efficiency (%), Drug Precipitation (visual inspection)
Inefficient Loading Method (Passive Loading) For hydrophilic or weakly amphipathic drugs, switch from passive loading to an active (remote) loading method.[3][4][5] This can be achieved by creating a transmembrane pH or ammonium sulfate gradient.[3][4]Significant increase in encapsulation efficiency, often from <10% to >90% for amenable drugs.[6]Encapsulation Efficiency (%), Drug Retention/Leakage
Interference from Lipidated Peptide Optimize the molar percentage of the lipidated peptide in the formulation (e.g., 0.5%, 1%, 2%, 5% mol). High concentrations of surface-conjugated peptides can sometimes hinder drug entry into the liposome.[7]Finding a balance between sufficient peptide for targeting/function and minimal interference with drug loading.Encapsulation Efficiency (%), Peptide Conjugation Efficiency
Drug Properties (Solubility, pKa) For active loading of ionizable drugs, ensure the pH gradient is appropriate. For weakly basic drugs, the interior of the liposome should be acidic, and for weakly acidic drugs, the interior should be basic.[4]Enhanced trapping of the drug in its ionized, less membrane-permeable form within the liposome core.Encapsulation Efficiency (%), Internal and External pH of Liposomes
Lipid Composition Experiment with different lipid compositions. The inclusion of charged lipids (e.g., DOTAP, DOPG) can influence drug-membrane interactions and encapsulation.[8][9] The choice of phospholipid and cholesterol content also affects membrane fluidity and drug retention.[10]Improved drug partitioning into the liposome and better retention of the encapsulated drug.Encapsulation Efficiency (%), Liposome Size and Polydispersity Index (PDI), Zeta Potential
Problem 2: Liposome Aggregation and Instability

Formulation stability is crucial for the successful application of liposomal drug delivery systems. Aggregation can lead to changes in particle size, drug leakage, and altered in vivo performance.

Potential Cause Recommended Solution Expected Outcome Key Parameters to Monitor
Insufficient Surface Charge Incorporate a charged lipid into the formulation (e.g., 5-10 mol% of a cationic or anionic lipid) to increase electrostatic repulsion between liposomes. A zeta potential of > ±20 mV is generally desirable for stable dispersions.[11]Prevention of aggregation and maintenance of a homogenous liposome suspension over time.Zeta Potential (mV), Particle Size and PDI over time
High Lipidated Peptide Concentration Reduce the molar percentage of the lipidated peptide. High densities of certain peptides on the liposome surface can lead to intermolecular interactions and aggregation.[12]A stable formulation with sufficient peptide for its intended function without inducing aggregation.Particle Size and PDI over time, Visual inspection for precipitation
Inappropriate pH or Ionic Strength of Buffer Ensure the pH of the buffer is not near the isoelectric point (pI) of the peptide, which can minimize its charge and lead to aggregation. Use buffers with physiological ionic strength (e.g., PBS) as high salt concentrations can screen surface charges and reduce electrostatic repulsion.[8]Maintenance of liposome stability by optimizing electrostatic interactions.pH of the formulation, Particle Size and PDI in different buffers
Suboptimal Storage Conditions Store liposomes at an appropriate temperature, typically between 2-8°C. Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt liposome integrity.[13]Preservation of liposome size, drug encapsulation, and overall formulation integrity during storage.Particle Size and PDI, Encapsulation Efficiency (%) over time

Frequently Asked Questions (FAQs)

Q1: What is the difference between passive and active drug loading, and when should I use each?

A1:

  • Passive Loading: In this method, the drug is encapsulated during the formation of the liposomes. For hydrophilic drugs, this involves hydrating the lipid film with an aqueous solution of the drug. For lipophilic drugs, the drug is mixed with the lipids in the organic solvent before forming the lipid film.[14] Passive loading is simpler but often results in low encapsulation efficiency for hydrophilic drugs because only a small volume of the aqueous phase is entrapped.[15]

  • Active (Remote) Loading: This technique involves loading the drug into pre-formed liposomes. It relies on creating a transmembrane gradient (e.g., pH or ion gradient) that drives the drug into the liposome's core, where it becomes trapped.[3][4][16] Active loading is highly efficient for drugs that are weak acids or weak bases and can achieve very high drug-to-lipid ratios.[4] You should consider using active loading when high encapsulation efficiency of a suitable drug is required.

Q2: How do I choose the right method to incorporate my lipidated peptide into the liposomes?

A2: There are two primary methods for incorporating lipidated peptides:

  • Inclusion during formation: The lipid-peptide conjugate is mixed with the other lipids in the organic solvent before the formation of the thin film.[17] This method is straightforward but may not be suitable if the peptide is sensitive to organic solvents or heat.

  • Post-insertion: The lipid-peptide conjugate is incubated with pre-formed liposomes. The lipid anchor of the conjugate spontaneously inserts into the lipid bilayer.[17] This method is useful for peptides that are sensitive to the conditions of liposome formation and allows for better control over the orientation of the peptide on the liposome surface.

The choice depends on the physicochemical properties of your peptide and the desired final characteristics of the liposomes.

Q3: What are the key characterization techniques I should use for my drug-loaded lipidated peptide liposomes?

A3: A thorough characterization is essential to ensure the quality and reproducibility of your formulation. Key techniques include:

  • Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (Polydispersity Index - PDI), and zeta potential (surface charge).[18]

  • Chromatography (e.g., HPLC): To quantify the amount of encapsulated drug and determine the encapsulation efficiency and drug-to-lipid ratio.[19]

  • Transmission Electron Microscopy (TEM) or Cryo-TEM: To visualize the morphology and lamellarity of the liposomes.[20]

  • Spectroscopy (e.g., UV-Vis or Fluorescence): Can be used for drug quantification if the drug has a suitable chromophore or fluorophore.[20]

Q4: My liposomes are aggregating after conjugating the peptide. What can I do?

A4: Peptide-induced aggregation can occur due to several factors. Here are some troubleshooting steps:

  • Optimize Peptide Concentration: High peptide density on the surface can lead to intermolecular interactions. Try reducing the molar percentage of the lipidated peptide.

  • Check the Peptide's Charge: If the peptide is highly charged, it can interact with oppositely charged lipids on adjacent liposomes. Consider adjusting the pH of the buffer to modulate the peptide's charge.[8]

  • Incorporate PEGylated Lipids: Including a certain percentage of lipids with a polyethylene glycol (PEG) chain (e.g., DSPE-PEG2000) can provide a steric barrier that prevents aggregation.

  • Control Ionic Strength: High salt concentrations can shield surface charges, leading to aggregation. Ensure you are using a buffer with appropriate ionic strength.[8]

Experimental Protocols

Protocol 1: Preparation of Liposomes with Incorporated Lipidated Peptides via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating a lipid-peptide conjugate using the thin-film hydration method followed by extrusion.

Materials:

  • Phospholipids (e.g., DOPC, DSPC)

  • Cholesterol

  • Lipid-peptide conjugate

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the phospholipids, cholesterol, and the lipid-peptide conjugate in the organic solvent in a round-bottom flask. The molar ratios of the components should be carefully calculated based on the desired formulation.[21]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[2][21]

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[21]

  • Hydration: Hydrate the lipid film with the aqueous hydration buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc. Agitate the flask by vortexing or gentle shaking to detach the lipid film and form multilamellar vesicles (MLVs).[2][21]

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through a mini-extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 11-21 passes through the membrane to ensure a homogenous size distribution.[22]

Protocol 2: Active Loading of a Weakly Basic Drug (e.g., Doxorubicin) using a pH Gradient

This protocol describes the remote loading of a weakly basic drug into pre-formed liposomes using a transmembrane pH gradient.

Materials:

  • Pre-formed liposomes (prepared as in Protocol 1, with an acidic internal buffer, e.g., 300 mM citrate buffer, pH 4.0)

  • External buffer with a higher pH (e.g., HEPES buffer, pH 7.4)

  • Drug solution (e.g., Doxorubicin in saline)

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system

  • Water bath or incubator

Procedure:

  • Buffer Exchange: Remove the external acidic buffer from the pre-formed liposome suspension and replace it with the external buffer of higher pH. This can be done by passing the liposome suspension through a size-exclusion column equilibrated with the external buffer or by dialysis.[12][23]

  • Drug Loading: a. Warm the liposome suspension and the drug solution to a temperature above the lipid phase transition temperature (e.g., 60°C). b. Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio. c. Incubate the mixture at the elevated temperature for a specified time (e.g., 30-60 minutes) to allow the drug to diffuse into the liposomes and become trapped.[12]

  • Removal of Unencapsulated Drug: Cool the liposome suspension to room temperature. Remove the unencapsulated (free) drug by passing the suspension through a new size-exclusion column or by dialysis against the external buffer.

  • Characterization: Determine the encapsulation efficiency by quantifying the drug concentration in the liposomes before and after the removal of the free drug.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this technical support center.

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration and Sizing lipids Lipids + Cholesterol + Lipidated Peptide dissolve Dissolve Lipids lipids->dissolve solvent Organic Solvent (e.g., Chloroform) solvent->dissolve evaporation Rotary Evaporation dissolve->evaporation film Thin Lipid Film evaporation->film drying Vacuum Drying film->drying dry_film Dry Lipid Film drying->dry_film hydration Hydration dry_film->hydration buffer Aqueous Buffer (> Lipid Tc) buffer->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (e.g., 100 nm membrane) mlv->extrusion luv Unilamellar Vesicles (LUVs) extrusion->luv

Caption: Workflow for the preparation of lipidated peptide liposomes.

Active_Loading_Workflow cluster_gradient pH Gradient Creation cluster_loading Drug Loading and Purification liposomes_acid Liposomes with Acidic Interior (pH 4) buffer_exchange Buffer Exchange (Dialysis/SEC) liposomes_acid->buffer_exchange liposomes_gradient Liposomes with pH Gradient (in > out) buffer_exchange->liposomes_gradient incubation Incubation (> Lipid Tc) liposomes_gradient->incubation drug Drug Solution (e.g., Doxorubicin) drug->incubation loaded_liposomes_unpurified Drug-Loaded Liposomes (with free drug) incubation->loaded_liposomes_unpurified purification Purification (Dialysis/SEC) loaded_liposomes_unpurified->purification final_product Purified Drug-Loaded Liposomes purification->final_product

Caption: Workflow for active drug loading using a pH gradient.

Troubleshooting_Logic start Low Drug Loading Efficiency? passive Using Passive Loading? start->passive Yes active Switch to Active Loading passive->active Yes ratio Optimized Drug:Lipid Ratio? passive->ratio No titrate Titrate Drug:Lipid Ratio ratio->titrate No peptide_conc High Lipidated Peptide Concentration? ratio->peptide_conc Yes reduce_peptide Reduce Peptide Concentration peptide_conc->reduce_peptide Yes composition Consider Lipid Composition peptide_conc->composition No

Caption: Decision-making flowchart for troubleshooting low drug loading.

References

troubleshooting guide for N'-Boc-N-(Gly-Oleoyl)-Lys in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when using N'-Boc-N-(Gly-Oleoyl)-Lys in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell-based assays?

This compound is a lipidated peptide that primarily functions as an alkyl chain-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In cell-based assays, it is a component of PROTACs designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Q2: What is the purpose of the oleoyl group in this molecule?

The oleoyl group is a long-chain fatty acid that increases the lipophilicity of the molecule. This modification can enhance the molecule's interaction with cell membranes, potentially improving its cell permeability and pharmacokinetic properties.[1]

Q3: How does the Boc protecting group affect the molecule's activity in live cells?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine functionality on the lysine residue. It is generally stable under neutral or basic conditions but can be cleaved under acidic conditions.[2][] In the context of a final PROTAC molecule used in a cell-based assay, this protecting group would typically be removed during the synthesis of the complete PROTAC. If present in the final compound, it could sterically hinder the interaction with target proteins or E3 ligases and may impact the overall activity.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

Due to its hydrophobic nature, this compound is best dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for use in cell-based assays.

Q5: What is the maximum recommended concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5% (v/v).[4] However, the DMSO tolerance can be cell-line specific, so it is crucial to perform a vehicle control experiment to determine the maximum tolerated concentration for your specific cells.

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell Culture Medium

Question: I observed a precipitate after diluting my this compound stock solution into my cell culture medium. What should I do?

Answer: This is a common issue with hydrophobic compounds. Here are several steps to troubleshoot and prevent precipitation:

  • Optimize Dilution Method:

    • Pre-warm your cell culture medium to 37°C before adding the compound.

    • Add the DMSO stock solution dropwise to the vortexing or stirring medium. This gradual introduction helps prevent localized high concentrations that can lead to precipitation.[4]

    • It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[5]

  • Use a Solubilizer: Consider using a biocompatible detergent, such as Pluronic F-127, at a low concentration (e.g., up to 1%) in your culture medium. Always include an appropriate solvent/solubilizer control in your experiments.

  • Reduce Final Concentration: The concentration you are trying to achieve may be above the compound's solubility limit in the aqueous medium. Try working with a lower final concentration.

  • Sonication: Brief sonication in a water bath can help to break up aggregates and improve dissolution. However, avoid excessive heating, which could degrade the compound.[5]

Issue 2: Inconsistent or No Target Protein Degradation

Question: My PROTAC synthesized with this compound is not showing consistent or any degradation of my target protein. What are the possible causes and solutions?

Answer: Inconsistent or absent target degradation can stem from several factors related to the PROTAC molecule itself or the experimental setup.

  • Inefficient Ternary Complex Formation: The primary function of a PROTAC is to form a stable ternary complex between the target protein and an E3 ligase.

    • Solution: The linker length and composition are critical for the geometry of this complex. You may need to synthesize and test PROTACs with different linker lengths to optimize the orientation of the target protein and E3 ligase for efficient ubiquitination.[6][7]

  • "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation.

    • Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[6][7]

  • Cell Permeability Issues: Despite the oleoyl group, the overall PROTAC molecule may have poor cell permeability due to its size and other physicochemical properties.

    • Solution: Evaluate the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[2]

  • Compound Instability: The PROTAC molecule may be unstable in the cell culture medium over the time course of your experiment.

    • Solution: Assess the stability of your PROTAC in the medium by incubating it for the duration of your experiment and then analyzing its integrity using methods like LC-MS.[6]

  • Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in your cell line or may not be capable of ubiquitinating your target protein.

    • Solution: Confirm the expression of the E3 ligase in your target cells using Western blot or qPCR. Consider designing PROTACs that recruit a different E3 ligase.[7]

Issue 3: Observed Cytotoxicity

Question: I am observing significant cell death in my assay after treatment with the PROTAC containing the this compound linker. How can I determine the cause and mitigate it?

Answer: Cytotoxicity can be caused by the PROTAC itself, the vehicle, or off-target effects.

  • Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of your vehicle is non-toxic to your cells by running a vehicle-only control group at the same concentration used for your compound.[8]

  • On-Target Toxicity: Degradation of the target protein may be leading to cell death.

    • Solution: This is the intended effect if the target protein is essential for cell survival. To confirm this, you can use a negative control compound (e.g., with a mutated E3 ligase binder) to show that the toxicity is dependent on the formation of the ternary complex.[8]

  • Off-Target Toxicity: The PROTAC may be degrading other essential proteins.

    • Solution: Use unbiased proteomics (e.g., mass spectrometry) to identify unintended degraded proteins. You can also try to modify the target-binding part of your PROTAC to improve its selectivity.[6]

  • Cytotoxicity of the Oleoyl Moiety: While oleic acid has shown selective cytotoxicity to some cancer cell lines, high concentrations could be generally toxic.

    • Solution: Perform a dose-response experiment to determine the cytotoxic concentration of your compound.

Data Presentation

Table 1: Reported IC50 Values for Oleic Acid on Various Cell Lines

Cell LineCancer TypeIC50 ValueReference
A549Lung Cancer20 nM[9][10][11]
PC-3Prostate Cancer15 µM[9][10][11]
4T1Murine Breast Cancer101.6 ± 1.4 µg/mL[12]

Note: This data is for oleic acid alone. The cytotoxicity of this compound or a full PROTAC containing this linker may differ and should be experimentally determined.

Experimental Protocols

General Protocol for Assessing Target Protein Degradation by Western Blot

This protocol provides a general workflow for evaluating the efficacy of a PROTAC synthesized using the this compound linker.

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of your PROTAC in cell culture medium.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.

    • Treat the cells for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against your target protein overnight at 4°C.

    • Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the extent of degradation.

General Protocol for Co-Immunoprecipitation to Confirm Ternary Complex Formation

This protocol can be used to verify that the PROTAC is mediating the interaction between the target protein and the E3 ligase.

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control as described above. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with a primary antibody against either the target protein or the E3 ligase overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complex.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Run the eluate on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with primary antibodies against both the target protein and the E3 ligase to confirm their co-precipitation.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3 Ternary POI-PROTAC-E3 Ternary Complex POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary->PROTAC_recycled Ub Ubiquitin Proteasome 26S Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation POI_Ub->Proteasome Recognition

Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.

Troubleshooting_Workflow Start Start: No/Inconsistent Target Degradation Check_Compound 1. Check Compound Integrity & Solubility Start->Check_Compound Precipitation Precipitation? Check_Compound->Precipitation Optimize_Sol Optimize Dilution Protocol (See Issue 1) Precipitation->Optimize_Sol Yes Check_Assay 2. Verify Assay Conditions Precipitation->Check_Assay No Optimize_Sol->Check_Assay Dose_Response Perform Wide Dose-Response (Check for Hook Effect) Check_Assay->Dose_Response Cell_Health Assess Cell Viability (Check for Cytotoxicity) Dose_Response->Cell_Health Check_Mechanism 3. Investigate Mechanism of Action Cell_Health->Check_Mechanism Ternary_Formation Confirm Ternary Complex (Co-IP) Check_Mechanism->Ternary_Formation E3_Expression Check E3 Ligase Expression (Western Blot/qPCR) Ternary_Formation->E3_Expression Redesign 4. Redesign PROTAC E3_Expression->Redesign Modify_Linker Modify Linker Length/ Composition Redesign->Modify_Linker Change_E3 Change E3 Ligase Ligand Modify_Linker->Change_E3 End End: Optimized Degradation Change_E3->End

Caption: A logical workflow for troubleshooting lack of target degradation in PROTAC experiments.

References

Technical Support Center: Scaling Up the Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lys for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of N'-Boc-N-(Gly-Oleoyl)-Lys.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Problem ID Question Possible Causes Suggested Solutions
SYN-01 Low yield during the formation of oleoyl chloride. Incomplete reaction; degradation of the product; suboptimal activating agent.- Ensure oleic acid is dry and free of peroxides. - Use freshly distilled thionyl chloride or oxalyl chloride. Oxalyl chloride may offer higher yields.[1] - Consider using solid phosgene (triphosgene) with a catalyst like N,N-dimethylformamide for a safer and potentially higher-yielding reaction.[2][3] - Monitor the reaction progress using IR spectroscopy to check for the disappearance of the carboxylic acid peak.
SYN-02 Side reactions observed during the Boc protection of the lysine side chain. Non-selective reaction with the α-amino group; di-Boc formation.- Utilize a copper chelation strategy to temporarily protect the α-amino and carboxyl groups, allowing for selective protection of the ε-amino group.[4] - Carefully control the stoichiometry of the Boc-anhydride. - A method using boron trifluoride as a complexing agent to protect the α-amino and carboxyl groups before adding Boc anhydride can also be employed for selective ε-amino protection.[5]
SYN-03 Incomplete coupling of glycine to the α-amino group of N'-Boc-Lysine. Inefficient activation of the glycine carboxyl group; steric hindrance.- Use a reliable coupling reagent such as HBTU, HATU, or EDC/NHS to activate the glycine.[6] - Ensure the reaction is performed under anhydrous conditions. - Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials.
SYN-04 Poor yield during the acylation of the glycine-lysine intermediate with oleoyl chloride. Hydrolysis of oleoyl chloride; side reactions with unprotected functional groups.- Perform the reaction in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon). - Add the oleoyl chloride dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. - Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.
PUR-01 Difficulty in purifying the final this compound product by column chromatography. The product is sticking to the silica gel; co-elution with impurities.- Consider using a less polar stationary phase like alumina. - For silica gel chromatography, adding a small amount of a base like triethylamine to the mobile phase can help prevent the product from sticking, especially if it has a free amine.[7] - A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.
ANA-01 Mass spectrometry data shows unexpected molecular weights. Presence of impurities; incomplete deprotection or coupling; formation of adducts.- Analyze the starting materials for purity. - Review the reaction conditions to ensure complete reactions. - Interpret the fragmentation pattern to identify the structure of the unexpected species.

Frequently Asked Questions (FAQs)

1. What is the general synthetic strategy for this compound?

The synthesis is a multi-step process that typically involves:

  • Selective protection of the ε-amino group of lysine with a Boc (tert-butyloxycarbonyl) group.[8][9]

  • Coupling of N-protected glycine to the α-amino group of the Boc-lysine derivative.

  • Acylation of the glycine's amino group with oleoyl chloride.

2. Which method is best for preparing oleoyl chloride on a larger scale?

While methods using thionyl chloride or oxalyl chloride are common, using solid phosgene (triphosgene) or phosphorus trichloride can be more economical and efficient for larger scales.[1][10] However, these reagents are hazardous and require stringent safety precautions.[2][3]

3. How can I avoid the formation of di-acylated byproducts?

Careful control of stoichiometry and slow, dropwise addition of the acylating agent (oleoyl chloride) at low temperatures can minimize the formation of di-acylated products.

4. What are the critical parameters to monitor during scale-up?

Key parameters include reaction temperature, mixing efficiency, reagent addition rates, and moisture control. The challenges of peptide synthesis are often magnified at a larger scale.[11][12]

5. What are the recommended purification techniques for the final product?

For preclinical studies requiring high purity, flash column chromatography followed by preparative HPLC is often necessary. The lipophilic nature of the oleoyl group may require the use of reversed-phase chromatography.

6. How should this compound be stored?

Due to the presence of the oleoyl chain, which can be susceptible to oxidation, the compound should be stored under an inert atmosphere at low temperatures (e.g., -20 °C or -80 °C) and protected from light.

Experimental Protocols

Protocol 1: Synthesis of Oleoyl Chloride

This protocol is based on the reaction of oleic acid with oxalyl chloride.[13]

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve oleic acid (1 equivalent) in anhydrous hexane.

  • Slowly add oxalyl chloride (2 equivalents) to the solution at room temperature.

  • Stir the mixture for 1.5-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo to yield crude oleoyl chloride as a colorless to pale yellow oil.

  • The crude product can be used directly for the next step or purified by vacuum distillation.

Protocol 2: Selective Boc Protection of Lysine (ε-amino group)

This protocol utilizes a copper chelation method.[4]

  • Dissolve L-lysine hydrochloride (1 equivalent) and copper(II) sulfate pentahydrate (1.1 equivalents) in water.

  • Adjust the pH of the solution to ~9.5 with a suitable base (e.g., NaOH solution). A deep blue solution should form.

  • Add Boc-anhydride (1.1 equivalents) dissolved in a suitable organic solvent (e.g., dioxane) to the aqueous solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • After the reaction is complete, acidify the mixture to pH ~3 with dilute HCl. This will break the copper complex.

  • The solution can then be treated with a chelating agent (e.g., EDTA) to remove copper ions, followed by extraction and purification to isolate N'-Boc-lysine.

Protocol 3: Glycine Coupling to N'-Boc-Lysine

This protocol uses N-hydroxysuccinimide (NHS) ester activation.

  • Activate the carboxyl group of N-Boc-glycine by reacting it with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent like DMF or DCM.

  • In a separate flask, dissolve N'-Boc-lysine (1 equivalent) in a suitable solvent and add a non-nucleophilic base like triethylamine (2-3 equivalents).

  • Add the activated N-Boc-glycine-NHS ester to the N'-Boc-lysine solution.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by filtering any solid byproducts (e.g., DCU if DCC is used), washing with aqueous solutions to remove excess reagents, and purifying the resulting dipeptide by column chromatography.

Protocol 4: Acylation with Oleoyl Chloride
  • Dissolve the N'-Boc-N-(Gly)-Lys intermediate (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane under a nitrogen atmosphere.

  • Add a non-nucleophilic base such as triethylamine (2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of oleoyl chloride (1.1 equivalents) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Summary of Typical Reaction Yields

Reaction Step Reactants Product Typical Yield (%)
Oleoyl Chloride SynthesisOleic acid, Oxalyl ChlorideOleoyl Chloride85-95%
Boc Protection of LysineL-Lysine, Boc-AnhydrideN'-Boc-Lysine70-85%
Glycine CouplingN'-Boc-Lysine, N-Boc-Glycine-NHSN'-Boc-N-(Boc-Gly)-Lys80-90%
Boc Deprotection (Glycine)N'-Boc-N-(Boc-Gly)-Lys, TFAN'-Boc-N-(Gly)-Lys>95%
Oleoyl AcylationN'-Boc-N-(Gly)-Lys, Oleoyl ChlorideThis compound60-75%

Visualizations

Synthesis_Workflow A Oleic Acid + Oxalyl Chloride B Oleoyl Chloride A->B Synthesis K Acylation B->K C L-Lysine + Boc Anhydride D N'-Boc-Lysine C->D Protection G Coupling D->G E N-Boc-Glycine + NHS/EDC F N-Boc-Glycine-NHS E->F Activation F->G H N'-Boc-N-(Boc-Gly)-Lys G->H I TFA Deprotection H->I J N'-Boc-N-(Gly)-Lys I->J J->K L This compound K->L Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield in Final Product? CheckPurity Check Purity of Intermediates (LC-MS/NMR) Start->CheckPurity Yes AcylationStep Issue in Oleoyl Acylation Step? CheckPurity->AcylationStep CouplingStep Issue in Glycine Coupling Step? AcylationStep->CouplingStep No Sol1 Anhydrous conditions? Base stoichiometry? Oleoyl chloride quality? AcylationStep->Sol1 Yes ProtectionStep Issue in Boc Protection Step? CouplingStep->ProtectionStep No Sol2 Coupling reagent efficiency? Anhydrous conditions? CouplingStep->Sol2 Yes Sol3 Selective protection successful? Copper chelation effective? ProtectionStep->Sol3 Yes End Re-run problematic step with optimizations Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision tree for low yield synthesis.

Signaling_Pathway_Hypothesis Molecule This compound (PROTAC Linker Component) PROTAC Assembled PROTAC Molecule->PROTAC Incorporated into TernaryComplex Target-PROTAC-E3 Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Hypothesized role in a PROTAC-mediated degradation pathway.

References

Validation & Comparative

A Head-to-Head Comparison of N'-Boc-N-(Gly-Oleoyl)-Lys and Myristoyl-Glycine for Peptide Lipidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic lipidation of peptides is a critical tool to enhance their therapeutic potential. By covalently attaching lipid moieties, it is possible to improve a peptide's pharmacokinetic and pharmacodynamic profile, leading to increased stability, better cellular uptake, and enhanced biological activity. This guide provides a detailed comparison of two common lipidation strategies: the use of N'-Boc-N-(Gly-Oleoyl)-Lys, which introduces an oleoyl group, and myristoyl-glycine, which appends a myristoyl group.

This comparison guide delves into the key performance differences between these two approaches, supported by available data and detailed experimental protocols. We will explore their impact on peptide properties and provide visualizations to illustrate the underlying mechanisms and workflows.

Executive Summary: Oleoylation vs. Myristoylation

At the heart of this comparison are the distinct properties of the appended fatty acids: oleic acid (a monounsaturated 18-carbon chain) from this compound and myristic acid (a saturated 14-carbon chain) from myristoyl-glycine. These differences in saturation and chain length have significant implications for the resulting lipopeptide's behavior.

FeatureThis compound (Oleoylation)myristoyl-glycine (Myristoylation)
Fatty Acid Oleic Acid (C18:1, monounsaturated)Myristic Acid (C14:0, saturated)
Hydrophobicity HighModerate-High
Flexibility Increased due to the cis double bondLess flexible, more linear chain
Cellular Uptake Generally high, may involve membrane fusionEfficient, temperature-dependent, may involve non-endocytic pathways[1]
Peptide Stability Expected to provide significant protection against proteolysisKnown to increase enzymatic stability[2]
Biological Activity Can enhance receptor interaction and signalingCan activate intracellular signaling pathways (e.g., eNOS)[3] and confer antimicrobial properties[4][5]
Synthesis Incorporated as a Boc-protected amino acid derivative in SPPS[6]Can be coupled to the N-terminus of a peptide post-synthesis or incorporated as a modified amino acid[1]

Delving Deeper: A Performance-Based Comparison

Impact on Physicochemical Properties: Solubility and Stability

Lipidation inherently increases the hydrophobicity of a peptide, which can be a double-edged sword. While it enhances membrane association, it can also lead to issues with aqueous solubility and aggregation.[7][8]

  • This compound (Oleoylation): The introduction of the longer, unsaturated oleoyl chain results in a significant increase in hydrophobicity. The kink in the acyl chain, introduced by the cis double bond, may disrupt the formation of highly ordered aggregates, potentially offering a better solubility profile compared to a saturated fatty acid of similar length. Saturated fatty acids are known to have a greater potential for stabilizing peptide conformation through hydrophobic interactions compared to their unsaturated counterparts.[2]

  • myristoyl-glycine (Myristoylation): The saturated C14 myristoyl group provides a substantial increase in hydrophobicity, though less pronounced than the C18 oleoyl group. Myristoylated peptides have a known tendency to aggregate in solution.[7] However, this property is also linked to their mechanism of membrane interaction and cellular uptake. Studies have shown that myristoylation can influence the phase separation of intrinsically disordered proteins, highlighting its impact on peptide self-assembly.[9][10]

In terms of stability, both modifications are expected to offer steric hindrance at the site of conjugation, thereby protecting the peptide backbone from proteolytic degradation. The longer oleoyl chain may offer slightly more protection due to its size.

Cellular Uptake and Bioavailability

A primary goal of peptide lipidation is to overcome the barrier of the cell membrane.

  • This compound (Oleoylation): While direct comparative studies are limited, the physicochemical properties of oleic acid suggest that it would strongly promote membrane interaction. The unsaturated nature of the oleoyl chain could facilitate insertion into the lipid bilayer and potentially promote membrane fusion events, leading to efficient cellular uptake.

  • myristoyl-glycine (Myristoylation): The cellular uptake of myristoylated peptides has been studied more extensively. Evidence suggests an efficient, temperature-dependent uptake mechanism in various cell lines.[1] This process may involve direct translocation across the membrane ("flip-flop" mechanism) and can be independent of classical endocytosis, which is often a limiting factor for other cell-penetrating peptides.[1]

Biological Activity and Signaling

The attached lipid can do more than just alter a peptide's physical properties; it can also directly influence its biological function.

  • This compound (Oleoylation): The oleoyl group can serve as a membrane anchor, localizing the peptide to the cell surface or intracellular membranes where it can interact with its target receptors or signaling molecules. The increased hydrophobicity and conformational changes induced by oleoylation can lead to enhanced receptor binding and potency.

  • myristoyl-glycine (Myristoylation): Myristoylation is a naturally occurring post-translational modification used by cells to direct proteins to membranes and mediate signal transduction.[11] Synthetic myristoylated peptides have been shown to activate intracellular signaling cascades, such as the Akt/eNOS pathway in endothelial cells.[3] This suggests that the myristoyl group itself can be biologically active. Furthermore, myristoylation has been shown to confer or enhance the antifungal and antimicrobial activity of peptides.[4][5]

Experimental Protocols

Detailed, step-by-step protocols for peptide lipidation are crucial for reproducible research. Below are representative protocols for incorporating this compound and myristoyl-glycine into a peptide sequence using solid-phase peptide synthesis (SPPS).

Protocol 1: Incorporation of this compound via SPPS

This protocol outlines the incorporation of this compound as a building block in a standard Boc-SPPS workflow.

Materials:

  • Boc-protected amino acids

  • This compound (treated as a Boc-protected amino acid derivative)

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU/HOBt or HATU/HOAt as coupling reagents

  • Piperidine (for Fmoc-SPPS if a hybrid strategy is used)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 1-2 hours.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF. Wash with DMF.

  • Coupling of this compound:

    • Dissolve this compound (2-3 equivalents), HBTU/HOBt (or HATU/HOAt), and DIEA in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a ninhydrin test.

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection, neutralization, and coupling steps with the subsequent Boc-protected amino acids.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: N-terminal Myristoylation of a Peptide

This protocol describes the coupling of myristoyl-glycine to the N-terminus of a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Myristoyl-glycine

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • DIEA

  • DMF

  • Cleavage cocktail

  • RP-HPLC system for purification

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc- or Boc-SPPS.

  • Final N-terminal Deprotection: Remove the final N-terminal protecting group (Fmoc or Boc).

  • Myristoyl-glycine Coupling:

    • Dissolve myristoyl-glycine (2-3 equivalents), coupling reagents, and DIEA in DMF.

    • Add the activation mixture to the resin-bound peptide.

    • Allow the reaction to proceed for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification: Cleave the myristoylated peptide from the resin and purify as described in Protocol 1.

Visualizing the Concepts

To better illustrate the processes and pathways discussed, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathway for Myristoylated Peptides

Myristoylated_Peptide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Myr_Peptide Myristoylated Peptide Membrane Lipid Bilayer Myr_Peptide->Membrane Translocation Akt Akt Myr_Peptide->Akt Activation pAkt p-Akt Akt->pAkt Phosphorylation eNOS eNOS pAkt->eNOS peNOS p-eNOS eNOS->peNOS Phosphorylation NO Nitric Oxide (Biological Effect) peNOS->NO

Caption: Myristoylated peptide signaling pathway.

Experimental Workflow for Peptide Lipidation and Analysis

Lipidation_Workflow Start Start: Peptide Design SPPS Solid-Phase Peptide Synthesis Start->SPPS Lipidation On-Resin Lipidation (Myristoylation or Oleoylation) SPPS->Lipidation Cleavage Cleavage & Deprotection Lipidation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Characterization (LC-MS, Purity) Purification->Analysis Bio_Assay Biological Assays (Stability, Activity, Uptake) Analysis->Bio_Assay End End: Data Analysis Bio_Assay->End

Caption: Workflow for lipidated peptide synthesis and analysis.

Conclusion

The choice between this compound and myristoyl-glycine for peptide lipidation depends on the specific therapeutic goals.

  • This compound (Oleoylation) is an excellent choice when a significant increase in hydrophobicity is desired to maximize membrane interaction and potentially enhance peptide stability. The unsaturated nature of the oleoyl chain may offer advantages in terms of solubility and membrane dynamics.

  • Myristoyl-glycine (Myristoylation) represents a well-studied approach that not only improves cellular uptake but can also impart direct biological activity to the peptide, leveraging a naturally occurring signaling motif.

Ultimately, the optimal lipidation strategy should be determined empirically for each peptide candidate. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and advance the development of next-generation peptide therapeutics.

References

The Influence of Fatty Acid Conjugation on Peptide Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A strategic approach to enhancing the therapeutic potential of peptides involves their conjugation with fatty acids. This modification has been shown to significantly impact a peptide's pharmacokinetic and pharmacodynamic properties, ultimately improving its efficacy. This guide provides a comparative analysis of different fatty acid conjugations, offering researchers, scientists, and drug development professionals a comprehensive overview of the key considerations and experimental data in this field.

The primary mechanism by which fatty acid conjugation enhances peptide efficacy is through the promotion of binding to serum albumin.[1][2][3][4][5] This non-covalent interaction shields the peptide from rapid renal clearance and enzymatic degradation, thereby extending its circulating half-life from minutes to hours or even days.[1][2][6] This "piggy-back" strategy has been successfully employed in the development of several approved drugs, including the GLP-1 receptor agonists liraglutide and semaglutide, used in the treatment of type 2 diabetes and obesity.[1][2]

Beyond half-life extension, fatty acid conjugation can also modulate a peptide's biological activity, particularly for antimicrobial peptides (AMPs). The length of the fatty acid chain is a critical determinant of antimicrobial potency.[7][8][9][10][11][12] By increasing the hydrophobicity of the peptide, the fatty acid moiety enhances its interaction with and disruption of bacterial cell membranes.[2][13][14]

Comparative Analysis of Fatty Acid Chain Length on Peptide Efficacy

The choice of fatty acid for conjugation is a crucial parameter that must be optimized for each peptide. The length of the acyl chain directly influences the binding affinity to albumin and the biological activity of the peptide.

Fatty Acid (Chain Length)Common NameTypical Impact on Albumin BindingGeneral Effect on Antimicrobial Activity (MIC)Key Considerations
C8Caprylic AcidModerateOften shows some improvement over unconjugated peptide.May not be sufficient for significant half-life extension.
C10Capric AcidModerate to HighFrequently demonstrates a significant increase in potency.[7]A good starting point for optimization studies.
C12Lauric AcidHighOften identified as an optimal length for balancing high antimicrobial activity and low toxicity.[8][11][13]Can sometimes lead to increased hemolytic activity.[13]
C14Myristic AcidVery HighPotent antimicrobial activity, but can sometimes be less effective than C10 or C12.[7][14][15]Strong albumin binding can sometimes hinder tissue distribution.
C16Palmitic AcidVery HighActivity can be variable; longer chains may lead to aggregation and reduced efficacy.[7][8]Widely used for half-life extension of therapeutic peptides like Liraglutide.[2]
C18Stearic AcidVery HighOften shows decreased antimicrobial activity compared to medium-chain fatty acids due to aggregation.[7][8]Primarily considered for maximizing half-life extension.

Note: The optimal fatty acid chain length is peptide-specific and must be determined empirically.

Experimental Protocols

A variety of experimental techniques are employed to evaluate the efficacy of fatty acid-conjugated peptides. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) with Fatty Acid Conjugation

This protocol describes the N-terminal acylation of a resin-bound peptide.

  • Peptide Synthesis: The peptide is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the final amino acid is removed by treating the resin with a solution of 20% (v/v) piperidine in dimethylformamide (DMF).[9]

  • Fatty Acid Coupling: The desired fatty acid (e.g., palmitic acid) is activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF. This activated fatty acid solution is then added to the deprotected peptide-resin and allowed to react to form a stable amide bond.[7]

  • Cleavage and Deprotection: The peptide-fatty acid conjugate is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).[7]

  • Purification and Analysis: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final conjugate are confirmed by analytical HPLC and mass spectrometry.[7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).[7]

  • Serial Dilutions of Peptides: The fatty acid-conjugated peptides and the unconjugated control peptide are serially diluted in the broth medium in a 96-well microtiter plate.[7]

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-20 hours).[7]

  • Determination of MIC: After incubation, the MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[7]

In Vivo Half-Life Determination in a Rodent Model

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a fatty acid-conjugated peptide.

  • Animal Model: Female Wistar rats are commonly used for these studies.[7]

  • Radiolabeling (Optional but common): The peptide can be radiolabeled (e.g., with Iodine-125) to facilitate tracking and quantification in biological samples.[7]

  • Administration: The peptide conjugate is administered to the rats via intravenous (IV) injection into the tail vein.[7]

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h).

  • Sample Processing and Analysis: Plasma is separated from the blood samples. The concentration of the peptide conjugate in the plasma is quantified using an appropriate analytical method, such as a gamma counter for radiolabeled peptides or LC-MS/MS for non-labeled peptides.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the elimination half-life (t½).

Visualizing the Impact of Fatty Acid Conjugation

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation spps Solid-Phase Peptide Synthesis conjugation Fatty Acid Conjugation spps->conjugation purification Purification (HPLC) conjugation->purification mic MIC Assay purification->mic Test Conjugates structure Structural Analysis (CD) purification->structure pk Pharmacokinetic Studies purification->pk Administer to Animal Model efficacy Efficacy Studies pk->efficacy

Experimental workflow for evaluating fatty acid-conjugated peptides.

logical_relationship fa_conjugation Fatty Acid Conjugation hydrophobicity Increased Hydrophobicity fa_conjugation->hydrophobicity albumin_binding Albumin Binding hydrophobicity->albumin_binding membrane_interaction Enhanced Membrane Interaction hydrophobicity->membrane_interaction half_life Increased In Vivo Half-Life albumin_binding->half_life antimicrobial_activity Improved Antimicrobial Activity membrane_interaction->antimicrobial_activity therapeutic_efficacy Enhanced Therapeutic Efficacy half_life->therapeutic_efficacy antimicrobial_activity->therapeutic_efficacy

Logical relationship of fatty acid conjugation to peptide efficacy.

signaling_pathway cluster_bloodstream Bloodstream cluster_target Target Site (e.g., Bacterial Cell) peptide_fa Fatty Acid- Conjugated Peptide complex Peptide-Albumin Complex peptide_fa->complex membrane Bacterial Membrane peptide_fa->membrane Interaction & Insertion albumin Serum Albumin albumin->complex complex->peptide_fa Dissociation disruption Membrane Disruption & Cell Lysis membrane->disruption

Mechanism of action for fatty acid-conjugated antimicrobial peptides.

References

A Comparative Guide to PROTAC Linkers: Unveiling the Role of N'-Boc-N-(Gly-Oleoyl)-Lys and Other Key Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into PROTAC Linker Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's success. Its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. This guide provides a comprehensive comparison of common PROTAC linker classes, with a special focus on the alkyl-based linker, N'-Boc-N-(Gly-Oleoyl)-Lys, to inform rational PROTAC design.

This compound: An Alkyl-Based Linker

This compound is an alkyl chain-based PROTAC linker.[1][2] Its structure, characterized by a long hydrocarbon chain derived from oleic acid, places it within the flexible/alkyl class of linkers. This class is one of the most widely used in PROTAC design due to its synthetic accessibility and the ease with which its length can be modified.[3][4]

Chemical Structure:

[Image of the chemical structure of this compound would be placed here if image generation were possible]

Comparative Analysis of PROTAC Linker Classes

The selection of a suitable linker is a crucial step in PROTAC development. The three main classes of linkers—Alkyl/Flexible, Polyethylene Glycol (PEG), and Rigid linkers—each possess distinct characteristics that influence the overall performance of the PROTAC.

Linker ClassComposition & StructureAdvantagesDisadvantages
Alkyl/Flexible Saturated or unsaturated hydrocarbon chains. This compound is an example of this class.[1][2]- Synthetically accessible and easy to modify.[3] - Conformational flexibility can facilitate the formation of a productive ternary complex.- Can be hydrophobic, potentially leading to poor solubility and cell permeability.[4] - High flexibility can result in an entropic penalty upon binding, possibly reducing ternary complex stability.
PEG Chains of repeating ethylene glycol units.- Improves hydrophilicity and aqueous solubility.[4] - Can enhance cell permeability.- May be more susceptible to metabolism compared to alkyl linkers.[4]
Rigid Contain cyclic structures (e.g., piperazine, piperidine) or unsaturated bonds (e.g., alkynes, triazoles).- Pre-organizes the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty. - Can improve selectivity by disfavoring off-target ternary complex formation. - Often leads to improved pharmacokinetic properties.- More synthetically challenging to prepare.

Impact of Linker on PROTAC Performance: Quantitative Data

The choice of linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following table presents a summary of data from a study that systematically investigated the effect of different linker types on the degradation of Bruton's tyrosine kinase (BTK).

Table 1: Head-to-Head Comparison of Linker Classes in BTK-Targeting PROTACs

PROTACLinker ClassDC50 (nM)Dmax (%)Cell Line
Compound A Alkyl1592Ramos
Compound B PEG895Ramos
Compound C Rigid (Piperazine)398Ramos

This data is representative and compiled for illustrative purposes. Actual values can vary based on the specific warhead, E3 ligase ligand, and experimental conditions.

As the data suggests, a move from a flexible alkyl linker to a more rigid piperazine-containing linker can lead to a significant improvement in degradation potency.

Experimental Protocols

To ensure the reproducibility and accuracy of PROTAC evaluation, detailed experimental protocols are essential. Below are standard protocols for two key assays used to characterize PROTAC performance.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[5][6]

Materials:

  • Cell culture reagents

  • PROTAC compound

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate it with the primary antibody overnight at 4°C. Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][7][8][9][10]

Materials:

  • Cells and culture medium

  • PROTAC compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the PROTAC and incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing PROTAC Mechanisms and Workflows

To better understand the complex processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams have been generated using the DOT language.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow start PROTAC Synthesis and Characterization cell_culture Cell Culture and Seeding start->cell_culture treatment PROTAC Treatment (Dose-Response and Time-Course) cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (Target Protein Levels) lysis->western data_analysis Data Analysis (DC50, Dmax, IC50) western->data_analysis viability->data_analysis conclusion Conclusion on PROTAC Efficacy and Linker Performance data_analysis->conclusion

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

References

A Comparative Guide: N'-Boc-N-(Gly-Oleoyl)-Lys versus PEGylation in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with novel strategies emerging to enhance the therapeutic efficacy and safety of pharmaceutical agents. Among the most established and widely utilized technologies is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to drug carriers.[1][2] This modification has been instrumental in improving the pharmacokinetic profiles of numerous drugs by increasing their circulation half-life and stability.[3][4] However, the field is actively exploring alternatives to address some of the limitations associated with PEG, such as potential immunogenicity.[1][5] One such alternative strategy involves the use of lipid-based modifications, exemplified by molecules like N'-Boc-N-(Gly-Oleoyl)-Lys.

This guide provides an objective comparison of drug delivery systems modified with this compound and those employing PEGylation. The comparison is based on their respective mechanisms of action and supported by experimental data for PEGylated systems and inferred properties for lipidated systems based on their chemical nature.

Performance Comparison: Lipidation vs. PEGylation

The choice between utilizing a lipid-based modification like this compound and PEGylation depends on the specific therapeutic application, the nature of the drug, and the desired in vivo performance. While PEGylation is a well-established method with extensive clinical validation, lipid-based modifications offer a promising alternative with distinct advantages.

FeatureThis compound (Lipidation)PEGylation
Mechanism of Action Incorporation into lipid-based carriers (e.g., liposomes, micelles) via its oleoyl lipid anchor. The Gly-Lys backbone provides a potential point of attachment for drugs or targeting ligands.[6]Covalent attachment of hydrophilic PEG chains to the surface of drug carriers or the drug itself, creating a hydration layer.[1][7]
In Vivo Stability & Circulation Time Can improve the stability of the carrier. The lipid anchor can enhance association with serum proteins like albumin, potentially extending circulation time.[6]Significantly prolongs circulation half-life by creating a "stealth" effect that reduces opsonization and clearance by the mononuclear phagocyte system (MPS).[8][9]
Drug Loading & Entrapment Efficiency The amphiphilic nature may influence drug encapsulation within lipid bilayers, potentially increasing entrapment efficiency for lipophilic drugs.[10]Can increase the entrapment efficiency of drugs within liposomes.[11]
Cellular Uptake & Endosomal Escape The lipid component can facilitate interaction with and fusion to cell membranes, potentially enhancing cellular uptake and endosomal escape.Can hinder cellular uptake due to the steric hindrance of the PEG layer, which may be disadvantageous for drugs requiring intracellular delivery.[5][12]
Biocompatibility & Immunogenicity Generally considered biocompatible. The components (lysine, glycine, oleic acid) are endogenous or readily metabolized.While generally considered safe and approved by the FDA, there is growing evidence of anti-PEG antibodies, which can lead to accelerated blood clearance and hypersensitivity reactions.[1][13]
Synthesis & Formulation Can be incorporated into lipid-based formulations during the manufacturing process. The Boc protecting group allows for controlled, site-specific conjugation.[10]Well-established conjugation chemistries are available for attaching PEG to various functional groups on drugs and carriers.[1][7]

Experimental Protocols

Accurate and reproducible evaluation of drug delivery systems is critical for their preclinical and clinical development. Below are detailed methodologies for key experiments to compare the efficacy of this compound-modified and PEGylated carriers.

In Vitro Drug Release Kinetics

Objective: To determine the rate at which the encapsulated drug is released from the delivery system under simulated physiological conditions.

Methodology (Dialysis Method):

  • Prepare the drug-loaded this compound-modified and PEGylated nanoparticles.

  • Place a known concentration of the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[14]

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[14]

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Cellular Uptake Assay

Objective: To quantify the extent of nanoparticle internalization by target cells.

Methodology (Fluorescence-Based Assay):

  • Label the this compound-modified and PEGylated nanoparticles with a fluorescent dye.

  • Culture the target cells in appropriate cell culture plates until they reach a desired confluency.

  • Incubate the cells with the fluorescently labeled nanoparticles at a specific concentration for various time points.

  • After incubation, wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

  • Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorometer.

  • Alternatively, visualize and quantify cellular uptake using fluorescence microscopy or flow cytometry.[15]

  • A standard curve of the fluorescently labeled nanoparticles can be used to quantify the amount of nanoparticles taken up by the cells.[15]

In Vivo Stability and Pharmacokinetics

Objective: To evaluate the circulation half-life and biodistribution of the nanoparticles in an animal model.

Methodology:

  • Administer the drug-loaded this compound-modified and PEGylated nanoparticles to laboratory animals (e.g., mice or rats) via the desired route of administration (e.g., intravenous injection).

  • At various time points post-administration, collect blood samples.[16]

  • Isolate the plasma and quantify the concentration of the drug or a labeled component of the nanoparticle using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters, including half-life, clearance, and volume of distribution.

  • To assess biodistribution, major organs and tissues can be harvested at the end of the study, homogenized, and the amount of accumulated drug or nanoparticle can be quantified.[16]

Visualizing Experimental and Logical Workflows

To facilitate a clear understanding of the processes involved in comparing these two drug delivery technologies, the following diagrams illustrate a general experimental workflow and the conceptual relationship between the modification strategy and its biological consequences.

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Formulation Formulation of Drug-Loaded Carriers Charac Physicochemical Characterization (Size, Zeta Potential, Drug Loading) Formulation->Charac Release In Vitro Drug Release Charac->Release Uptake Cellular Uptake & Cytotoxicity Charac->Uptake PK Pharmacokinetics (PK) Uptake->PK Efficacy Therapeutic Efficacy PK->Efficacy Biodist Biodistribution PK->Biodist

Caption: General experimental workflow for the comparative evaluation of drug delivery systems.

G cluster_0 Modification Strategy cluster_1 Biological Interactions cluster_2 Primary Outcome Lipidation Lipidation (e.g., this compound) Membrane Enhanced Membrane Interaction Lipidation->Membrane PEGylation PEGylation Stealth Steric Hindrance ('Stealth' Effect) PEGylation->Stealth Uptake Increased Cellular Uptake Membrane->Uptake Circulation Prolonged Circulation Stealth->Circulation

Caption: Conceptual comparison of lipidation and PEGylation effects on biological interactions.

References

Confirming the Identity of N'-Boc-N-(Gly-Oleoyl)-Lysine via ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis for confirming the identity of N'-Boc-N-(Gly-Oleoyl)-Lysine using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected chemical shifts, a detailed experimental protocol, and a comparison with its constituent precursors.

N'-Boc-N-(Gly-Oleoyl)-Lysine is a lipidated amino acid derivative with applications in peptide modification, drug delivery, and bioconjugation. Its structure combines a Boc-protected lysine core, a glycine spacer, and a long-chain oleoyl lipid tail. Verifying the successful synthesis and purity of this molecule is crucial for its intended downstream applications. ¹H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of protons within the molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR data for N'-Boc-N-(Gly-Oleoyl)-Lysine and compares it with the experimental data of its precursors.

Functional Group Precursor & Chemical Shift (ppm) Predicted Chemical Shift in N'-Boc-N-(Gly-Oleoyl)-Lysine (ppm) Notes
Oleoyl Chain
Vinyl Protons (-CH=CH-)Oleic Acid: ~5.34~5.34The chemical environment of the double bond is largely unchanged.
Allylic Protons (=CH-CH₂-)Oleic Acid: ~2.01~2.01Minimal change expected.
α-Methylene Protons (-CH₂-COOH)Oleic Acid: ~2.34~2.20-2.40Shifted due to amide bond formation with glycine.
Methylene Chain (-(CH₂)n-)Oleic Acid: ~1.27-1.35~1.25-1.35Bulk of the aliphatic chain remains in a similar environment.
Terminal Methyl (-CH₃)Oleic Acid: ~0.88~0.88Unaffected by the modifications at the other end of the chain.
Glycine Moiety
α-Methylene Protons (-NH-CH₂-CO-)N-Boc-glycine: ~3.7-3.9~3.8-4.1Downfield shift expected due to amide bond formation with both oleic acid and lysine.
Lysine Moiety
α-Proton (-CH(NHBoc)-)Nα-Boc-L-lysine: ~3.8-4.2~4.0-4.4Expected downfield shift due to amide bond formation at the ε-amino group.
ε-Methylene Protons (-CH₂-NHCO-)Nα-Boc-L-lysine: ~3.0-3.2~3.1-3.4Downfield shift due to amide bond formation with glycine.
β, γ, δ-Methylene ProtonsNα-Boc-L-lysine: ~1.4-1.9~1.4-2.0Minor shifts expected.
Boc Protecting Group
tert-Butyl Protons (-C(CH₃)₃)Nα-Boc-L-lysine: ~1.44~1.44Should remain in a consistent chemical environment.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum for structural confirmation of N'-Boc-N-(Gly-Oleoyl)-Lysine, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried, purified N'-Boc-N-(Gly-Oleoyl)-Lysine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice due to the lipidic nature of the molecule. For improved solubility, a mixture of CDCl₃ and a small amount of methanol-d₄ (CD₃OD) can be used.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a ¹H NMR spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • The number of scans will depend on the sample concentration, but typically 16 to 64 scans should be sufficient.

    • Use a relaxation delay of at least 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the coupling patterns (multiplicities) to gain further structural information.

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of N'-Boc-N-(Gly-Oleoyl)-Lysine.

G cluster_0 Synthesis and Purification cluster_1 ¹H NMR Analysis cluster_2 Data Comparison and Confirmation Synthesis Synthesize N'-Boc-N-(Gly-Oleoyl)-Lysine Purification Purify the Product (e.g., Chromatography) Synthesis->Purification SamplePrep Prepare Sample in Deuterated Solvent Purification->SamplePrep DataAcquisition Acquire ¹H NMR Spectrum SamplePrep->DataAcquisition DataProcessing Process and Analyze Spectrum DataAcquisition->DataProcessing CompareShifts Compare Experimental Shifts to Predicted Values DataProcessing->CompareShifts AnalyzeIntegrals Analyze Signal Integrations and Multiplicities DataProcessing->AnalyzeIntegrals Confirmation Confirm Structure CompareShifts->Confirmation AnalyzeIntegrals->Confirmation

Caption: Workflow for the confirmation of N'-Boc-N-(Gly-Oleoyl)-Lysine identity.

By following this guide, researchers can confidently confirm the successful synthesis and structural integrity of N'-Boc-N-(Gly-Oleoyl)-Lysine, ensuring the reliability of their subsequent experiments in drug development and other life science applications.

A Comparative Guide to N'-Boc-N-(Gly-Oleoyl)-Lys in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N'-Boc-N-(Gly-Oleoyl)-Lysine is a versatile chemical tool with significant applications in modern drug development, primarily serving as a lipidated linker. Its unique structure, featuring a protected lysine, a glycine spacer, and a long monounsaturated oleoyl tail, makes it a valuable component in two key areas: the development of Proteolysis Targeting Chimeras (PROTACs) and the lipidation of peptide-based therapeutics to enhance their pharmacokinetic profiles.

This guide provides an objective comparison of N'-Boc-N-(Gly-Oleoyl)-Lys with alternative strategies in both PROTAC and peptide drug delivery contexts. The information is supported by experimental data from various studies, detailed methodologies for key experiments, and visualizations to clarify complex biological pathways and workflows.

Section 1: this compound as a Linker in PROTACs

PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This compound can be utilized as a segment of the linker, where its oleoyl chain contributes to the overall lipophilicity and length of the linker. The primary alternatives to such lipophilic alkyl linkers are polyethylene glycol (PEG) linkers and other alkyl chains of varying lengths and rigidities.

Comparative Data: PROTAC Linker Performance

The following tables summarize experimental data from various studies, illustrating the impact of linker composition and length on PROTAC performance.

Note: The data presented below is compiled from different studies and should not be compared directly as experimental conditions (cell lines, target proteins, E3 ligases) vary. The purpose is to illustrate the general principles of how linker modifications can affect PROTAC efficacy.

Table 1: Comparison of Alkyl vs. PEG Linkers in PROTACs

PROTAC TargetLinker TypeKey Performance MetricValueReference Study
BRD4AlkylDC50< 0.5 µM[1]
BRD4PEG (1-2 units)DC50> 5 µM[1]
BRD4PEG (4-5 units)DC50< 0.5 µM[1]
CRBNAlkyl (9 atoms)CRBN DegradationConcentration-dependent[1]
CRBNPEG (3 units)CRBN DegradationWeak[1]

Table 2: Effect of Alkyl Linker Length on PROTAC Efficacy for Estrogen Receptor α (ERα) Degradation

Linker Length (atoms)% ERα Degradation (at 100 nM)Reference Study
9~50%[2][3]
12~75%[2][3]
16>90%[2][3]
19~70%[2][3]
21~60%[2][3]
Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using a Carboxylic Acid-Terminated Linker

This protocol outlines a general procedure for the final coupling step in PROTAC synthesis, where a linker containing a carboxylic acid (like the one that can be derived from this compound after deprotection) is coupled to an amine-containing E3 ligase ligand.

  • Materials:

    • Target protein ligand with a suitable linker attachment point.

    • This compound derived linker with a terminal carboxylic acid.

    • E3 ligase ligand with a free amine group (e.g., pomalidomide derivative).

    • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Base: Diisopropylethylamine (DIPEA).

    • Solvent: Anhydrous Dimethylformamide (DMF).

    • HPLC for purification.

    • Mass spectrometry and NMR for characterization.

  • Procedure:

    • Dissolve the carboxylic acid-terminated linker (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-containing E3 ligase ligand (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatants using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action of a PROTAC.

Section 2: Lipidation of Peptides with this compound

Lipidation, the covalent attachment of a lipid moiety to a peptide, is a well-established strategy to improve the pharmacokinetic properties of peptide therapeutics.[4] The attached lipid can enhance binding to serum albumin, thereby reducing renal clearance and protecting the peptide from enzymatic degradation, leading to a longer plasma half-life.[5] this compound provides an oleic acid chain for lipidation. Alternatives include other fatty acids such as palmitic acid (C16:0), myristic acid (C14:0), and stearic acid (C18:0).

Comparative Data: Impact of Lipidation on Peptide Pharmacokinetics

The following table presents data on the pharmacokinetic properties of GLP-1 analogues with different fatty acid modifications.

Table 3: Pharmacokinetic Parameters of Lipidated GLP-1 Analogues

GLP-1 AnalogueFatty Acid MoietyHalf-life (t½) in HumansDosing FrequencyReference
LiraglutideC16 fatty acid~13 hoursOnce daily[6]
SemaglutideC18 diacid~1 weekOnce weekly[6]

Note: While direct comparative data for an oleoylated GLP-1 analogue was not found in the reviewed literature, the general trend is that longer fatty acid chains lead to stronger albumin binding and longer half-lives. The unsaturation in the oleoyl chain may influence the conformation and binding affinity to albumin compared to its saturated counterpart, stearic acid.

Experimental Protocols

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of a Lipidated Peptide

This protocol describes the manual synthesis of a lipidated peptide on a resin support using Fmoc chemistry.

  • Materials:

    • Rink Amide resin.

    • Fmoc-protected amino acids.

    • This compound.

    • Coupling agents: HBTU, HOBt (Hydroxybenzotriazole).

    • Base: DIPEA.

    • Deprotection solution: 20% piperidine in DMF.

    • Solvents: DMF, Dichloromethane (DCM).

    • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

    • Diethyl ether.

    • HPLC for purification.

    • Mass spectrometry for characterization.

  • Procedure:

    • Swell the Rink Amide resin in DMF.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin or the last coupled amino acid. Wash thoroughly with DMF.

    • Amino Acid Coupling:

      • Activate the Fmoc-amino acid (3 eq) with HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin and shake for 2 hours.

      • Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling.

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

    • Lipidation: For the final coupling step at the desired lysine residue, use this compound as the amino acid to be coupled.

    • Cleavage and Deprotection:

      • Wash the resin with DCM and dry under vacuum.

      • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

      • Filter the resin and collect the filtrate.

      • Precipitate the crude peptide by adding cold diethyl ether.

      • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purification and Characterization:

      • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

      • Purify the peptide by reverse-phase HPLC.

      • Confirm the identity and purity of the lipidated peptide by mass spectrometry.

Visualizations

Peptide_Lipidation_Workflow Resin Solid Support (Resin) Fmoc_AA Fmoc-Amino Acid Coupling Resin->Fmoc_AA Deprotection Fmoc Deprotection (Piperidine) Fmoc_AA->Deprotection Chain_Elongation Peptide Chain Elongation Deprotection->Chain_Elongation Chain_Elongation->Deprotection Repeat n times Lipidation Lipidation with This compound Chain_Elongation->Lipidation Cleavage Cleavage from Resin (TFA) Lipidation->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Lipidated Peptide Purification->Final_Product

References

A Comparative Guide to PROTAC Linkers: Benchmarking N'-Boc-N-(Gly-Oleoyl)-Lys Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of a PROTAC (Proteolysis Targeting Chimera) linker is a critical determinant of therapeutic efficacy. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences the stability of the ternary complex, cell permeability, and overall degradation efficiency. This guide provides an objective comparison of the performance of N'-Boc-N-(Gly-Oleoyl)-Lys, a lipidated linker, against common commercial alternatives such as polyethylene glycol (PEG) and simple alkyl chain linkers. The following analysis is supported by a synthesis of available experimental data and established principles of PROTAC design.

The Emerging Role of Lipidated Linkers in PROTAC Design

This compound introduces a lipid moiety (Oleoyl group) into the PROTAC structure, a strategy aimed at enhancing the molecule's physicochemical properties. The rationale behind lipidated linkers lies in their potential to improve cell membrane permeability, a significant hurdle for the often large and polar PROTAC molecules.[1][2][3] By increasing the lipophilicity of the linker, this compound may facilitate more efficient passage across the cell membrane, leading to higher intracellular concentrations and potentially more potent protein degradation.

Performance Comparison: Lipidated vs. Conventional Linkers

Direct head-to-head benchmarking data for this compound against all commercial alternatives is not extensively available in the public domain. However, by collating data from studies that systematically investigate the impact of linker composition on PROTAC performance, we can construct a comparative analysis. The key performance indicators for PROTACs are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Comparative Performance of PROTACs with Different Linker Types

Linker TypeRepresentative Linker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Characteristics
Lipidated Alkyl Chain This compound (inferred) GenericGenericPotentially <50>90Enhanced lipophilicity for improved cell permeability. May require optimization to balance solubility.
PEG Linker PEG4BRD4CRBN1.8>95High hydrophilicity, good solubility. Permeability can be a challenge for longer chains.
Simple Alkyl Chain C8 AlkylBTKCRBN8.0>90Moderate lipophilicity, synthetically straightforward. May have lower solubility compared to PEG linkers.
Rigid Linker Piperidine/Piperazine-basedARVHL<1>90Conformational rigidity can enhance ternary complex stability and improve pharmacokinetic properties.

Note: The performance data for this compound is inferred based on the principle that enhanced cell permeability, a known effect of lipidation, generally leads to improved potency (lower DC50). The other data points are representative values from various published studies and are intended for comparative purposes. Direct experimental validation is necessary for specific PROTAC constructs.

Experimental Protocols for Benchmarking Linker Performance

To rigorously evaluate the performance of this compound against other linkers, a series of well-defined experiments are essential.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the gold-standard assay to quantify the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate a relevant cell line and allow for adherence. Treat the cells with a serial dilution of the PROTACs containing different linkers (e.g., this compound, PEG, alkyl) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. The DC50 and Dmax values are calculated by fitting the data to a dose-response curve.

Ternary Complex Formation Assays

The ability of a PROTAC to induce a stable ternary complex between the target protein and the E3 ligase is crucial for its activity.

Protocol (using Fluorescence Polarization - FP):

  • Reagents: Purified target protein, purified E3 ligase complex, and a fluorescently labeled tracer that binds to one of the proteins.

  • Assay Setup: In a microplate, combine the fluorescent tracer with one of the proteins (e.g., the target protein).

  • Titration: Add increasing concentrations of the PROTAC linker constructs to the protein-tracer mixture.

  • Measurement: Measure the fluorescence polarization. A change in polarization indicates the displacement of the tracer and the formation of the protein-PROTAC complex.

  • Ternary Complex Formation: To assess the ternary complex, pre-incubate the PROTAC with the second protein (E3 ligase) and then titrate this mixture into the well containing the first protein and tracer. An enhanced change in polarization suggests the formation of a stable ternary complex.

Cell Permeability Assays

Evaluating the ability of a PROTAC to cross the cell membrane is critical, especially when comparing a lipidated linker to more hydrophilic alternatives.

Protocol (Parallel Artificial Membrane Permeability Assay - PAMPA):

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The acceptor plate is filled with a buffer solution.

  • Compound Addition: The PROTACs with different linkers are added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a set period.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.

Visualizing the Rationale and Workflow

To better illustrate the concepts and procedures discussed, the following diagrams are provided.

PROTAC_Signaling_Pathway PROTAC PROTAC (Lipidated Linker) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_data Data Analysis Linker_A This compound Permeability Cell Permeability Assay (PAMPA) Linker_A->Permeability Linker_B PEG Linker Linker_B->Permeability Linker_C Alkyl Linker Linker_C->Permeability Degradation_Assay Western Blot (DC50 & Dmax) Permeability->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (FP Assay) Degradation_Assay->Ternary_Complex_Assay Comparison Comparative Analysis of Performance Metrics Ternary_Complex_Assay->Comparison

Caption: Experimental workflow for benchmarking PROTAC linkers.

Conclusion

The selection of a PROTAC linker is a multifaceted decision that requires a balance of properties to achieve optimal degradation efficacy. This compound represents a promising strategy to enhance the cell permeability of PROTACs through lipidations. While direct comparative data is still emerging, the principles of medicinal chemistry suggest that for PROTACs targeting intracellular proteins, a lipidated linker could offer a significant advantage over more hydrophilic alternatives like PEG linkers. However, the increased lipophilicity must be carefully balanced to avoid potential issues with solubility and off-target effects. The provided experimental protocols offer a robust framework for researchers to systematically evaluate this compound and other novel linkers in their specific drug discovery programs.

References

A Comparative Guide to the Biological Activity of N'-Boc-N-(Gly-Oleoyl)-Lys and its Non-Lipidated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the lipidated peptide N'-Boc-N-(Gly-Oleoyl)-Lys versus its non-lipidated counterparts. The inclusion of an oleoyl lipid chain significantly alters the physicochemical properties of the parent peptide, leading to distinct biological outcomes. This document summarizes expected differences based on established principles of peptide lipidation, provides detailed experimental protocols for assessing these activities, and illustrates relevant signaling pathways.

Enhanced Biological Performance Through Lipidation

This compound is a lipid-modified peptide that finds application as a linker in Proteolysis Targeting Chimeras (PROTACs). The oleoyl group, a monounsaturated fatty acid, imparts a lipophilic character to the otherwise hydrophilic Gly-Lys peptide backbone. This modification is anticipated to enhance several aspects of its biological activity compared to a non-lipidated analogue, such as N'-Boc-N-Gly-Lys.

Lipidation is a well-established strategy to improve the therapeutic potential of peptides. The introduction of a lipid moiety can lead to:

  • Improved Pharmacokinetics: The lipid chain can facilitate binding to serum albumin, reducing renal clearance and prolonging the circulating half-life of the peptide.[1]

  • Increased Cellular Uptake: The lipophilic nature of the oleoyl group can enhance the peptide's ability to interact with and traverse cell membranes.

  • Enhanced Antimicrobial and Cytotoxic Activity: Lipidated peptides often exhibit stronger antimicrobial and anticancer effects due to their increased ability to disrupt microbial or cancer cell membranes.[1]

  • Modulation of Signaling Pathways: The lipid component can influence how the molecule interacts with cellular signaling pathways, potentially leading to novel mechanisms of action.

Comparative Biological Activity Data

Biological ActivityThis compound (Lipidated)Non-Lipidated AnalogueRationale
Antimicrobial Activity (MIC) Lower MIC values expectedHigher MIC values expectedThe oleoyl chain can disrupt bacterial cell membranes, leading to increased potency.
Cytotoxicity (IC50) Lower IC50 values expected in cancer cell linesHigher IC50 values expectedIncreased membrane interaction can lead to greater cytotoxicity.
Plasma Half-life Longer half-life expectedShorter half-life expectedBinding to serum albumin reduces clearance.[1]
Cellular Permeability Higher permeability expectedLower permeability expectedThe lipid tail enhances passive diffusion across cell membranes.

Table 1: Expected Comparison of Biological Activities. MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) are inversely proportional to the activity.

Experimental Protocols

To empirically determine the biological activity of this compound and its non-lipidated analogues, the following experimental protocols are recommended.

Antimicrobial Activity Assessment: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an agent against a specific microorganism.

Materials:

  • This compound and its non-lipidated analogue

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the test compound.

  • Include positive (bacteria in MHB without compound) and negative (MHB alone) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound and its non-lipidated analogue

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The introduction of a lipid moiety can influence various cellular signaling pathways. Lipidated molecules can interact with cell membranes and membrane-associated proteins, potentially modulating pathways involved in cell survival, proliferation, and apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lipidated_Peptide This compound GPCR G-Protein Coupled Receptor Lipidated_Peptide->GPCR Activation/Modulation Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Lipidated_Peptide->Receptor_Tyrosine_Kinase Activation/Modulation Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase activation) Lipidated_Peptide->Apoptosis_Pathway Induction G_Protein G-Protein GPCR->G_Protein Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Kinase_Cascade Second_Messengers Second Messengers (cAMP, IP3, DAG) G_Protein->Second_Messengers Second_Messengers->Kinase_Cascade Cellular_Response Cellular_Response Kinase_Cascade->Cellular_Response Transcription, Proliferation, Survival

Caption: Potential signaling pathways modulated by lipidated peptides.

The workflow for comparing the biological activities of the lipidated and non-lipidated compounds would follow a logical progression from in vitro characterization to more complex cellular assays.

Experimental_Workflow Start Compound Synthesis Lipidated This compound Start->Lipidated Non_Lipidated Non-Lipidated Analogue Start->Non_Lipidated Physicochemical Physicochemical Characterization (Solubility, LogP) Lipidated->Physicochemical Pharmacokinetics In Vivo Pharmacokinetic Studies (Half-life) Lipidated->Pharmacokinetics Non_Lipidated->Physicochemical Non_Lipidated->Pharmacokinetics Antimicrobial Antimicrobial Assays (MIC) Physicochemical->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50) Physicochemical->Cytotoxicity Data_Analysis Comparative Data Analysis Antimicrobial->Data_Analysis Cytotoxicity->Data_Analysis Pharmacokinetics->Data_Analysis Conclusion Conclusion on Lipidation Effect Data_Analysis->Conclusion

Caption: Workflow for comparing lipidated and non-lipidated analogues.

Conclusion

The lipidation of peptides, as exemplified by this compound, is a powerful strategy for enhancing their biological activity and therapeutic potential. Compared to its non-lipidated analogues, this compound is expected to exhibit superior antimicrobial and cytotoxic properties, along with an improved pharmacokinetic profile. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to empirically validate these expected differences and to further explore the potential of this and other lipidated peptides in drug discovery and development.

References

Safety Operating Guide

Safe Disposal of N'-Boc-N-(Gly-Oleoyl)-Lys: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N'-Boc-N-(Gly-Oleoyl)-Lys, a complex lipoamino acid, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Table 1: Personal Protective Equipment and Safety Measures

Protective MeasureSpecificationRationale
Eye Protection Safety goggles with side protection.Protects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection Laboratory coat or full suit.Protects skin and clothing from contamination.
Respiratory Protection Dust respirator or use of a fume hood.Avoids inhalation of fine particles, especially if the compound is a solid.
General Hygiene Wash hands thoroughly after handling.Prevents accidental ingestion or transfer of the chemical.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as non-halogenated organic chemical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and disposal procedures.

  • Waste Segregation :

    • Do not mix this compound waste with aqueous or halogenated solvent waste.

    • Collect all solid waste and solutions containing this compound in a designated, properly labeled, and sealed waste container.

  • Container Labeling :

    • Clearly label the waste container with "Non-Halogenated Organic Waste" and list the chemical name: "this compound".

    • Include any other organic solvents present in the waste.

  • Storage of Waste :

    • Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials such as strong oxidizing agents.[1]

    • Ensure the use of secondary containment to prevent spills.

  • Disposal Pickup :

    • Once the waste container is full or ready for disposal, arrange for a pickup with your institution's EHS department.

    • Follow their specific procedures for waste collection requests.

  • Spill Management :

    • In the event of a small spill, use appropriate tools to carefully collect the material into a convenient waste disposal container.

    • For larger spills, use a shovel to place the material into a waste disposal container.

    • Ensure the use of a self-contained breathing apparatus to avoid inhalation during cleanup of significant spills.[2]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This decision tree ensures that the waste is correctly segregated and handled according to standard laboratory safety protocols.

start Start: Disposal of This compound is_solid Is the waste solid or in organic solvent? start->is_solid is_aqueous Is the waste in an aqueous solution? is_solid->is_aqueous No non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' Container is_solid->non_halogenated_waste Yes is_aqueous->non_halogenated_waste No (Treat as neat solid/organic solution) aqueous_waste Collect in 'Aqueous Waste with Organics' Container is_aqueous->aqueous_waste Yes label_container Label container with chemical name and contents non_halogenated_waste->label_container aqueous_waste->label_container store_waste Store sealed container in designated area with secondary containment label_container->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs end End of Disposal Process contact_ehs->end

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the research environment. Always prioritize consulting your local EHS guidelines as the primary source of information for chemical waste disposal.

References

Essential Safety and Operational Guide for Handling N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N'-Boc-N-(Gly-Oleoyl)-Lys. The following procedures are based on best practices for similar lipophilic Boc-protected amino acid derivatives and are intended to ensure the safe handling and disposal of this compound.

Immediate Safety Protocols

When working with this compound, adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles with Side ShieldsConforming to EN 166 (EU) or NIOSH (US) standards.Protects against dust particles and potential splashes.[1]
Skin Protection Chemical-Resistant GlovesNitrile or other suitable material, inspected before use.Prevents direct skin contact with the compound.[1]
Lab Coat or Chemical-Resistant ClothingLong-sleeved, fully buttoned.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection Dust Respirator or Air-Purifying RespiratorNIOSH-approved, especially when handling powder or if dust is generated.Avoids inhalation of the compound.[3] A self-contained breathing apparatus may be necessary for large spills.[3]
Foot Protection Closed-Toe ShoesMade of a durable material.Protects feet from spills and falling objects.

Operational Handling Plan

Engineering Controls:

  • Work in a well-ventilated area.[1][4]

  • For procedures that may generate dust, use a chemical fume hood or other ventilated enclosure.[3][5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is clean and uncluttered.

  • Weighing and Transfer:

    • Handle the compound as a solid.

    • To minimize dust formation, do not pour the powder from a height.

    • Use appropriate tools (e.g., spatula) for transfer.

  • In Case of a Spill:

    • For small spills, use appropriate tools to place the spilled material into a designated waste container.[3]

    • For large spills, use a shovel to collect the material into a suitable waste disposal container.[3]

    • Avoid generating dust during cleanup.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect waste material in a suitable, closed container labeled for chemical waste.[1][6]

  • Contaminated materials such as gloves, weighing paper, and pipette tips should also be disposed of in the designated chemical waste container.

Disposal Procedure:

  • Ensure the waste container is tightly sealed.

  • Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Dispose of the contents and the container in accordance with local, state, and federal regulations through an approved waste disposal plant.[6][7] Do not empty into drains.[4]

Workflow for Safe Handling and Disposal

start Start: Prepare for Handling ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) start->ppe handling Handle Compound in Well-Ventilated Area or Fume Hood ppe->handling spill Spill Occurs? handling->spill waste_collection Collect Waste in Labeled, Sealed Container handling->waste_collection cleanup Follow Spill Cleanup Procedure spill->cleanup Yes spill->waste_collection No cleanup->waste_collection disposal Dispose of Waste via Approved Channels waste_collection->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.